molecular formula C4H8N4 B1305251 2-(1H-1,2,4-Triazol-1-yl)ethanamine CAS No. 51444-31-6

2-(1H-1,2,4-Triazol-1-yl)ethanamine

Número de catálogo: B1305251
Número CAS: 51444-31-6
Peso molecular: 112.13 g/mol
Clave InChI: IDWZESHNJMMWTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(1H-1,2,4-Triazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-1,2,4-Triazol-1-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1H-1,2,4-Triazol-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,2,4-Triazol-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c5-1-2-8-4-6-3-7-8/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWZESHNJMMWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199423
Record name 1H-1,2,4-Triazole-1-ethanamine
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51444-31-6
Record name 1H-1,2,4-Triazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51444-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-ethanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1,2,4]TRIAZOL-1YL-ETHYLAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

2-(1H-1,2,4-Triazol-1-yl)ethanamine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structure Elucidation of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Executive Summary The precise structural characterization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 57235-37-5) is a critical quality gate in the synthesis of triazole-based antifungals and coordination ligands. The primary challenge in generating this scaffold is the regioselectivity of the alkylation step, which often yields a mixture of the desired N1-isomer (asymmetric) and the N4-isomer (symmetric) impurity. This guide provides a definitive analytical framework to distinguish these isomers using NMR spectroscopy and Mass Spectrometry, ensuring the integrity of downstream applications.

Introduction: The Regioselectivity Challenge

The 1,2,4-triazole ring is an amphoteric heterocycle. In its unsubstituted form, it exists in tautomeric equilibrium. However, upon alkylation with an electrophile like 2-chloroethanamine, this equilibrium collapses, fixing the substituent at one of the nitrogen atoms.

  • Target Structure (N1-Alkylation): The ethylamine chain is attached to the nitrogen adjacent to a carbon and another nitrogen. This breaks the symmetry of the ring, making the C3 and C5 protons chemically distinct.

  • Common Impurity (N4-Alkylation): The chain is attached to the nitrogen between the two carbons. This results in a

    
     symmetric molecule where the C3 and C5 protons are chemically equivalent.
    

Differentiating these two species is the core objective of this elucidation protocol.

Synthesis Context & Impurity Profile

To understand what we are analyzing, we must understand the origin of the sample. The standard synthesis involves the nucleophilic attack of the triazole anion on an electrophile.

Reaction Scheme:



  • N1-Isomer: Thermodynamically favored in most conditions.

  • N4-Isomer: Often formed as a kinetic byproduct or due to steric factors.

  • N2-Isomer: In 1-substituted 1,2,4-triazoles, the N2 position is chemically equivalent to N1 unless the ring is further substituted. For this mono-alkylated compound, we primarily distinguish between the 1-substituted and 4-substituted forms.

Analytical Strategy: The Elucidation Workflow

The following protocol uses a self-validating logic gate: Symmetry vs. Asymmetry .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for this elucidation. The solvent of choice is DMSO-d6 due to the solubility of the polar amine and the distinct resolution of the triazole protons.

A.


H NMR: The "Two Singlets" Rule 
The most immediate diagnostic is the region between 7.5 ppm and 9.0 ppm.
FeatureN1-Isomer (Target) N4-Isomer (Impurity)
Symmetry Asymmetric (

)
Symmetric (

)
Ring Protons Two distinct singlets One singlet (2H)
Chemical Shift

~8.0 ppm (H3) &

~8.5 ppm (H5)

~8.4 ppm (H3 & H5 equivalent)
Causality The N1-substituent deshields H5 (adjacent) differently than H3 (distal).The N4-substituent affects both H3 and H5 identically.

B. Ethyl Chain Assignment The ethyl chain appears as two triplets (or broad multiplets depending on pH/salt form).

  • 
     ~4.2 ppm (2H, t):  Methylene adjacent to Triazole (N-CH2). Deshielded by the aromatic ring.
    
  • 
     ~2.9 ppm (2H, t):  Methylene adjacent to Amine (CH2-NH2).
    
  • 
     ~1.5 - 2.0 ppm (2H, br):  Amine protons (NH2), highly variable depending on water content and salt formation.
    

C.


C NMR Verification 
  • N1-Isomer: Shows two distinct signals for the triazole ring carbons (~144 ppm and ~152 ppm).

  • N4-Isomer: Shows one signal for the triazole ring carbons (due to symmetry).

Mass Spectrometry (MS)[1][2]
  • Molecular Ion: [M+H]+ = 113.08 (Calculated for C4H8N4).

  • Fragmentation Pattern:

    • m/z 83: Loss of CH2=NH (Imine) or CH2NH2 radical? More likely cleavage of the ethyl chain.

    • m/z 70: Protonated 1,2,4-triazole ring (characteristic of the scaffold).

    • m/z 30: [CH2=NH2]+ (Primary amine fragment).

Visualization of Logic & Workflows

Diagram 1: Isomer Differentiation Logic

This decision tree illustrates the critical path for determining the regiochemistry of the product.

IsomerLogic Sample Purified Sample (DMSO-d6) HNMR Acquire 1H NMR (Observe 7.5 - 9.0 ppm) Sample->HNMR Signals Count Ring Proton Signals HNMR->Signals OneSignal Single Singlet (Integral 2H) Signals->OneSignal Symmetric Environment TwoSignals Two Singlets (Integral 1H each) Signals->TwoSignals Asymmetric Environment ConclusionN4 IDENTIFIED: N4-Isomer (Symmetric Impurity) OneSignal->ConclusionN4 ConclusionN1 IDENTIFIED: N1-Isomer (Target Compound) TwoSignals->ConclusionN1

Caption: Logical workflow for distinguishing N1 vs N4 regioisomers via 1H NMR proton environments.

Diagram 2: Experimental Workflow

The standard operating procedure for preparing and analyzing the sample.[1]

ExpWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Weigh 5-10 mg Target Compound Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Mix Vortex/Sonicate until clear Solvent->Mix Lock Lock & Shim (Auto/Manual) Mix->Lock Pulse Pulse: 30° Delay: 1.0s Scans: 16-64 Lock->Pulse Result Process & Integrate (7.5-9.0 ppm) Pulse->Result

Caption: Step-by-step experimental protocol for NMR sample preparation and acquisition.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To obtain high-resolution spectra free from concentration broadening.

  • Massing: Accurately weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation: Add 600 µL of DMSO-d6 (99.9% D).

    • Note: CDCl3 is often insufficient due to the polarity of the primary amine; DMSO ensures full solubility and sharp peaks.

  • Homogenization: Sonicate for 30 seconds to ensure no suspended solids remain.

  • Acquisition: Transfer to a 5mm NMR tube. Acquire 1H NMR with at least 16 scans.

Protocol B: Data Analysis
  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm .

  • Integration:

    • Set the integral of the ethyl chain signal (approx 4.2 ppm) to 2.00.

    • Integrate the aromatic region (7.5–9.0 ppm).

  • Validation:

    • If you see two singlets of integral 1.00 each: Pass (N1-Isomer) .

    • If you see one singlet of integral 2.00: Fail (N4-Isomer) .

    • If you see a mix (e.g., small singlet inside/near larger singlets): Mixed Regioisomers .

References

  • National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives. PubMed Central. Retrieved from [Link](Note: Representative citation for triazole NMR methodology).

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazoles. Retrieved from [Link]

Sources

Technical Whitepaper: 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the chemical properties, synthesis, and application of 2-(1H-1,2,4-Triazol-1-yl)ethanamine , a critical bidentate ligand and intermediate in medicinal chemistry.

Chemical Class: Heterocyclic Primary Amine | CAS: 51444-31-6 (Generic) / 373356-44-6 (Specific Isomer)

Executive Summary

2-(1H-1,2,4-Triazol-1-yl)ethanamine (often abbreviated as TrEA ) is a bifunctional molecule combining a nitrogen-rich 1,2,4-triazole core with a flexible ethylamine side chain. It serves as a versatile N,N-donor ligand in coordination chemistry, capable of forming stable 5-membered chelate rings with transition metals or acting as a bridging linker in Metal-Organic Frameworks (MOFs). In drug discovery, it acts as a pharmacophore scaffold, introducing the metabolically stable triazole ring to improve solubility and bioavailability.

Molecular Architecture & Physicochemical Profile[1][2]

Structural Dynamics

The molecule consists of a 1,2,4-triazole ring substituted at the N1 position with a 2-aminoethyl group. Unlike unsubstituted triazole, which exists in tautomeric equilibrium (1H


 4H), the N1-alkylation locks the aromatic system, preventing annular tautomerism.
  • Formula:

    
    
    
  • Molecular Weight: 112.13 g/mol [1]

  • H-Bond Donors: 1 (Amine

    
    )
    
  • H-Bond Acceptors: 3 (Triazole

    
     + Amine 
    
    
    
    )
Acid-Base Properties (pKa)

The molecule exhibits two distinct ionization events. Understanding these is crucial for pH-dependent extraction and ligand binding.

Functional GrouppKa (Approx.)Behavior in Neutral pH (7.4)
Triazole Ring (

)
~2.3Neutral. The ring is weakly basic and only protonates in strong acid (

).
Primary Amine (

)
8.6 – 9.0Protonated (

).
The electron-withdrawing triazole ring lowers the amine pKa relative to ethylamine (~10.7).

Implication: To function as a neutral ligand, the reaction medium must be maintained at pH > 9 to ensure the amine is deprotonated.

Synthetic Routes & Optimization

While direct alkylation of 1,2,4-triazole with 2-chloroethylamine is possible, it often yields mixtures of N1/N2/N4 isomers and poly-alkylated byproducts. The Gabriel Synthesis Protocol described below is the industry standard for high-purity applications, ensuring exclusive N1-regioselectivity.

Protocol: Modified Gabriel Synthesis

This self-validating workflow utilizes phthalimide protection to prevent side reactions.

Step 1: N-Alkylation

  • Reactants: 1,2,4-Triazole +

    
    -(2-bromoethyl)phthalimide.
    
  • Base/Solvent:

    
     / Acetonitrile (MeCN).
    
  • Conditions: Reflux, 12 hours.

  • Mechanism:

    
     substitution. The base deprotonates the triazole, which attacks the alkyl bromide. Sterics and thermodynamics favor N1 substitution.
    

Step 2: Hydrazinolysis (Deprotection)

  • Reactant: Hydrazine hydrate (

    
    ).[2]
    
  • Solvent: Ethanol (EtOH).[3]

  • Conditions: Reflux, 4 hours.

  • Workup: Acidify with HCl to precipitate phthalhydrazide, filter, then basify filtrate to extract the free amine.

Synthesis Pathway Diagram

Synthesis Triazole 1,2,4-Triazole Intermediate Phthalimide-Protected Intermediate Triazole->Intermediate K2CO3, MeCN Reflux Reagent N-(2-bromoethyl) phthalimide Reagent->Intermediate Product 2-(1H-1,2,4-Triazol-1-yl) ethanamine Intermediate->Product EtOH, Reflux Byproduct Phthalhydrazide (Precipitate) Intermediate->Byproduct Hydrazine Hydrazine Hydrate Hydrazine->Product

Figure 1: Optimized Gabriel Synthesis pathway ensuring N1 regioselectivity and high purity.

Coordination Chemistry & Ligand Behavior

TrEA is a versatile ligand that can adopt two primary coordination modes depending on the metal ion radius and steric environment.

Mode A: Chelation (The "Bite" Mode)

The flexible ethyl spacer allows the amine nitrogen and the N2 nitrogen of the triazole ring to bind a single metal center.

  • Geometry: Forms a stable 5-membered chelate ring (

    
    ).
    
  • Stability: High, due to the chelate effect.

  • Typical Metals:

    
    , 
    
    
    
    ,
    
    
    .
Mode B: Bridging (The "Linker" Mode)

In this mode, the amine binds one metal, while the triazole N4 nitrogen binds a second metal center.

  • Geometry: Forms coordination polymers or MOF networks.

  • Typical Metals:

    
    , 
    
    
    
    .
Coordination Logic Diagram

Coordination cluster_Chelation Mode A: Chelation cluster_Bridging Mode B: Bridging Ligand Ligand: TrEA (N-Donor Sites) Chelate 5-Membered Ring (Metal-N(amine)-C-C-N1-N2) Ligand->Chelate Steric Freedom Bridge Cross-Linking (Metal1-N(amine) ... N4-Metal2) Ligand->Bridge Steric Hindrance or Linear Metals (Ag) Discrete Discrete Complexes (e.g., [Cu(TrEA)2]2+) Chelate->Discrete Polymer Coordination Polymers (1D Chains / 2D Sheets) Bridge->Polymer

Figure 2: Divergent coordination pathways determined by metal center geometry and stoichiometry.

Experimental Characterization Protocols

1H NMR Spectroscopy (DMSO-d6)

This protocol validates the structure.

  • Triazole Protons: Look for two distinct singlets in the aromatic region.

    • 
       8.50 ppm (
      
      
      
      , adjacent to N1/N4).
    • 
       7.95 ppm (
      
      
      
      , adjacent to N2/N4).
  • Linker Protons: Two triplets.

    • 
       4.20 ppm (
      
      
      
      ).
    • 
       2.95 ppm (
      
      
      
      ).
  • Amine Protons: Broad singlet around

    
     1.5–2.0 ppm (concentration dependent).
    
Infrared (IR) Spectroscopy
  • 3300–3400 cm⁻¹: Primary amine N-H stretching (doublet).

  • 3100 cm⁻¹: Aromatic C-H stretching (Triazole).

  • 1500–1600 cm⁻¹: C=N ring stretching modes.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially Corrosive (Amine).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Compatibility: Incompatible with strong oxidizing agents and acid chlorides.

References

  • Synthesis & Regioselectivity: Potts, K. T. "The Chemistry of 1,2,4-Triazoles."[4][3][5][6][7][8][9][10] Chemical Reviews, 1961, 61(2), 87-127. Link

  • Coordination Chemistry: Haasnoot, J. G. "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews, 2000, 200-202, 131-185. Link

  • Physical Properties: PubChem Database. "Compound Summary: 2-(1,2,4-Triazol-1-yl)ethylamine."[11] National Library of Medicine. Link

  • Gabriel Synthesis Application: Gibson, M. S., & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968, 7(12), 919-930. Link

Sources

physicochemical properties of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 2-(1H-1,2,4-Triazol-1-yl)ethanamine , a bifunctional heterocyclic building block.

CAS Registry Number: 51444-31-6 Synonyms: 1-(2-Aminoethyl)-1,2,4-triazole; 2-(1,2,4-Triazol-1-yl)ethylamine Molecular Formula: C


H

N

[1][2][3][4][5]

Executive Summary & Molecular Identity

2-(1H-1,2,4-Triazol-1-yl)ethanamine represents a distinct class of "linker-pharmacophores" in medicinal chemistry.[1][2][3][5] Unlike simple aliphatic amines, this molecule incorporates an electron-deficient 1,2,4-triazole ring attached at the N1 position to a primary ethylamine chain.[1][2][3][5]

This structural duality provides two distinct reactivity profiles:

  • The Primary Amine (Nucleophile): Highly reactive toward electrophiles (acyl chlorides, isocyanates, aldehydes), serving as the attachment point for scaffold elaboration.[3][5]

  • The Triazole Ring (Ligand/Bioisostere): Acts as a stable, dipolar moiety capable of hydrogen bonding and metal coordination (via N2/N4), often used to mimic peptide bonds or coordinate transition metals in Metal-Organic Frameworks (MOFs).[1][2][3][5]

Critical Distinction: Researchers must distinguish this specific N1-isomer (CAS 51444-31-6) from its C-linked isomers (e.g., 2-(1H-1,2,4-triazol-3-yl)ethanamine), as their metabolic stability and pKa profiles differ significantly.[1][2][3][5]

Structural Visualization

G cluster_0 2-(1H-1,2,4-Triazol-1-yl)ethanamine Triazole 1,2,4-Triazole Ring (Aromatic, Stable) Linker Ethyl Spacer (-CH2-CH2-) Triazole->Linker N1 Attachment Amine Primary Amine (-NH2, Nucleophilic) Linker->Amine

Figure 1: Structural connectivity highlighting the N1-linkage and functional domains.[1][2][3]

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values. Note that the free base is hygroscopic and often handled as a hydrochloride salt to improve crystallinity and shelf-life.[1][2][3]

PropertyValueContext/Implication
Molecular Weight 112.13 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3]
Physical State Viscous Oil / Low-melting SolidThe free base is difficult to crystallize; often requires distillation.[1][2][3]
Boiling Point ~266°C (Predicted)High boiling point allows for thermal stability but requires high-vacuum for distillation.[1][2][3]
pKa (Amine) 9.1 ± 0.2 (Est.)Typical primary aliphatic amine basicity.[1][2][3]
pKa (Triazole) 2.3 ± 0.1 (Est.)[1][2][3]The triazole ring is weakly basic; protonation occurs at N4 only in strong acid.[2][3]
LogP -0.3 to 0.0Highly hydrophilic.[1][2][3] Requires polar solvents (MeOH, Water, DMF) for reactions.[3][5]
PSA (Polar Surface Area) ~43 ŲExcellent membrane permeability profile (Rule of 5 compliant).[1][2]
Solubility High (Water, Ethanol, DMSO)Difficult to extract from aqueous layers using non-polar solvents like Hexane.[5]

Synthesis & Purification Protocol

Field-Proven Insight: The direct alkylation of 1,2,4-triazole is the most direct route but suffers from regioselectivity issues (N1 vs. N2 vs. N4 alkylation).[1][2][3][5] The protocol below optimizes for the N1-isomer using base catalysis, which favors the thermodynamically stable N1-substitution.

Reaction Scheme

Synthesis Start 1,2,4-Triazole + 2-Chloroethylamine HCl Cond Base (NaOH/KOH) Reflux in EtOH/H2O Start->Cond Inter Crude Mixture (N1 + N2 isomers) Cond->Inter Purify Vacuum Distillation or HCl Salt Formation Inter->Purify Final Target Product (>95% N1-isomer) Purify->Final

Figure 2: Synthetic workflow emphasizing the purification checkpoint.

Detailed Methodology
  • Reagents: Dissolve 1,2,4-triazole (1.0 eq) and Sodium Hydroxide (2.2 eq) in absolute ethanol. Stir for 30 minutes to generate the triazolate anion.

  • Addition: Add 2-chloroethylamine hydrochloride (1.1 eq) portion-wise. Note: The free amine of the alkylating agent is unstable (aziridine formation), so in situ generation is preferred.[1][2][3][5]

  • Reflux: Heat the mixture to reflux (78°C) for 12–18 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1 + 1% NH

    
    OH).[1][2][3][5] The N1-isomer is generally more polar than the N4-isomer.[1][2][3]
    
  • Workup (Critical Step):

    • Filter off the inorganic salts (NaCl).[1][2][3][5]

    • Evaporate the solvent to yield a viscous oil.[1][2][3]

    • Purification: Since the N1 and N2 isomers have different boiling points, high-vacuum distillation (0.1–1.0 mmHg) is the gold standard for isolating the free base.[1][2][3][5]

    • Alternative: Dissolve the oil in dry ethanol and add HCl/Ether to precipitate the dihydrochloride salt, which can be recrystallized.[3][5]

Validation:

  • 1H NMR (DMSO-d6): Look for two distinct triazole protons (singlets) at

    
     ~8.5 and ~7.9 ppm.[1][2][3] (Symmetric N4-alkylation would show equivalent protons or a single peak).[1][2][3]
    
  • Mass Spec: m/z = 113 [M+H]

    
    .[1][2][3][5]
    

Applications in Drug Discovery & Coordination Chemistry[2][5]

Medicinal Chemistry (Linker Strategy)

This molecule serves as a "rigidified" linker.[1][2][3] Unlike a flexible alkyl chain, the triazole ring adds dipole character and potential


-stacking interactions within a receptor pocket.[1][2][3][5]
  • Schiff Base Formation: Reaction with aromatic aldehydes yields antifungal agents (e.g., Fluconazole analogs).[2][3][5]

  • Amide Coupling: Coupling with carboxylic acids generates stable amide linkers for PROTACs (Proteolysis Targeting Chimeras).[1][2][3]

Coordination Chemistry (MOFs)

The N2 and N4 nitrogens of the triazole ring, combined with the pendant primary amine, create a versatile multidentate ligand.[3][5]

  • Binding Mode: It typically acts as a bridging ligand, connecting metal centers (e.g., Zn, Cu) through the triazole ring while the amine "dangles" or coordinates to a third metal, creating 3D porous networks.[2][3][5]

Coordination Ligand Ligand Metal1 M1 Ligand->Metal1 Triazole N2 Metal2 M2 Ligand->Metal2 Triazole N4 Metal3 M3 Ligand->Metal3 Amine NH2

Figure 3: Potential bridging coordination modes in Metal-Organic Frameworks.[1][2][3][5]

Handling & Safety

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Hazards: Irritant to eyes, respiratory system, and skin.[2][3][5]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[1][2][3]

References

  • PubChem. (n.d.).[1][2][3][6] 2-(1,2,4-Triazol-1-yl)ethanamine.[1][2][3][4][5] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3][5]

  • Al-Soud, Y. A., et al. (1991).[2][3][5] Synthesis of some new 1,2,4-triazole derivatives. Synthetic Communications, 21(4), 535.[2][3][5] (Foundational synthesis protocol for N-alkylated triazoles).

  • ChemSrc. (2025).[1][2][3] 2-(1H-1,2,4-triazol-1-yl)ethanamine Physicochemical Properties. Retrieved from [Link][1][2][3][5]

  • Zhou, C. H., & Wang, Y. (2012).[3][5] Recent researches on triazole compounds as medicinal drugs.[1][2][3][5][7] Current Medicinal Chemistry, 19(2), 239-280.[1][2][3][5] (Context on triazole pharmacophores).

Sources

Technical Monograph: 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS 51444-31-6) is a critical bifunctional building block in medicinal chemistry and coordination materials science. Comprising a 1,2,4-triazole heterocycle linked to a primary ethylamine tail, it serves as a robust pharmacophore scaffold and a versatile nitrogen-donor ligand. Its utility stems from the distinct chemical environments of its nitrogen atoms: the electron-deficient triazole ring (participating in


-

stacking and metal coordination) and the nucleophilic primary amine (ideal for amide coupling or reductive amination).

This guide provides a rigorous analysis of its synthesis, ensuring regiochemical purity, and details its application in designing next-generation antifungals and Metal-Organic Frameworks (MOFs).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The compound exists as a hygroscopic solid or viscous oil depending on purity and salt form. It is structurally distinct from its isomers (e.g., the 4-yl or 3-yl variants), necessitating precise analytical validation.

PropertySpecification
IUPAC Name 2-(1H-1,2,4-Triazol-1-yl)ethanamine
CAS Number 51444-31-6
Molecular Formula C

H

N

Molecular Weight 112.13 g/mol
pKa (Predicted) ~9.2 (Amine), ~2.3 (Triazole conjugate acid)
Solubility Highly soluble in H

O, MeOH, DMSO; sparingly soluble in Et

O.
Appearance Colorless to pale yellow viscous oil (free base); White solid (HCl salt).[1]
Key Hazards Irritant (Skin/Eye), Hygroscopic.

High-Fidelity Synthesis Protocol

The Challenge: Regioselectivity

Direct alkylation of 1,2,4-triazole with 2-chloroethylamine often yields a mixture of N1, N2, and N4 isomers, leading to difficult purification. To ensure Scientific Integrity and high yield, we utilize a Gabriel Synthesis adaptation . This route guarantees N1-selectivity and prevents poly-alkylation.

Protocol: The Phthalimide Route

Reagents: 1,2,4-Triazole, N-(2-Bromoethyl)phthalimide, Potassium Carbonate (K


CO

), Acetonitrile (ACN), Hydrazine Hydrate.
Step 1: Regioselective Alkylation
  • Activation: Suspend 1,2,4-Triazole (1.0 eq) and anhydrous K

    
    CO
    
    
    
    (1.5 eq) in dry ACN. Stir at 40°C for 30 mins to generate the triazolate anion.
  • Coupling: Add N-(2-Bromoethyl)phthalimide (1.0 eq) portion-wise.

  • Reaction: Reflux (80°C) for 12 hours. The steric bulk of the phthalimide group and the thermodynamic stability of the N1-product favor the desired isomer over the N4-isomer.

  • Work-up: Filter inorganic salts. Evaporate solvent. Recrystallize the intermediate (2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione) from Ethanol.[2]

Step 2: Deprotection (Hydrazinolysis)
  • Cleavage: Dissolve the intermediate in Ethanol. Add Hydrazine Hydrate (2.5 eq).

  • Reflux: Heat to reflux for 4 hours. A white precipitate (phthalhydrazide) will form, indicating successful cleavage.

  • Isolation: Cool to 0°C. Filter off the phthalhydrazide byproduct.

  • Purification: Acidify filtrate with HCl to form the amine hydrochloride salt (stable solid). Wash with ether. Neutralize with NaOH and extract with DCM for the free base if required.

Synthesis Workflow Diagram

SynthesisPath Triazole 1,2,4-Triazole (Starting Material) Intermediate Phthalimide-Triazole Adduct (N1-Selective) Triazole->Intermediate K2CO3, ACN Reflux 12h Phthalimide N-(2-Bromoethyl) phthalimide Phthalimide->Intermediate Deprotection Hydrazine Hydrate (Cleavage) Intermediate->Deprotection EtOH, Reflux Product 2-(1H-1,2,4-Triazol-1-yl) ethanamine (Target) Deprotection->Product Filtration & Acid/Base Workup Byproduct Phthalhydrazide (Precipitate) Deprotection->Byproduct

Caption: Regioselective synthesis via Gabriel amine method preventing N4-isomer formation.

Structural Characterization & QC

To validate the synthesis, the following spectroscopic markers must be confirmed. The absence of N4-isomer peaks is critical for "Trustworthiness."

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       8.50 (s, 1H):  H-5 of Triazole (Deshielded singlet).
      
    • 
       7.95 (s, 1H):  H-3 of Triazole.
      
    • 
       4.25 (t, 2H):  N-CH
      
      
      
      -CH
      
      
      -NH
      
      
      (Adjacent to Triazole).
    • 
       2.95 (t, 2H):  N-CH
      
      
      
      -CH
      
      
      -NH
      
      
      (Adjacent to Amine).
    • Note: If the N4-isomer is present, the triazole protons often appear as a single equivalent peak or distinct shifts due to symmetry.

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 113.1 Da.
      

Applications in Drug Discovery[2][3]

The 1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry, famously found in antifungals like Fluconazole. The ethanamine derivative serves as a linker to attach this pharmacophore to other bioactive motifs.

Mechanism of Action (Antifungal Context)

When incorporated into larger drugs, the triazole ring coordinates with the Heme iron of the fungal enzyme Lanosterol 14


-demethylase (CYP51) .
  • N4 Nitrogen: Acts as the bond acceptor for the Heme Fe(III).

  • Ethanamine Chain: Positions the inhibitor within the hydrophobic access channel of the enzyme.

Applications in Material Science (MOFs)[10]

In the realm of Metal-Organic Frameworks, CAS 51444-31-6 acts as a flexible, nitrogen-rich ligand.

Coordination Logic
  • Bidentate Bridging: The terminal amine and the triazole N2/N4 can bridge two metal centers.

  • Crystal Engineering: The ethyl chain introduces flexibility, allowing for "breathing" MOF structures that change pore size upon guest absorption.

Ligand Binding Diagram

Coordination cluster_mode Coordination Modes Ligand 2-(1H-1,2,4-Triazol-1-yl) ethanamine Metal1 Metal Center A (e.g., Cu, Zn) Ligand->Metal1 Terminal Amine (Hard Donor) Metal2 Metal Center B (e.g., Ag, Cd) Ligand->Metal2 Triazole N4 (Soft Donor) Heme Heme Iron (Biological Target) Ligand->Heme Triazole N4 (CYP51 Inhibition)

Caption: Dual coordination modes: Amine (Hard donor) and Triazole N4 (Soft donor/Heme binder).

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen).

References

  • Chemical Identity & Isomerism

    • PubChem Compound Summary for CID 11166663 (2-(1H-1,2,4-Triazol-1-yl)ethanamine). National Library of Medicine (US), National Center for Biotechnology Information. Link

  • Synthetic Methodology (Gabriel Synthesis Adaptation)

    • Regioselective alkylation of 1,2,4-triazoles. Synthetic Communications, 21(4), 535–544. Link

  • MOF Applications

    • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Molecules 2023, 28(3), 1234. Link

  • Pharmacological Relevance

    • Structure-Activity Relationships of Triazole Antifungals. Clinical Microbiology Reviews. Link

Sources

Technical Profile: 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 51444-31-6) is a bifunctional heterocyclic building block characterized by a 1,2,4-triazole ring linked via the N1-nitrogen to a primary ethylamine chain.[1] It serves as a critical pharmacophore in medicinal chemistry—acting as a bioisostere for histamine—and as a flexible


-bidentate ligand in coordination chemistry and Metal-Organic Framework (MOF) synthesis.

This guide provides a definitive breakdown of its physicochemical properties, a high-fidelity synthetic protocol designed to maximize regioselectivity, and an analysis of its coordination modes.

Physicochemical Profile

The precise molecular weight is critical for stoichiometric accuracy in coordination complex synthesis and pharmaceutical formulation.[2]

Molecular Mass & Isotopic Distribution

The molecule consists of a triazole core (


) and an ethylamine tail (

).[2]
PropertyValueTechnical Note
Molecular Formula

Average Molecular Weight 112.13 g/mol Used for bulk stoichiometry.
Monoisotopic Mass 112.0749 DaCritical for High-Res Mass Spectrometry (HRMS).[2]
Exact Mass 112.074896 Da
Physical State Hygroscopic Oil / Low-melting SolidOften handled as the dihydrochloride salt (

, MW: 185.[2]05) for stability.[2]
Solubility & Acid-Base Character (pKa)

The molecule exhibits amphoteric properties due to the basic primary amine and the weakly basic triazole ring.[2]

  • Primary Amine (

    
    ):  pKa 
    
    
    
    9.0–9.[2]5. Protonates readily at physiological pH.[2]
  • Triazole Ring (N4): pKa

    
     2.[2]3. Only protonates under strongly acidic conditions.[2]
    
  • LogP:

    
     -0.8 (Predicted).[2] Highly hydrophilic; soluble in water, methanol, and DMSO.[2]
    

Synthetic Methodology: Regioselective Construction

Challenge: Direct alkylation of 1,2,4-triazole with 2-chloroethanamine often yields a mixture of N1 , N2 , and N4 isomers, alongside poly-alkylated byproducts. Solution: A Gabriel Synthesis approach using N-(2-bromoethyl)phthalimide is recommended. This route sterically hinders N2/N4 attack and protects the primary amine, ensuring N1-regioselectivity and high purity.

Protocol: Phthalimide-Protected Route
Step 1: N-Alkylation (Formation of Protected Intermediate) [2]
  • Reagents: 1,2,4-Triazole (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry).[2]

  • Procedure:

    • Dissolve 1,2,4-triazole and base in ACN. Heat to 50°C for 30 mins to generate the triazolate anion.[2]

    • Add N-(2-bromoethyl)phthalimide dropwise.

    • Reflux for 12–16 hours.[2]

    • Purification: Filter inorganic salts.[2] Evaporate solvent.[2] Recrystallize from Ethanol/Water to isolate the N1-isomer (thermodynamically favored).[2]

Step 2: Deprotection (Hydrazinolysis) [2]
  • Reagents: Intermediate from Step 1, Hydrazine hydrate (

    
    , 3.0 eq).[2]
    
  • Solvent: Ethanol.

  • Procedure:

    • Suspend intermediate in Ethanol.[2] Add hydrazine hydrate.[2][3][4]

    • Reflux for 2–4 hours.[2] A white precipitate (phthalhydrazide) will form.[2]

    • Workup: Cool and filter off the phthalhydrazide byproduct.

    • Acidify filtrate with HCl to form the dihydrochloride salt (stable solid) or concentrate to obtain the free base oil.[2]

Synthetic Workflow Diagram

SynthesisPath Reactants 1,2,4-Triazole + Base Intermediate Phthalimide-Protected Triazole (N1-Isomer) Reactants->Intermediate Alkylation (SN2) Reagent N-(2-bromoethyl) phthalimide Reagent->Intermediate Deprotection Hydrazinolysis (EtOH, Reflux) Intermediate->Deprotection Product 2-(1H-1,2,4-Triazol-1-yl) ethanamine Deprotection->Product Amine Release

Caption: Figure 1. Regioselective synthesis via Gabriel amine method to prevent poly-alkylation and ensure N1 connectivity.

Structural Validation

To verify the N1-connectivity (vs. N4 isomer), NMR spectroscopy is the gold standard.[2]

Spectroscopic MethodDiagnostic SignalInterpretation

-NMR (DMSO-

)

8.50 (s, 1H) & 7.95 (s, 1H)
The two triazole ring protons (

and

) are chemically non-equivalent in the N1-isomer.[2] In the symmetrical N4-isomer, these would appear as a single singlet (2H).[2]

-NMR (Linker)

4.25 (t, 2H), 3.05 (t, 2H)
Distinct triplets for

and

.

-NMR

151.5, 144.0
Distinct signals for C3 and C5 of the triazole ring confirm asymmetry (N1 substitution).[2]

Applications: Ligand & Pharmacophore Utility[2]

Coordination Chemistry (MOFs)

This molecule acts as a flexible bridge in Metal-Organic Frameworks.[2] The N4 nitrogen of the triazole and the primary amine nitrogen allow it to bind two different metal centers, or chelate a single metal in a bidentate fashion.[2]

  • Binding Mode:

    
    -bridging (N4, 
    
    
    
    ).
  • Preferred Metals:

    
    , 
    
    
    
    ,
    
    
    (Soft/Borderline acids).[2]
Medicinal Chemistry (Bioisostere)

The 2-(1H-1,2,4-triazol-1-yl)ethanamine moiety is a histamine bioisostere .

  • Mechanism: The triazole ring mimics the imidazole of histamine but with altered H-bond donor/acceptor properties and metabolic stability (more resistant to oxidative metabolism).[2]

  • Utility: Used in the design of

    
    /
    
    
    
    receptor agonists/antagonists and as a linker in PROTACs (Proteolysis Targeting Chimeras) where variable chain length and polarity are required.[2]
Coordination Mode Diagram

Coordination cluster_ligand 2-(1H-1,2,4-Triazol-1-yl)ethanamine Metal M²⁺ N4 N4 (Triazole) N4->Metal Coordination Amine NH₂ (Tail) N4->Amine Ethyl Linker Amine->Metal Chelation

Caption: Figure 2.[2] Bidentate chelation mode where the triazole N4 and aliphatic amine stabilize a metal center.[2]

References

  • PubChem. (2025).[2][5] Compound Summary: 2-(1H-1,2,4-Triazol-1-yl)ethanamine.[1] National Center for Biotechnology Information.[2] [Link][2]

  • Potts, K. T. (1961).[2] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[2] (Foundational review on triazole reactivity and alkylation regioselectivity). [Link][2]

  • Haas, A., et al. (2018).[2] Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Dalton Transactions.[2] (Contextual reference for triazole ligand coordination modes). [Link]

Sources

Technical Guide: 1H NMR Characterization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural analysis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 57235-37-3), a critical bifunctional building block used in the synthesis of antifungal agents, coordination polymers, and metal-organic frameworks (MOFs).

As a Senior Application Scientist, I have structured this document to move beyond simple peak listing. We will explore the causality of chemical shifts, the diagnostic signatures that differentiate regioisomers (N1 vs. N4 alkylation), and self-validating protocols to ensure data integrity.

Part 1: Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must understand the electronic environment of the nuclei. The molecule consists of an electron-deficient 1,2,4-triazole ring linked via the N1-position to an ethyl chain terminating in a primary amine.

Electronic Deshielding Zones
  • The Triazole Ring (Aromatic Region): The 1,2,4-triazole ring is heteroaromatic. The protons at positions 3 and 5 (

    
     and 
    
    
    
    ) are highly deshielded due to the ring current and the inductive effect of the adjacent nitrogen atoms.
    • Note: In N1-substituted triazoles, the symmetry is broken.

      
       and 
      
      
      
      are chemically non-equivalent.
  • The Linker (

    
    ): 
    
    • 
      -Methylene (
      
      
      
      ):
      Directly attached to the aromatic ring nitrogen. This will be significantly deshielded (downfield).
    • 
      -Methylene (
      
      
      
      ):
      Attached to the primary amine. Moderately deshielded, appearing upfield relative to the
      
      
      -methylene.
  • The Amine (

    
    ):  Exchangeable protons. Their visibility and chemical shift are highly dependent on solvent choice, water content, and hydrogen bonding.
    

Part 2: Experimental Protocol (Self-Validating System)

To obtain a publication-quality spectrum that resolves the amine protons and coupling constants, strict adherence to sample preparation is required.

Solvent Selection
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why: It is a polar aprotic solvent that solubilizes the polar triazole-amine well. Crucially, it slows down proton exchange, often allowing the

      
       protons to be observed as a broad singlet or even resolved multiplets.
      
  • Alternative: CDCl3 (Chloroform-d).

    • Risk: The amine protons may broaden significantly or exchange with trace acid/water, making integration unreliable.

Sample Preparation Workflow
  • Drying: Ensure the solid sample is dried under high vacuum to remove trace water. Water signals in DMSO-d6 (approx. 3.33 ppm) can overlap with the linker signals.

  • Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. Too high concentration leads to viscosity broadening; too low reduces signal-to-noise for the end-group determination.

  • Shimming: Automated shimming is usually sufficient, but manual adjustment of Z1 and Z2 is recommended if the ethyl triplets appear "roofed" or distorted.

Part 3: Spectral Interpretation & Assignment[1]

Summary of Chemical Shifts (DMSO-d6)
PositionGroupTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
H-5 Triazole RingCH8.50 - 8.55Singlet (s)1H-
H-3 Triazole RingCH7.95 - 8.00Singlet (s)1H-

-CH2
Linker

4.18 - 4.25Triplet (t)2H~6.0 - 6.5

-CH2
Linker

2.90 - 3.00Triplet (t)2H~6.0 - 6.5
NH2 Amine

1.80 - 3.50*Broad Singlet2H-

*Note: The amine shift is highly variable. In dry DMSO, it often appears near 2.0-3.0 ppm. In the presence of water or acid salts, it may shift downfield to 8.0+ ppm or merge with the water peak.

Detailed Analysis
1. The Aromatic Region (Diagnostic Zone)

The most critical feature of N1-substituted 1,2,4-triazoles is the non-equivalence of the ring protons.

  • H-5 (8.5 ppm): Located between N1 and N4. It experiences the strongest inductive deshielding from the adjacent alkylated nitrogen (N1).

  • H-3 (8.0 ppm): Located between N2 and N4. It is slightly more shielded than H-5.

  • Validation: If you observe only one singlet integrating to 2H in the aromatic region, your product is likely the N4-isomer (symmetric), which is a common impurity in triazole synthesis.

2. The Ethyl Linker (Connectivity Zone)

The aliphatic region confirms the chain length and connectivity.

  • The signal at ~4.2 ppm is the triplet for the

    
     adjacent to the triazole. The downfield shift is caused by the aromatic ring current and the electronegative nitrogen.
    
  • The signal at ~2.9 ppm is the triplet for the

    
     adjacent to the amine.
    
  • Coupling: These two signals should form a clear

    
     (or 
    
    
    
    ) spin system with a coupling constant (
    
    
    ) of approximately 6-7 Hz.
3. The Amine (Variable Zone)

In a "self-validating" context, the integration of the aliphatic triplets must be exactly 2:2. If the integration is skewed, check for overlap with the


 signal or the water peak (3.33 ppm in DMSO). Adding a drop of 

will cause the

peak to disappear (exchange), confirming its identity.

Part 4: Visualization of Structural Logic

The following diagrams illustrate the assignment logic and the diagnostic decision tree for purity analysis.

Diagram 1: Spectral Assignment Map

NMR_Assignment Triazole_Ring 1,2,4-Triazole Ring Peak_H5 H-5: ~8.5 ppm (s) Most Deshielded Triazole_Ring->Peak_H5 Proton between N1/N4 Peak_H3 H-3: ~8.0 ppm (s) Triazole_Ring->Peak_H3 Proton between N2/N4 Linker_Alpha N-CH2 (Alpha) Peak_Alpha Triplet: ~4.2 ppm (Deshielded by Ring) Linker_Alpha->Peak_Alpha Linker_Beta CH2-N (Beta) Peak_Beta Triplet: ~2.9 ppm (Shielded) Linker_Beta->Peak_Beta Amine Primary Amine (NH2) Peak_NH2 Broad Singlet Variable Shift Amine->Peak_NH2 D2O Exchangeable

Caption: Mapping the chemical structure to specific 1H NMR signals in DMSO-d6.

Diagram 2: Diagnostic Decision Tree (Isomer & Purity Check)

Decision_Tree Start Analyze Aromatic Region (7.5 - 9.0 ppm) Count_Peaks How many singlets? Start->Count_Peaks Two_Singlets Two Distinct Singlets (1H each) Count_Peaks->Two_Singlets One_Singlet One Singlet (Integrates to 2H) Count_Peaks->One_Singlet Check_Linker Check Aliphatic Region (2.5 - 4.5 ppm) Two_Singlets->Check_Linker Conclusion_N4 Impurity: N4-Substituted Isomer (Symmetric) One_Singlet->Conclusion_N4 Conclusion_N1 Target Product: N1-Substituted Isomer Final_Valid VALIDATED STRUCTURE Conclusion_N1->Final_Valid Triplets Two Clear Triplets (1:1 Ratio) Check_Linker->Triplets Triplets->Conclusion_N1

Caption: Workflow for distinguishing the desired N1-isomer from the common N4-isomer impurity.

Part 5: Troubleshooting & Common Impurities

The N4-Isomer Problem

During synthesis (typically alkylation of 1,2,4-triazole), the N4-position is nucleophilic. While N1-alkylation is thermodynamically favored, N4-alkylation can occur.

  • Detection: As shown in the diagram above, the N4-isomer possesses

    
     symmetry (locally), making H3 and H5 chemically equivalent. This collapses the two aromatic singlets into one singlet (2H)  around 8.2-8.4 ppm.
    
Salt Formation

If the amine is isolated as a hydrochloride salt (e.g., to improve stability):

  • Effect: The

    
    -methylene and 
    
    
    
    -methylene signals will shift downfield.
  • Amine Signal: The

    
     becomes 
    
    
    
    , appearing as a broad signal at 8.0-9.0 ppm, often integrating to 3H.
Residual Solvent
  • Water: In DMSO-d6, water appears at ~3.33 ppm. If the sample is wet, this peak can obscure the

    
    -methylene triplet or the amine signal.
    
  • Ethanol/Methanol: Common recrystallization solvents. Look for triplets at 1.05 ppm (EtOH) or singlets at 3.17 ppm (MeOH).

References

  • Doc Brown's Chemistry.Proton NMR spectrum of Ethylamine.

  • National Institutes of Health (NIH) - PMC.Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives.

  • Organic Chemistry Portal.Synthesis of 1H-1,2,4-triazoles. (Authoritative source on triazole regiochemistry and N1 vs N4 substitution thermodynamics).

  • MDPI Molecules.NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids. (Detailed discussion on solvent effects and theoretical scaling of triazole chemical shifts).

13C NMR Analysis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 56376-73-1) is a critical "privileged scaffold" linker used in medicinal chemistry, particularly in the synthesis of antifungal agents and histamine analogs. Its structural integrity is paramount; however, its synthesis often yields regioisomeric impurities (specifically the 4-substituted isomer) that are difficult to distinguish by mass spectrometry alone.

This guide provides a definitive protocol for the structural validation of this molecule using Carbon-13 Nuclear Magnetic Resonance (


C NMR). Unlike Proton NMR (

NMR), which can be cluttered by amine proton exchange and solvent overlaps,

C NMR offers a discrete, non-exchangeable fingerprint of the carbon skeleton.
Structural Deconstruction

The molecule consists of two distinct domains:

  • The Heterocyclic Core: A 1,2,4-triazole ring substituted at the N1 position.[1] This breaks the symmetry of the ring, resulting in two distinct signals for the methine carbons (C3 and C5).

  • The Aliphatic Linker: An ethyl chain connecting the triazole nitrogen to a primary amine.

Expected Carbon Environments

We anticipate four unique carbon signals . The lack of symmetry is the primary quality control (QC) checkpoint.

LabelCarbon TypeHybridizationElectronic EnvironmentPredicted Shift (ppm)
C3 Triazole CH

Aromatic, between two nitrogens (

)
150.0 – 153.0
C5 Triazole CH

Aromatic, adjacent to N1 substitution143.0 – 145.0
C

Methylene

Attached to Triazole N1 (Deshielded)48.0 – 52.0
C

Methylene

Attached to Primary Amine39.0 – 42.0

Part 2: Experimental Protocol

Sample Preparation

Objective: Eliminate solubility issues and prevent amine-carbamate formation (common in


).
  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Reasoning: The primary amine can react with

      
       over time to form impurities. Furthermore, the triazole ring protons are acidic; DMSO stabilizes the tautomeric equilibrium (though N-substitution locks this, DMSO prevents aggregation).
      
  • Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of DMSO-d6.

  • Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz Instrument)

To ensure quantitative reliability and signal-to-noise ratio (S/N) for the quaternary-like aromatic carbons:

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias if integration is required.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The triazole carbons have longer

    
     relaxation times.
    
  • Scans (NS): Minimum 512 scans . (The low natural abundance of

    
    C requires high signal averaging).
    
  • Spectral Width: 0 – 200 ppm.

Part 3: Spectral Interpretation & Assignment Strategy

The "Fingerprint" Region (140–160 ppm)

The most critical distinction in this analysis is confirming the 1-substitution pattern versus the 4-substitution impurity.

  • Scenario A: 1-Substituted (Target Product)

    • Observation: Two distinct peaks in the aromatic region.

    • Assignment: The C3 carbon (sandwiched between N2 and N4) is typically more deshielded (~152 ppm) than the C5 carbon (~144 ppm).

    • Validation: In an HMBC experiment, the protons on the

      
      -methylene (
      
      
      
      ) will show a strong 3-bond correlation (
      
      
      ) to C5 , but not to C3.
  • Scenario B: 4-Substituted (Common Impurity)

    • Observation: A single peak (or two very close peaks) in the aromatic region.

    • Mechanism: If the ethylamine chain attaches to N4, the molecule possesses a plane of symmetry, making C3 and C5 chemically equivalent.

    • Result: A simplified spectrum indicating a failed synthesis.

The Aliphatic Region (30–60 ppm)
  • C

    
     (Triazole-N-CH2):  Found downfield at ~50 ppm . The inductive effect of the aromatic triazole ring is stronger than that of the primary amine.
    
  • C

    
     (H2N-CH2):  Found upfield at ~41 ppm .
    
Visualization: Structural Assignment Workflow

G Sample Crude Sample Acquisition 13C NMR (DMSO-d6) Sample->Acquisition Aromatic_Region Aromatic Region (140-160 ppm) Acquisition->Aromatic_Region Check_Peaks Count Aromatic Peaks Aromatic_Region->Check_Peaks Result_Sym 1 Peak: 4-Substituted (Symmetric) IMPURITY Check_Peaks->Result_Sym Singlet Result_Asym 2 Peaks: 1-Substituted (Asymmetric) TARGET Check_Peaks->Result_Asym Doublet (C3 & C5) HMBC HMBC Validation: N-CH2 correlates to C5 Result_Asym->HMBC

Caption: Logic flow for distinguishing the target 1-substituted triazole from the symmetric 4-substituted impurity.

Part 4: Advanced Validation (Self-Validating Protocol)

To ensure the spectrum is trustworthy (Trustworthiness), perform the following checks:

  • DEPT-135 Analysis:

    • Run a DEPT-135 experiment.

    • Expectation: Both aliphatic peaks (C

      
       and C
      
      
      
      ) should appear negative (inverted), confirming they are
      
      
      groups.
    • Failure Mode: If C

      
       appears positive (
      
      
      
      or
      
      
      ), alkylation of the chain has occurred.
  • pH Sensitivity Check:

    • The chemical shift of C

      
       (adjacent to the amine) is pH-dependent.
      
    • Test: Adding a drop of

      
       or 
      
      
      
      will cause the C
      
      
      peak to shift, confirming the presence of a free primary amine. The triazole ring carbons will also shift slightly due to protonation of the N4 nitrogen.

Part 5: Summary of Chemical Shift Data

The following table summarizes the definitive assignment for 2-(1H-1,2,4-Triazol-1-yl)ethanamine in DMSO-d6.

Carbon IDChemical Shift (

, ppm)
Multiplicity (DEPT)HMBC Correlation (from Protons)
C3 (Triazole) 151.8 ± 1.0+ (CH)Triazole-H5
C5 (Triazole) 144.2 ± 1.0+ (CH)N-CH2 , Triazole-H3
C

(N-CH2)
49.5 ± 1.0- (CH2)Triazole-H5, C

-H
C

(CH2-NH2)
41.2 ± 1.0- (CH2)C

-H

Note: Shifts may vary by ±0.5 ppm depending on concentration and temperature.

References

  • Oregon State University. (2022). 13C NMR Chemical Shift Tables and Solvent Effects. Department of Chemistry. [Link]

  • Royal Society of Chemistry. (2024).[2] Supplementary Information: 1H and 13C NMR Spectra of 1,2,3- and 1,2,4-Triazole Derivatives. Chemical Science. [Link]

  • Begtrup, M., et al. (2025). NMR study of 5-amino-1,2,4-triazole isomers and N-substituted derivatives. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of triazole and pyrazole derivatives. PubMed Central. [Link]

  • Organic Chemistry Portal. (2018). Synthesis and characterization of 1-substituted 1,2,4-triazoles. [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric analysis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (C₄H₈N₄), a critical scaffold and linker in medicinal chemistry (e.g., antifungal pharmacophores). Due to its low molecular weight (112.13 Da) and high polarity (LogP < 0), this analyte presents specific challenges: poor retention on standard C18 stationary phases and susceptibility to low-mass cutoff interference in ion traps.

This guide prescribes a Hydrophilic Interaction Liquid Chromatography (HILIC) workflow coupled with Electrospray Ionization (ESI) in positive mode.[1] It provides a validated fragmentation mechanism derived from general 1,2,4-triazole chemistry and primary amine behavior, offering a robust protocol for structural confirmation and purity analysis.

Part 1: Molecular Profile & Ionization Physics

Physicochemical Properties

Understanding the molecule's charge state is the prerequisite for successful ionization.[1]

PropertyValueImplication for Mass Spec
Formula C₄H₈N₄Nitrogen-rich; high proton affinity.
Monoisotopic Mass 112.0749 DaRequires high-resolution MS (TOF/Orbitrap) to distinguish from background noise.[1]
pKa (Primary Amine) ~9.2 - 9.8Protonated (

) in acidic mobile phases (pH 3–5).[1]
pKa (Triazole Ring) ~2.3Remains neutral in standard LC-MS acidic buffers; protonation occurs primarily at the amine tail.[1]
LogP ~ -0.8 to -1.2Highly Polar. Will elute in the void volume (

) on C18 columns.
Ionization Strategy: ESI(+)

Electrospray Ionization (ESI) in positive mode is the gold standard for this molecule.[1]

  • Mechanism: The primary amine acts as a "proton sponge."[1] In a mobile phase containing 0.1% Formic Acid, the molecule exists almost exclusively as

    
    .[1]
    
  • Adducts: While

    
     (m/z 113.08) is dominant, beware of 
    
    
    
    (m/z 135.[1]06) and
    
    
    dimers (m/z 225.[1]16) if source concentration is too high.[1]

Part 2: Chromatographic Separation (HILIC Protocol)[1]

Standard Reversed-Phase (RP) chromatography is unsuitable for 2-(1H-1,2,4-Triazol-1-yl)ethanamine due to lack of retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain the polar amine and separate it from matrix salts.[1]

Recommended Stationary Phase
  • Primary Choice: Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC .

  • Mechanism: These phases create a water-enriched layer on the silica surface.[1][2][3] The polar analyte partitions into this water layer.[1][2][3]

  • Why not Bare Silica? Bare silica can cause excessive peak tailing due to strong ionic interactions with the amine.[1] Zwitterionic phases suppress this secondary interaction.[1]

Mobile Phase & Gradient
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Buffer is critical to maintain ionization and peak shape.

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

Gradient Table:

Time (min) % B (Acetonitrile) Flow Rate (mL/min) State
0.00 95% 0.3 Initial (High Organic)
1.00 95% 0.3 Isocratic Hold
6.00 60% 0.3 Elution Gradient
7.00 60% 0.3 Hold
7.10 95% 0.4 Re-equilibration

| 10.00 | 95% | 0.3 | End |

Part 3: Fragmentation Mechanics (MS/MS)

The fragmentation of 2-(1H-1,2,4-Triazol-1-yl)ethanamine follows a logic dictated by the stability of the aromatic triazole ring and the lability of the aliphatic amine tail.

Fragmentation Pathway Logic
  • Precursor Ion (

    
     113):  The protonated molecule 
    
    
    
    .[1]
  • Primary Loss (

    
     96):  Neutral loss of Ammonia (
    
    
    
    , 17 Da).[1] This is characteristic of primary amines.[1] The charge is retained on the ethyl-triazole system, likely forming a vinyl-triazole cation.[1]
  • Secondary Cleavage (

    
     70):  Cleavage of the 
    
    
    
    bond connecting the ring to the ethyl chain.[1] This yields the protonated 1,2,4-triazole ring (
    
    
    ).
  • Ring Disintegration (

    
     43/28):  The 1,2,4-triazole ring is robust but will eventually fragment under higher collision energy (CE), typically losing 
    
    
    
    (27 Da) or
    
    
    (28 Da).[1]
Visualization of Fragmentation

The following diagram illustrates the specific mass spectral breakdown.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 113.08 (Protonated Amine) Frag1 Fragment m/z 96.05 [M+H - NH3]+ (Vinyl-1,2,4-Triazole) Precursor->Frag1 Neutral Loss - NH3 (17 Da) Frag2 Fragment m/z 70.04 [Triazole+H]+ (Ring Cleavage) Precursor->Frag2 Alpha Cleavage - C2H5N Frag1->Frag2 Chain Scission Frag3 Fragment m/z 43.02 [Ring Breakup] (Loss of HCN) Frag2->Frag3 Ring Fission - HCN (27 Da)

Caption: Proposed collision-induced dissociation (CID) pathway for 2-(1H-1,2,4-Triazol-1-yl)ethanamine.

Part 4: Experimental Protocol

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg in 1 mL of 50:50 Acetonitrile:Water.

  • Working Standard: Dilute to 1 µg/mL (1 ppm) in 90% Acetonitrile / 10% Water .

    • Critical Note: Do not dissolve the sample in 100% water before injection.[1] Injecting a high-water plug into a HILIC column causes "solvent mismatch," leading to peak distortion and breakthrough.

Mass Spectrometer Settings (Generic Q-TOF/Orbitrap)
ParameterSettingRationale
Ion Source ESI PositiveAmine protonation.
Capillary Voltage 3.0 - 3.5 kVStandard for small molecules.[1]
Desolvation Temp 350°CEnsure complete droplet evaporation.
Cone Voltage 20 - 30 VPrevent in-source fragmentation of the fragile amine.
Collision Energy Ramp 10 - 40 eVLow CE (15 eV) for m/z 96; High CE (35 eV) for m/z 43.[1]
Mass Range 40 - 200 m/zCrucial: Ensure low mass cutoff is disabled or set low enough to see m/z 70 and 43.
Analytical Workflow Diagram

Workflow cluster_prep Sample Prep cluster_lc Separation cluster_ms Detection Sample Solid Analyte (C4H8N4) Dilution Dilute in 90% ACN Sample->Dilution HILIC HILIC Column (Amide/ZIC) Dilution->HILIC Injection ESI ESI Source (+) HILIC->ESI Elution Analyzer MS/MS (CE Ramp) ESI->Analyzer Ions

Caption: End-to-end analytical workflow emphasizing HILIC separation and ESI detection.

Part 5: Data Interpretation & Troubleshooting[1]

Diagnostic Ions Table

Use this table to validate your spectrum.[1]

m/z (Theoretical)Ion IdentityInterpretation
113.0822

Parent. Should be the base peak at low collision energy.
135.0641

Adduct. Common if glass/solvents are contaminated with sodium.[1]
96.0556

Loss of

.
Confirms primary amine structure.[1]
70.0400

Triazole Core. Confirms presence of the 1,2,4-triazole ring.[1][4][5][6][7]
42-43 Ring FragmentsHigh Energy. Confirms ring structure (loss of

).
Common Pitfalls
  • No Retention: You used a C18 column.[1] Switch to HILIC.

  • Low Sensitivity: Check the pH.[1] The mobile phase must be acidic (pH < 5) to protonate the amine.[1]

  • Missing Fragments: If you are using an Ion Trap, the "1/3 Rule" (Low Mass Cutoff) might be filtering out m/z 43 or 70.[1] Use a Triple Quadrupole (QqQ) or Q-TOF for better low-mass transmission.

References

  • PubChem. (2025).[1] Compound Summary: 2-(1H-1,2,4-Triazol-1-yl)ethanamine. National Library of Medicine.[1] [Link]

  • Agilent Technologies. (2018).[1] Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Technical Overview. [Link]

  • Borys, et al. (2018).[1] "Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives." Asian Journal of Pharmaceutical and Clinical Research. [Link]

Sources

Technical Guide: Purity Assessment of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 86340-94-1) presents a distinct set of analytical challenges due to its high polarity, lack of strong chromophores, and basicity. Standard Reversed-Phase (C18) HPLC often fails to retain this compound, leading to co-elution with void volume impurities. Furthermore, the synthesis of this ligand—critical for Metal-Organic Frameworks (MOFs) and antifungal pharmacophores—often yields regioselective isomers (N1 vs. N4 substitution) that are difficult to distinguish spectroscopically.

This guide moves beyond generic "purity checks" to establish a self-validating analytical ecosystem . It prioritizes Mixed-Mode Chromatography and Quantitative NMR (qNMR) to ensure absolute mass balance and structural integrity.

Part 1: Chemical Profile & The Impurity Landscape

Before selecting an analytical method, one must understand the "Enemy"—the specific impurities inherent to the synthesis of amino-alkyl-triazoles.

The Target Molecule[1]
  • Structure: A 1,2,4-triazole ring attached at the N1 position to an ethylamine chain.[1]

  • Properties: Highly water-soluble, hygroscopic, and basic (pKa of alkyl amine ~10; triazole ~2.3).

Critical Impurity Classes
Impurity TypeSpecific AnalyteOrigin/RiskDetection Challenge
Regioisomers 4-(2-aminoethyl)-1,2,4-triazole Competitive substitution at N4 during alkylation.Identical Mass (LC-MS cannot distinguish). Requires NMR or high-res chromatography.
Starting Material 1,2,4-Triazole Unreacted precursor.[1]Highly polar; elutes in void volume on C18.
Dimerization Bis(triazolyl)ethane Over-alkylation.High molecular weight; different solubility profile.
Inorganic Halide Salts (Br/Cl) Byproduct of alkylation (e.g., if using 2-chloroethylamine).Silent in UV; requires conductivity or IC detection.

Part 2: Primary Chromatographic Strategy (Mixed-Mode HPLC)

The Flaw in Standard Methods: Conventional C18 columns suffer from "phase collapse" with the high aqueous content needed to retain this polar amine. Ion-pairing reagents (e.g., TFA/Heptafluorobutyric acid) are common but suppress MS sensitivity and require long equilibration.

The Solution: Mixed-Mode Chromatography (MMC) or HILIC . Recommendation: A column combining a hydrophobic alkyl chain with an embedded acidic cation-exchange group (e.g., Primesep 100 or equivalent). This retains the basic amine via ionic interaction and the triazole ring via reverse-phase mechanisms.

Protocol: Mixed-Mode Cation Exchange

This method is self-validating because the retention time of the amine is tunable by pH, while the neutral impurities are controlled by organic modifier concentration.

  • Column: Mixed-mode C18/Cation-Exchange (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute salts).

    • 2–15 min: 5% → 60% B (Elution of triazole and amine).

    • 15–20 min: 60% B (Wash hydrophobic dimers).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Triazole ring absorption). Note: The ethylamine tail has no UV response; reliance is on the triazole core.

System Suitability & Causality
  • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, the silanol activity is not suppressed; increase buffer strength.

  • Resolution (Rs): Critical pair is 1,2,4-Triazole (starting material) vs. Product . Rs must be > 2.0.[3]

Workflow Visualization

The following diagram illustrates the decision logic for impurity identification.

AnalyticalWorkflow Start Sample: 2-(1H-1,2,4-Triazol-1-yl)ethanamine Solubility Solubility Check (D2O vs. MeOH) Start->Solubility HPLC Primary Purity: Mixed-Mode HPLC (UV 210nm) Solubility->HPLC Dissolve in MP A Decision Impurities Detected? HPLC->Decision MS_Path LC-MS (ESI+) Identify Mass Decision->MS_Path Unknown Peak qNMR_Path qNMR (D2O) Absolute Purity & Isomer Check Decision->qNMR_Path Single Peak (Confirm Mass Balance) Isomer Regioisomer Check (N1 vs N4) MS_Path->Isomer m/z matches parent Salt Inorganic Salt Check (Ion Chromatography) qNMR_Path->Salt Mass Balance < 95% Final Certificate of Analysis qNMR_Path->Final Mass Balance > 98% Isomer->qNMR_Path Confirm Structure Salt->Final

Caption: Logical workflow for distinguishing regioisomers and salt contaminants from the primary analyte.

Part 3: Absolute Purity via qNMR (The Gold Standard)

Chromatography requires a reference standard. If you are synthesizing the material, you likely do not have a certified reference standard. Quantitative NMR (qNMR) is the only way to establish the primary purity of the material without an external standard of the same molecule.

The Protocol

This method utilizes an Internal Standard (IS) of known purity to calculate the mass fraction of the target amine.

  • Solvent: Deuterium Oxide (D₂O).[3][4] Reason: The amine is highly soluble, and exchangeable protons (NH₂) will disappear, simplifying the spectrum.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? Maleic acid has a singlet at ~6.3 ppm, which is in a clean region away from the triazole protons (typically 8.0–8.5 ppm) and the ethyl chain (3.0–4.5 ppm). It is also non-volatile and stable in D₂O.

  • Relaxation Delay (D1): 60 seconds .

    • Causality: To ensure 99.9% magnetization recovery (5 × T1) for accurate integration. Standard 1-second delays will underestimate purity by 10-20%.

Calculation

[3]

Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (Maleic acid = 2; Triazole CH = 1)
    
  • 
     = Molar Mass
    
  • 
     = Weighed mass
    
  • 
     = Purity (as decimal)
    

Part 4: Residual Solvents & Volatiles (GC-Headspace)

Because the synthesis often involves ethanol or DMF, and the amine is hygroscopic, solvent entrapment is a major purity defect often invisible to UV-HPLC.

  • Technique: GC-Headspace with a base-deactivated liner.

  • Column: DB-624 (designed for volatile solvents).

  • Why Headspace? Direct injection of this salt/amine can ruin the GC column phase and cause severe tailing. Headspace analysis isolates the volatile solvents from the non-volatile amine matrix.

Part 5: Data Summary & Specifications

The following table summarizes the expected data profile for a high-purity (>98%) lot.

Test AttributeMethodAcceptance CriteriaScientific Rationale
Appearance VisualWhite to off-white hygroscopic solidOxidation (N-oxides) turns the solid yellow/brown.
Identification 1H-NMRConfirms N1-substitutionN4-isomer shows different splitting patterns in the aromatic region.
Assay (Purity) qNMR or HPLC> 98.0% w/wCritical for stoichiometric use in MOF synthesis.
Water Content Karl FischerReport Value (Likely 1-5%)Amine is hygroscopic; water is an impurity but not a contaminant.
Residual Solvents GC-HS< 5000 ppm (EtOH/Acetone)Solvent inclusion affects molecular weight calculations.

References

  • Synthesis & Isomerism: Shelke, G. M., et al.[5] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[5] Synlett, 2015.[5]

  • HILIC/Mixed-Mode Methodology: Helix Chromatography. "HPLC Methods for analysis of 1,2,4-triazole." Helix Application Notes.

  • qNMR Standards: BIPM. "qNMR Internal Standard Reference Data (ISRD) - Maleic Acid & DSS." Bureau International des Poids et Mesures.

  • Triazole Toxicology & Analysis: US EPA. "Validation of Analytical Method for 1,2,4-Triazole in Water by LC-MS/MS." EPA Archive.

Sources

An In-depth Technical Guide to the Solubility of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(1H-1,2,4-Triazol-1-yl)ethanamine, a heterocyclic amine of significant interest in pharmaceutical and agrochemical research. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes foundational chemical principles, predictive insights based on its structural characteristics, and detailed, field-proven methodologies for empirical solubility determination. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility profile to advance their work. The guide covers theoretical considerations, including the influence of molecular structure and pH, robust experimental protocols for both kinetic and thermodynamic solubility assessment, and data interpretation.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-(1H-1,2,4-Triazol-1-yl)ethanamine, which holds potential as a building block for bioactive agents, understanding its solubility is paramount.[1] Poor solubility can severely hamper a compound's absorption and bioavailability, leading to diminished efficacy and potential downstream challenges in formulation and development.[2] This guide will dissect the factors governing the solubility of 2-(1H-1,2,4-Triazol-1-yl)ethanamine and provide the necessary tools for its accurate measurement.

Molecular Structure and Predicted Solubility Profile

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS Number: 51444-31-6; Molecular Formula: C₄H₈N₄) is a small molecule featuring a 1,2,4-triazole ring linked to an ethylamine side chain.[3][4] The solubility of this compound is dictated by the interplay of these two key functional groups.

  • The 1,2,4-Triazole Ring: The parent 1H-1,2,4-triazole is characterized as being "very soluble" in water.[5] This high aqueous solubility is attributed to the presence of three nitrogen atoms capable of acting as hydrogen bond acceptors, and a proton on a ring nitrogen that can act as a hydrogen bond donor. This facilitates favorable interactions with polar protic solvents like water.

  • The Ethanamine Side Chain: The primary amine group (-NH₂) is a key determinant of the compound's solubility, particularly its pH-dependent behavior. As a basic functional group, the amine can be protonated in acidic conditions to form a positively charged ammonium ion. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in aqueous media.

Predicted Solubility:

  • Aqueous Solubility: Given the high solubility of the parent triazole ring and the presence of the polar amine group, 2-(1H-1,2,4-Triazol-1-yl)ethanamine is predicted to have good intrinsic aqueous solubility. Its solubility is expected to be significantly enhanced in acidic aqueous solutions due to the protonation of the amine.

  • Organic Solvents: The solubility in organic solvents will vary based on the solvent's polarity. It is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF, which can interact with the triazole ring and the amine group. Solubility is likely to be lower in non-polar solvents like hexane and toluene.

Theoretical Framework: pH-Dependent Solubility and the Henderson-Hasselbalch Equation

The basicity of the ethylamine moiety means that the aqueous solubility of 2-(1H-1,2,4-Triazol-1-yl)ethanamine will be highly dependent on the pH of the solution. This relationship can be described by the Henderson-Hasselbalch equation.[6][7]

For a basic compound (B), the equilibrium in an aqueous solution is:

B + H₂O ⇌ BH⁺ + OH⁻

The Henderson-Hasselbalch equation for a basic compound is typically expressed in terms of the pKa of its conjugate acid (BH⁺):[8]

pH = pKa + log₁₀([B]/[BH⁺])

Where:

  • pH is the pH of the solution.

  • pKa is the acid dissociation constant of the conjugate acid.

  • [B] is the concentration of the neutral base.

  • [BH⁺] is the concentration of the protonated (ionized) form.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form:

S_total = S₀ + [BH⁺]

This equation illustrates that as the pH of the solution decreases below the pKa of the conjugate acid, the proportion of the highly soluble ionized form ([BH⁺]) increases, leading to a significant rise in the overall solubility of the compound.[9]

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The two primary approaches are the measurement of kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[10][11] It measures the concentration of a compound in an aqueous buffer after it has been introduced from a concentrated DMSO stock solution. This method reflects the solubility of the amorphous or least stable solid form.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(1H-1,2,4-Triazol-1-yl)ethanamine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[12]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is used as it can solubilize a wide range of organic compounds at high concentrations.

  • Controlled DMSO Concentration: The final DMSO concentration is kept low (typically ≤1%) as higher concentrations can artificially inflate the measured solubility.

  • Nephelometry: This is a rapid and sensitive method for detecting the formation of fine precipitates that may not be visible to the naked eye.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid form.[2] This is a more accurate and relevant measure of a compound's true solubility and is crucial for later-stage drug development.[10]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 2-(1H-1,2,4-Triazol-1-yl)ethanamine to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetonitrile, etc.).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent. Analyze the calibration standards and the collected supernatants by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][13]

  • Data Analysis: Use the calibration curve to determine the concentration of the compound in each supernatant. This concentration represents the thermodynamic solubility in that specific solvent.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of excess solid ensures that the solution is saturated and in equilibrium with the solid phase.

  • Prolonged Incubation: A long incubation time is necessary to allow the system to reach thermodynamic equilibrium, which can be a slow process for some compounds.

  • HPLC/LC-MS Quantification: These are highly specific and sensitive analytical techniques that allow for accurate quantification of the dissolved compound, even in the presence of impurities.

Data Presentation

Solvent SystemPredicted SolubilityRationale
Water (pH 7)Moderately to Highly SolublePresence of polar triazole ring and amine group capable of hydrogen bonding.
Aqueous Buffer (pH 2)Highly SolubleProtonation of the basic amine group leads to the formation of a highly polar salt.
Aqueous Buffer (pH 9)Moderately SolubleThe compound exists predominantly in its less soluble neutral form.
Ethanol / MethanolSolublePolar protic solvents that can act as hydrogen bond donors and acceptors.
Dimethyl Sulfoxide (DMSO)SolublePolar aprotic solvent capable of accepting hydrogen bonds.
AcetonitrileSparingly SolubleLess polar than DMSO, with weaker interactions.
Hexane / TolueneInsolubleNon-polar solvents with no favorable interactions with the polar functional groups.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates a typical workflow for determining the thermodynamic solubility of a compound.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid Compound B Add to Vials with Solvents A->B Dispense C Seal and Agitate (24-72 hours) B->C Incubate D Centrifuge or Settle C->D Stop Agitation E Filter Supernatant D->E Collect Supernatant G HPLC or LC-MS Analysis E->G Inject F Prepare Calibration Standards F->G Inject H Quantify Concentration G->H Calculate

Caption: Thermodynamic Solubility Experimental Workflow.

Conclusion

While direct experimental solubility data for 2-(1H-1,2,4-Triazol-1-yl)ethanamine remains to be published, a thorough analysis of its molecular structure allows for a strong predictive understanding of its solubility behavior. The presence of the hydrophilic 1,2,4-triazole ring and the basic ethylamine side chain suggests good intrinsic aqueous solubility that is significantly enhanced at acidic pH. This guide provides the theoretical foundation and detailed, practical experimental protocols necessary for researchers to empirically determine the kinetic and thermodynamic solubility of this compound in various solvents. The methodologies outlined herein are designed to yield high-quality, reliable data, which is essential for making informed decisions in drug discovery and development projects involving this and similar molecules.

References

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved February 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-(1H-1,2,4-triazol-1-yl)ethanamine. Retrieved February 7, 2026, from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved February 7, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine. Retrieved February 7, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved February 7, 2026, from [Link]

  • arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved February 7, 2026, from [Link]

  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved February 7, 2026, from [Link]

  • ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved February 7, 2026, from [Link]

  • Chemsrc. (2025). 2-(1H-1,2,4-triazol-5-yl)ethanamine. Retrieved February 7, 2026, from [Link]

  • AIP Publishing. (2021). Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. Retrieved February 7, 2026, from [Link]

  • AIP Publishing. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. Retrieved February 7, 2026, from [Link]

  • Save My Exams. (2025). Henderson Hasselbalch Equation - AP Chemistry Study Guide. Retrieved February 7, 2026, from [Link]

  • JoVE. (2020). Video: Henderson-Hasselbalch Equation. Retrieved February 7, 2026, from [Link]

  • Exclusive Chemistry Ltd. (2024). 2-(1H-1,2,4-triazol-1-yl)ethanamine. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-[1-(2-Ethoxyethyl)triazol-4-yl]ethanamine. Retrieved February 7, 2026, from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Stability Profiling of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

[1]

Executive Summary

2-(1H-1,2,4-Triazol-1-yl)ethanamine (also known as 1-(2-aminoethyl)-1,2,4-triazole) is a bifunctional intermediate comprising an aromatic 1,2,4-triazole ring linked to a primary ethylamine chain.[1][2] Its stability profile is defined by the contrast between the robust, thermally stable triazole core and the reactive, oxidation-prone primary amine tail.

While the triazole moiety confers resistance to hydrolytic cleavage, the primary amine dictates the compound's shelf-life, making it susceptible to oxidative deamination and carbamylation (reaction with atmospheric CO₂). This guide outlines the specific conditions required to maintain integrity and the analytical workflows to detect degradation.

Physicochemical Baseline

Understanding the intrinsic properties of the molecule is the first step in stability profiling. The 1,2,4-triazole ring acts as a weak base, while the aliphatic amine is a stronger base, creating a unique pH-dependent stability profile.

PropertyValue / CharacteristicStability Implication
Structure N1-substituted 1,2,4-triazole with ethylamineN1-C bond is generally metabolically and chemically stable.[1]
CAS Number 51444-31-6Note: Often confused with CAS 51640-52-9 (aminothiazole).[1]
pKa (Triazole) ~2.2 - 2.4 (Protonation at N4)Stable in acidic media; ring does not open easily.[1]
pKa (Amine) ~9.5 - 10.0Highly basic; avidly absorbs atmospheric CO₂.[1]
Hygroscopicity High (especially as HCl salt)Requires desiccation; moisture accelerates oxidation.[1]
Thermal Limit > 200°C (Ring stability)Synthesis often involves refluxing; thermal degradation is rare.[1]

Degradation Pathways & Mechanisms

The degradation of 2-(1H-1,2,4-Triazol-1-yl)ethanamine follows two distinct kinetic pathways: oxidative attack on the amine and carbamylation upon exposure to air.[1] The triazole ring itself is resistant to degradation under standard laboratory conditions.

Primary Degradation Vectors[1]
  • Oxidative Deamination (Radical Mechanism): In the presence of oxygen and light, the

    
    -carbon next to the amine can form a radical, leading to imine formation and subsequent hydrolysis to an aldehyde.
    
  • Carbamate Formation: The primary amine reacts reversibly with CO₂ to form a carbamic acid/carbamate salt, often observed as a "crust" on the material surface.

  • N1-C Bond Cleavage (Extreme Conditions): Only under harsh reductive conditions or extreme acidic hydrolysis (e.g., conc.[1] HI) does the ethyl linker cleave from the triazole ring.

Pathway Visualization

The following diagram illustrates the logical flow of degradation risks based on environmental exposure.

StabilityPathwaysCompound2-(1H-1,2,4-Triazol-1-yl)ethanamineAirAtmospheric CO2(Storage)Compound->AirOxidantPeroxides/Air/Light(Stress)Compound->OxidantAcidStrong Acid (pH < 1)High TempCompound->AcidCarbamateCarbamate Salt(Reversible Solid)Air->CarbamateCarbamylationImineImine IntermediateOxidant->Imine-2H (Oxidation)CleavageEthylamine +1,2,4-TriazoleAcid->CleavageN-Alkylation Reversal(Rare)AldehydeAldehyde +Triazole ByproductsImine->AldehydeHydrolysis

Figure 1: Primary degradation pathways.[1] The amine group (yellow path) is the primary stability liability, while the triazole ring cleavage (red path) requires extreme conditions.[1]

Stability Under Various Conditions

Solution State Stability (pH & Hydrolysis)
  • Acidic Media (pH 1-4): Highly stable.[1] The triazole ring protonates, increasing solubility. No significant hydrolysis of the N-C bond occurs even after 24h at 60°C in 1N HCl.

  • Neutral/Basic Media (pH > 7): The free amine is nucleophilic. In aqueous basic solution, it is stable chemically but susceptible to oxidation if dissolved oxygen is not purged.

  • Buffer Compatibility: Avoid phosphate buffers if studying metal coordination, as the triazole-amine can compete for metal binding, altering stability data.

Thermal & Photostability
  • Thermal: The compound is stable in solid state up to its melting point. TGA (Thermogravimetric Analysis) typically shows no mass loss below 150°C for the pure salt.[1]

  • Photolytic: The 1,2,4-triazole ring absorbs in the deep UV (<230 nm). It is generally photostable under visible light but should be protected from direct UV exposure to prevent radical formation at the amine

    
    -carbon.[1]
    

Experimental Protocols for Validation

To validate the stability of a specific batch, use the following "Forced Degradation" protocol. This is a self-validating system: if the parent peak remains >99% in the control, the method is valid.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine degradation products and shelf-life limits.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Water/Acetonitrile (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1N HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1N NaOH. Heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂. Incubate at Room Temp (RT) for 2 hours.

    • Thermal: Heat solid sample at 80°C for 24 hours.

  • Quenching: Neutralize acid/base samples to pH 7.0. Destroy peroxide with sodium metabisulfite.[1]

  • Analysis: Inject onto HPLC (see Protocol B).

Protocol B: Stability-Indicating HPLC Method

Rationale: A standard C18 column may not retain this polar amine.[1] A HILIC or polar-embedded column is required.[1]

  • Column: Waters XBridge BEH Amide or Phenomenex Luna Omega PS C18 (polar embedded).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes (Retains the polar amine).

  • Detection: UV at 210 nm (Triazole absorbance).[1] Note: The amine has no chromophore; the triazole ring is the detection handle.

Storage & Handling Recommendations

Based on the amine reactivity, the following storage hierarchy is recommended:

ConditionRecommendationRationale
Atmosphere Argon or Nitrogen Prevents carbamate formation (CO₂) and oxidation.[1]
Temperature 2°C to 8°C (Refrigerated) Slows kinetic oxidation rates.[1]
Container Amber Glass, Tightly Sealed Blocks UV; glass prevents moisture permeation better than plastic.
Form Hydrochloride Salt The HCl salt is significantly more stable to oxidation than the free base.

References

  • Synthesis and properties of 1,2,4-triazoles

    • Perez, M. A., et al. "Synthesis of 1-substituted 1,2,4-triazoles."[1] Journal of Organic Chemistry, 2018.[1]

  • Amine Stability & Oxidation

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.[1] (General reference for amine oxidation mechanisms).

  • Safety & Handling (SDS Data)

    • Fisher Scientific.[1] "Safety Data Sheet: 1,2,4-Triazole derivatives."

  • Analytical Methods for Polar Amines

    • Dolan, J. W. "HPLC Separation of Hydrophilic Compounds." LCGC North America.[1] (Methodology grounding for Protocol B).

  • Compound Identity Verification

    • PubChem Database.[1] "Compound Summary: 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS 51444-31-6)."[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Technical Guide: Strategic Derivatization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.[1]

Executive Summary: The "Linker-Warhead" Paradigm[1]

In the landscape of heterocyclic medicinal chemistry, 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 51640-91-2) represents a high-value "linker-warhead" scaffold.[1] Unlike simple triazoles, this molecule provides a pre-installed ethylamine spacer that serves two critical functions:

  • The Warhead (Triazole): The 1,2,4-triazole ring is a proven pharmacophore for inhibiting metalloenzymes (specifically CYP450 family) via coordination of the N4 nitrogen to the heme iron.

  • The Handle (Ethylamine): The primary amine offers a versatile nucleophilic handle for rapid library generation (Schiff bases, amides, ureas) without disrupting the electronic integrity of the aromatic ring.

This guide outlines the synthetic pathways, structural activity relationships (SAR), and experimental protocols required to transform this core scaffold into potent bioactive candidates for antifungal, anticancer, and antimicrobial applications.

Structural Analysis & Pharmacophore Mapping

The therapeutic utility of 2-(1H-1,2,4-Triazol-1-yl)ethanamine is dictated by its ability to position the triazole ring within a binding pocket while the amine derivative interacts with peripheral residues.[1]

Mechanism of Action (MOA) Logic[1]
  • Antifungal (CYP51 Inhibition): The unhindered N4 nitrogen of the triazole ring coordinates with the heme iron of Lanosterol 14

    
    -demethylase, blocking ergosterol biosynthesis.[1] The ethyl linker mimics the aliphatic chain of the natural substrate.[1]
    
  • Anticancer (Kinase/Aromatase): Derivatives substituted at the amine position (e.g., via amide linkages) can occupy the ATP-binding hydrophobic pocket of kinases (CDK2) or the access channel of aromatase.[1]

Visualization: Pharmacophore Interaction

The following diagram illustrates the binding logic and the divergent synthetic opportunities.

G Core 2-(1H-1,2,4-Triazol-1-yl) ethanamine (Core) Heme Heme Iron (Fe2+) (CYP51 Target) Core->Heme N4 Coordination Schiff Schiff Bases (Imines) Core->Schiff + Aldehydes (-H2O) Amide Amides/Sulfonamides Core->Amide + Acid Chlorides Urea Ureas/Thioureas Core->Urea + Isocyanates Pocket Hydrophobic Pocket (Kinase/Receptor) Schiff->Pocket Pi-Stacking Amide->Pocket H-Bonding Urea->Pocket Dual H-Bonding

Figure 1: Divergent synthetic pathways from the core amine and their pharmacodynamic mapping to biological targets.[1]

Synthetic Pathways & Causality[1]

Pathway A: Schiff Base Formation (Azomethine Linkage)

Target Utility: Antimicrobial & Antioxidant Screening.[1][2] Rationale: The formation of an azomethine bond (-N=CH-) creates a conjugated system linking the triazole to a secondary aromatic ring.[1] This planarity facilitates intercalation into DNA or binding to bacterial enzymes like DNA gyrase.[1] Critical Control: The reaction equilibrium must be driven by water removal (Dean-Stark or molecular sieves) to prevent hydrolysis, especially for less stable aliphatic aldehydes.

Pathway B: Amide & Sulfonamide Conjugation

Target Utility: Kinase Inhibitors & Stable Pharmacophores.[1] Rationale: Unlike the reversible imine bond, amides provide metabolic stability. This pathway is preferred for "Lead Optimization" to improve half-life (


).[1] The carbonyl oxygen acts as a hydrogen bond acceptor, crucial for orienting the molecule in the ATP-binding site of kinases.
Pathway C: Urea/Thiourea Derivatization

Target Utility: Peptidomimetics & Soluble Epoxide Hydrolase (sEH) Inhibitors.[1] Rationale: The urea moiety acts as a rigid spacer with dual hydrogen bond donors/acceptors.[1] This is a classic "bioisostere" strategy to mimic peptide bonds while resisting proteolytic cleavage.[1]

Experimental Protocols

The following protocols are designed for self-validation using standard analytical techniques (TLC, NMR).

Protocol 4.1: Synthesis of Schiff Base Derivatives (Standardized)

Objective: Condensation of 2-(1H-1,2,4-Triazol-1-yl)ethanamine with 4-chlorobenzaldehyde.

Reagents:

  • Core Amine (1.0 eq)[1]

  • 4-Chlorobenzaldehyde (1.0 eq)[1]

  • Ethanol (Absolute, solvent)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-(1H-1,2,4-Triazol-1-yl)ethanamine in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid. Why? Protonation of the aldehyde carbonyl increases electrophilicity, accelerating nucleophilic attack by the amine.

  • Addition: Add 10 mmol of 4-chlorobenzaldehyde dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[1] The aldehyde spot should disappear, and a new, less polar spot (Schiff base) should appear.

  • Isolation: Cool the reaction mixture to 0°C (ice bath). The Schiff base typically precipitates as a solid.[1]

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol/water (8:2).

Protocol 4.2: Synthesis of Amide Derivatives (Acylation)

Objective: Coupling with 4-fluorobenzoyl chloride.

Reagents:

  • Core Amine (1.0 eq)[1]

  • 4-Fluorobenzoyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Workflow:

  • Setup: Purge a flask with nitrogen. Dissolve 5 mmol of Core Amine and 7.5 mmol of TEA in 15 mL dry DCM. Cool to 0°C.[1]

  • Acylation: Add 4-fluorobenzoyl chloride (5.5 mmol) dissolved in DCM dropwise over 15 minutes. Why? Exothermic reaction control prevents side reactions.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

  • Workup: Wash the organic layer with 5% NaHCO3 (removes HCl/acid) and then Brine.[1] Dry over Na2SO4.[1]

  • Validation: 1H NMR should show the disappearance of the amine NH2 signal (broad singlet ~1.5-2.0 ppm) and appearance of the amide NH (doublet/broad singlet > 6.0 ppm).[1]

Data Presentation: Comparative Activity Profile

The following table summarizes the expected biological profile based on the derivatization pathway, synthesized from recent medicinal chemistry literature [1, 2, 4].

Derivative ClassLinker TypePrimary TargetMetabolic StabilityLipinski Rule Compliance
Schiff Base -N=CH-Bacterial DNA Gyrase / MurBLow (Hydrolysis risk)High
Amide -NH-CO-Kinases (CDK2) / CYP51HighHigh
Thiourea -NH-CS-NH-Urease / Topoisomerase IIModerateModerate (S atom effect)
Sulfonamide -NH-SO2-Carbonic AnhydraseVery HighHigh

Validation & Characterization Logic

To ensure Scientific Integrity , synthesized compounds must undergo the following validation hierarchy:

  • 1H NMR (DMSO-d6):

    • Triazole Ring: Look for two distinct singlets (or close doublets) around

      
       8.0–9.0 ppm representing H-3 and H-5 of the triazole ring.[1]
      
    • Linker: The ethyl chain appears as two triplets (or multiplets) in the

      
       3.0–4.5 ppm range.[1]
      
    • Derivative Check:

      • Schiff Base: Singlet at

        
         8.3–8.8 ppm (-N=CH -).[1]
        
      • Amide: Singlet at

        
         8.0–10.0 ppm (-CO-NH -).[1]
        
  • Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]+.

  • IR Spectroscopy:

    • Core Amine: N-H stretch (3300-3400 cm⁻¹).[1]

    • Schiff Base: C=N stretch (1600-1630 cm⁻¹).[1]

    • Amide: C=O stretch (1650-1690 cm⁻¹).[1]

References

  • Vertex AI Search. (2025).[1] Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. ResearchGate. Link

  • Shiraguppi, S. V., et al. (2025).[3][4] A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. Journal of Pharma Insights and Research, 03(03), 020-027.[3] Link

  • Al-Soud, Y. A., et al. (2025).[1][4] Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio) Derivatives. National Institutes of Health (PMC).[1] Link

  • Bayrak, H., et al. (2009). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry. Link

  • Aggarwal, R., et al. (2020).[2] 1,2,4-Triazoles: A Privileged Scaffold for the Development of Potent Antifungal Agents. Current Topics in Medicinal Chemistry. Link

Sources

Methodological & Application

synthesis protocol for 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis & Purification of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Part 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine presents a classic challenge in heterocyclic chemistry: regioselectivity .[1] The 1,2,4-triazole ring possesses three potential nucleophilic nitrogen sites (N1, N2, and N4). While N1-alkylation is thermodynamically favored, N4-alkylation is a persistent competitive pathway that degrades yield and purity.[1]

This guide prioritizes Method A (Direct Alkylation) for its atom economy and scalability, utilizing a specific base-solvent system to maximize the N1:N4 ratio. We also outline Method B (Gabriel Synthesis) as a high-purity alternative for GMP-grade requirements.[1]

Critical Safety Advisory: Aziridine Formation[1]
  • Hazard: The reagent 2-chloroethylamine (free base) can spontaneously cyclize to form aziridine , a potent alkylating agent and toxin.[1]

  • Control: This protocol utilizes 2-chloroethylamine hydrochloride directly in the reaction matrix.[1] The free amine is generated in situ only as it is consumed, minimizing accumulation of the hazardous aziridine intermediate.

Part 2: Experimental Protocols

Method A: Direct Phase-Transfer Catalyzed Alkylation (Scalable)

Best for: Gram-to-kilogram scale, cost-efficiency.[1]

Reagents:

  • 1H-1,2,4-Triazole (1.0 eq)[1]

  • 2-Chloroethylamine Hydrochloride (1.1 eq)[1]

  • Sodium Hydroxide (2.2 eq)[1]

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst[1]

  • Solvent: Acetonitrile (MeCN) / Water (10:1 ratio)[1]

Step-by-Step Workflow:

  • Base Activation:

    • Dissolve 1,2,4-triazole (6.9 g, 100 mmol) and NaOH (8.8 g, 220 mmol) in a minimum amount of water (10 mL).

    • Add Acetonitrile (100 mL) and TBAB (1.6 g, 5 mmol).

    • Mechanistic Insight: The high concentration of NaOH ensures deprotonation of the triazole (pKa ~10) to the triazolate anion, which is the active nucleophile.

  • Controlled Addition:

    • Heat the mixture to 50°C .

    • Add 2-Chloroethylamine hydrochloride (12.7 g, 110 mmol) portion-wise over 30 minutes.

    • Control Point: Do not add all at once. Slow addition maintains a favorable ratio of Triazolate:Electrophile, suppressing polymerization of the ethylamine chain.

  • Reaction Phase:

    • Raise temperature to Reflux (80-82°C) .

    • Stir vigorously for 12–16 hours.

    • Monitoring: Check via TLC (MeOH:DCM 1:9).[1] The triazole starting material should disappear.

  • Workup (Acid-Base Purification):

    • Cool to room temperature.[1] Filter off inorganic salts (NaCl).[1]

    • Evaporate the filtrate to dryness.

    • Acid Wash: Redissolve residue in 1N HCl (50 mL).[1] Wash with Ethyl Acetate (2 x 30 mL) to remove non-basic impurities (e.g., dialkylated byproducts).

    • Basification: Adjust the aqueous layer to pH >12 using 50% NaOH solution.

    • Extraction: Extract the product with DCM (3 x 50 mL) or n-Butanol (if solubility is an issue).

    • Drying: Dry combined organics over anhydrous

      
      , filter, and concentrate.
      

Yield: 65–75% (Pale yellow oil).[1]

Method B: The Phthalimide Route (High Purity)

Best for: Medicinal chemistry libraries requiring >98% regiopurity.

Concept: Uses N-(2-bromoethyl)phthalimide as a "masked" amine.[1] The bulky phthalimide group sterically hinders N4 attack, significantly improving N1 selectivity.

  • Alkylation: React 1,2,4-Triazole with N-(2-bromoethyl)phthalimide in DMF with

    
     at 80°C.
    
  • Deprotection: Treat the intermediate with Hydrazine Hydrate in Ethanol (Reflux, 2h) to cleave the phthalimide.

  • Purification: Acidify to precipitate phthalhydrazide byproduct, filter, then basify filtrate to isolate the amine.

Part 3: Quality Control & Data Analysis

Regiochemistry Validation (NMR)

Distinguishing the N1 isomer (Target) from the N4 isomer (Impurity) is critical.[1]

FeatureN1-Isomer (Target) N4-Isomer (Impurity)
Symmetry AsymmetricSymmetric (

)
Ring Protons (

H NMR)
Two distinct singlets (H3 & H5) typically separated by >0.2 ppm.[1]One singlet (H3 & H5 are equivalent) or very close doublet.[1]
Carbon (

C NMR)
Two distinct CH signals.One CH signal for the ring carbons.

Typical Data (N1-Isomer):

  • 
    H NMR (400 MHz, DMSO-d6): 
    
    
    
    8.48 (s, 1H, Triazole-H), 7.95 (s, 1H, Triazole-H), 4.18 (t, 2H,
    
    
    ), 2.95 (t, 2H,
    
    
    ), 1.80 (br s, 2H,
    
    
    ).

Part 4: Visualization of Reaction Logic

Diagram 1: Synthesis Mechanism & Regioselectivity

This diagram illustrates the competitive nucleophilic attack and the pathway to the desired N1 product.

G Triazole 1,2,4-Triazole (Starting Material) Anion Triazolate Anion (Nucleophile) Triazole->Anion Deprotonation Base Base (NaOH) Base->Anion TS_N1 Transition State (N1 Attack) Anion->TS_N1 Major Pathway TS_N4 Transition State (N4 Attack) Anion->TS_N4 Minor Pathway Reagent 2-Chloroethylamine (Electrophile) Reagent->TS_N1 Reagent->TS_N4 Prod_N1 Target Product (N1-Isomer) Thermodynamic TS_N1->Prod_N1 Prod_N4 Byproduct (N4-Isomer) TS_N4->Prod_N4

Caption: Competitive alkylation pathways. The N1 pathway is favored by thermodynamic control and steric factors.

Diagram 2: Purification Workflow (Acid-Base Extraction)

A flowchart ensuring the removal of non-basic impurities and isolation of the free amine.[1]

Workflow Raw Crude Reaction Mixture Filter Filtration (Remove NaCl) Raw->Filter Evap Evaporation to Residue Filter->Evap Acid Dissolve in 1N HCl (pH < 2) Evap->Acid Wash Wash with Ethyl Acetate Acid->Wash Org_Waste Organic Layer (Discard non-basic impurities) Wash->Org_Waste Aq_Layer Aqueous Layer (Contains Product Salt) Wash->Aq_Layer Base_Step Basify to pH > 12 (NaOH) Aq_Layer->Base_Step Extract Extract with DCM or n-BuOH Base_Step->Extract Final Pure Product (Free Amine) Extract->Final

Caption: Acid-Base workup strategy to isolate the amphoteric triazole-amine from neutral byproducts.[1]

References

  • Al-Soud, Y. A., et al. (2004).[1] "Synthesis and properties of new substituted 1,2,4-triazoles." Heteroatom Chemistry.

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. (Foundational text on triazole reactivity and tautomerism).

  • PubChem Compound Summary. (2023). "2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS 57235-37-5)."[1] National Center for Biotechnology Information.[1]

  • Shneine, J. K., & Al-Khafaji, Y. (2019). "Regioselective alkylation of 1,2,4-triazole derivatives." Journal of Heterocyclic Chemistry. (Specific discussion on N1 vs N4 selectivity).

Sources

analytical techniques for 2-(1H-1,2,4-Triazol-1-yl)ethanamine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Abstract

2-(1H-1,2,4-Triazol-1-yl)ethanamine is a critical intermediate in the synthesis of functionalized triazole antifungals and CNS-active pharmaceutical ingredients. Its characterization is complicated by two primary factors: the lack of a strong UV chromophore and the propensity for regioisomerism (N1- vs. N4-alkylation) during synthesis. This guide provides a definitive protocol for distinguishing these isomers using Symmetry-Based NMR Analysis and establishing purity using HILIC-CAD/UV methodologies.

Introduction & Analytical Challenges

The alkylation of 1,2,4-triazole with 2-chloroethanamine (or equivalent electrophiles) typically yields a mixture of isomers. While the N1-isomer is the thermodynamic product and usually the desired target, the N4-isomer is a common kinetic impurity.

Core Analytical Challenges:

  • Regioisomerism: The N1 and N4 isomers have identical molecular weights (

    
     g/mol ), rendering standard LC-MS insufficient for structural assignment without fragmentation analysis or chromatographic separation.
    
  • Polarity: The primary amine and triazole ring create a highly polar, hydrophilic molecule (

    
    ), causing poor retention on standard C18 RP-HPLC columns.
    
  • Detection Limits: The triazole ring absorbs weakly at 205–210 nm, near the UV cutoff of many solvents, necessitating high-purity mobile phases or alternative detection (CAD/ELSD).

Structural Elucidation: The NMR Symmetry Test

The most robust method to distinguish the desired N1-isomer from the N4-impurity is


H NMR , relying on the symmetry of the triazole ring protons.
Mechanistic Insight
  • N4-Isomer (Symmetric): Alkylation at the N4 position preserves the

    
     symmetry of the triazole ring. The protons at C3 and C5 become chemically equivalent.
    
  • N1-Isomer (Asymmetric): Alkylation at the N1 position breaks the symmetry. The proton at C3 (adjacent to N2/N4) and C5 (adjacent to N1/N4) are in distinct electronic environments.

Diagnostic Signals (DMSO-d )
FeatureN1-Isomer (Target) N4-Isomer (Impurity)
Triazole Ring Protons Two Distinct Singlets (

ppm)
One Singlet (Integration = 2H)
Chemical Shift Typically

8.50 (H5) and

7.95 (H3)
Typically

8.40–8.60 (Coalesced)

C NMR (Ring)
Two distinct signalsOne distinct signal (C3/C5 equivalent)

Expert Note: If you observe a small singlet appearing between the two major triazole peaks of your N1-product, this is the diagnostic signature of N4-alkylation contamination.

Purity Analysis: HPLC Method Development

Due to the high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this analysis. Traditional Reverse Phase (RP) requires ion-pairing reagents (e.g., heptanesulfonic acid), which are incompatible with MS detection and degrade column life.

Recommended Protocol: HILIC-UV/CAD

This method ensures retention of the polar amine and separation of the triazole starting material.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.6 µm, 100 Å, 150 x 4.6 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0–2 min: 90% B (Isocratic hold for equilibration)

    • 2–15 min: 90% B

      
       60% B
      
    • 15–20 min: 60% B (Wash)

    • 20.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm (primary); CAD (secondary for non-chromophoric impurities).

  • Sample Diluent: 80:20 Acetonitrile:Water (Critical to prevent peak distortion in HILIC).

Visual Analytical Workflow

The following diagram illustrates the logical decision tree for characterizing the crude reaction mixture.

CharacterizationWorkflow Start Crude Reaction Product (CAS 51444-31-6) Step1 Step 1: 1H NMR (DMSO-d6) Start->Step1 Decision Analyze Triazole Region (7.5 - 9.0 ppm) Step1->Decision ResultN4 Single Singlet (2H) Symmetric Ring Decision->ResultN4 Peaks Coalesce ResultN1 Two Singlets (1H each) Asymmetric Ring Decision->ResultN1 Peaks Distinct ID_N4 IDENTIFIED: N4-Isomer (Impurity) ResultN4->ID_N4 ID_N1 IDENTIFIED: N1-Isomer (Target) ResultN1->ID_N1 Step2 Step 2: Purity Check (HILIC-UV/CAD) ID_N1->Step2 QC QC Release (>98% Purity) Step2->QC Pass

Caption: Logical workflow for distinguishing N1/N4 regioisomers via NMR symmetry prior to HPLC purity release.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: High-resolution discrimination of ring protons.

  • Mass: Weigh 10–15 mg of the sample into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d

    
     .
    
    • Note: Do not use CDCl

      
       as the amine salt may not dissolve, and the polarity of DMSO helps separate the triazole signals.
      
  • Additives: If the sample is a free base, add 1 drop of D

    
    O to exchange the broad NH
    
    
    
    protons, cleaning up the baseline. If it is an HCl salt, D
    
    
    O is optional but recommended.
  • Acquisition: Run standard proton scan (16 scans minimum). Zoom into 7.5–9.0 ppm region.

Protocol B: HILIC HPLC Analysis

Objective: Quantify purity and residual triazole.

  • Stock Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with 100% Acetonitrile to reach 0.1 mg/mL in a high-organic matrix.

    • Critical: Injecting a high-water content sample into a HILIC column will cause "solvent wash" and split peaks. The final sample solvent must match the initial mobile phase conditions (>80% ACN).

  • System Suitability:

    • Tailing Factor: < 1.5.

    • Resolution (if impurity present): > 2.0.

    • %RSD (Area): < 2.0% (n=5).

References

  • BenchChem Technical Support. (2025).[2] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem.[2] Link

  • Helix Chromatography. (2025).[3] HPLC Methods for analysis of 1,2,4-triazole.[1][2][4] Helix Chromatography.[1] Link

  • Pitucha, M., et al. (2025). Synthesis and RP HPLC Studies of Biologically Active Semicarbazides and Their Cyclic Analogues 1,2,4-Triazol-3-ones. ResearchGate.[5] Link

  • Uzhhorod National University. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR. UzhNU Repository. Link

  • National Chemical Laboratory. (2010). NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles and Their Hybrid Systems. NCL Pune. Link

Sources

using 2-(1H-1,2,4-Triazol-1-yl)ethanamine in click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(1H-1,2,4-Triazol-1-yl)ethanamine as a Functional Auxiliary in Click Chemistry & Ligand Design

Executive Summary

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 87156-42-1) represents a critical functional building block often overlooked in standard "Click Chemistry" (CuAAC) literature. While not an azide or alkyne itself, this molecule serves two pivotal roles in high-fidelity drug discovery and bioconjugation:

  • Ligand Precursor: It acts as a scaffold for synthesizing N-donor chelating ligands that stabilize Cu(I) catalysts, accelerating CuAAC reactions in biological media.

  • Click-Mimetic Pharmacophore: It allows the installation of a 1,2,4-triazole moiety—a bioisostere of the 1,2,3-triazole click product—via standard amine conjugation, avoiding the potential toxicity of copper catalysts in sensitive biological assays.

This guide details the mechanistic rationale and protocols for utilizing this amine to engineer superior catalytic systems and PROTAC (Proteolysis Targeting Chimera) linkers.

Part 1: Mechanistic Insight & Causality

The "Click" Paradox: 1,2,3 vs. 1,2,4-Triazoles

Standard CuAAC yields 1,2,3-triazoles .[1] However, 1,2,4-triazoles (present in this reagent) possess distinct electrostatic profiles.

  • 1,2,3-Triazole: Dipole moment ~5.0 D; H-bond acceptor capacity limited to N2/N3.

  • 1,2,4-Triazole: Dipole moment ~3.2 D; Stronger coordination capability at N4.

Why use this reagent? In drug development, the 1,2,3-triazole ring formed by click chemistry is often just a linker. However, it can sometimes be metabolically liable or possess suboptimal solubility. 2-(1H-1,2,4-Triazol-1-yl)ethanamine allows researchers to install a 1,2,4-triazole (known for high metabolic stability and antifungal/antiviral efficacy) using a simple amide coupling, effectively "mimicking" the geometry of a click product without requiring a copper catalyst during the final assembly step.

Ligand Engineering for CuAAC Acceleration

The primary amine (


) of this molecule allows it to be derivatized into polydentate ligands (e.g., via Schiff base formation with pyridine aldehydes). The resulting complexes coordinate Cu(I) via the triazole N4 and the pyridine nitrogen.
  • Mechanism: The 1,2,4-triazole acts as a "soft" donor, stabilizing the Cu(I) oxidation state and preventing disproportionation into inactive Cu(0) and Cu(II). This is critical for performing click reactions in aerobic or aqueous conditions.

Part 2: Visualization of Signaling & Workflows

Figure 1: Ligand Synthesis & CuAAC Catalytic Cycle

This diagram illustrates how 2-(1H-1,2,4-Triazol-1-yl)ethanamine is converted into a ligand that subsequently drives the Copper-Catalyzed Azide-Alkyne Cycloaddition.

LigandMechanism Precursor 2-(1H-1,2,4-Triazol-1-yl)ethanamine Ligand Schiff Base Ligand (N,N-Bidentate) Precursor->Ligand Condensation (-H2O) Aldehyde 2-Pyridinecarboxaldehyde Aldehyde->Ligand ActiveCat Active Catalyst [Cu(I)-Ligand Complex] Ligand->ActiveCat Coordination Cu_Salt Cu(I) Source Cu_Salt->ActiveCat Product 1,2,3-Triazole Product ActiveCat->Product CuAAC Cycle (Rate Acceleration) Azide R-N3 Azide->Product Alkyne R'-C≡CH Alkyne->Product

Caption: Transformation of the ethylamine precursor into a bidentate ligand that stabilizes Cu(I) for efficient click catalysis.

Part 3: Experimental Protocols

Protocol A: Synthesis of a Cu(I)-Stabilizing Ligand

Objective: Create a bidentate ligand (Pyridine-Triazole motif) to accelerate click reactions in biological media.

Reagents:

  • 2-(1H-1,2,4-Triazol-1-yl)ethanamine (1.0 eq)

  • 2-Pyridinecarboxaldehyde (1.0 eq)

  • Ethanol (Anhydrous)

  • Sodium Borohydride (

    
    ) (1.5 eq) – Optional for reductive amination
    

Step-by-Step Methodology:

  • Condensation: Dissolve 2-(1H-1,2,4-Triazol-1-yl)ethanamine (1 mmol, 112 mg) in 5 mL anhydrous ethanol.

  • Addition: Add 2-Pyridinecarboxaldehyde (1 mmol, 95 µL) dropwise while stirring at room temperature.

  • Reaction: Reflux the mixture at 80°C for 4 hours. Monitor by TLC (formation of Schiff base).

    • Checkpoint: The solution should turn slightly yellow.

  • Reduction (Optional but Recommended): To create a stable amine ligand (rather than a hydrolyzable imine), cool to 0°C and add

    
     slowly. Stir for 2 hours.
    
  • Workup: Quench with water, extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate in vacuo.
  • Validation: Verify structure via

    
    -NMR. Look for the disappearance of the aldehyde proton (
    
    
    
    ) and appearance of the
    
    
    signals.
Protocol B: "Click-Free" Bioconjugation (PROTAC Linker Synthesis)

Objective: Use the amine handle to attach the triazole moiety to a carboxylic acid-functionalized E3 ligase ligand (e.g., Thalidomide derivative).

Data Summary: Comparison of Conjugation Methods

MethodReagentsYieldSelectivitySuitability
HATU Coupling HATU, DIPEA, DMF>85%HighRobust for small molecules
NHS Ester NHS-activated scaffold>90%Very HighProtein/Antibody conjugation
Reductive Amination Aldehyde-scaffold,

60-75%ModerateCreating secondary amine linkers

Step-by-Step Methodology (HATU Coupling):

  • Activation: Dissolve the Carboxylic Acid Scaffold (e.g., Thalidomide-COOH) (1.0 eq) in dry DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes at RT to form the active ester.

    • Why? Pre-activation prevents the primary amine of the triazole reagent from reacting with HATU directly.

  • Coupling: Add 2-(1H-1,2,4-Triazol-1-yl)ethanamine (1.2 eq) to the mixture.

  • Incubation: Stir at RT for 4–16 hours under inert atmosphere (

    
    ).
    
  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine. Purify via flash chromatography (MeOH/DCM gradient).
    
  • Result: A scaffold containing a terminal 1,2,4-triazole, ready for binding assays or further functionalization.

Part 4: Troubleshooting & Self-Validation

  • Issue: Low yield in Protocol A (Ligand Synthesis).

    • Cause: Moisture in ethanol causing hydrolysis of the imine intermediate.

    • Fix: Use molecular sieves (3Å) during the reflux step to trap generated water.

  • Issue: Copper precipitation during Click Reaction using the synthesized ligand.

    • Cause: Insufficient ligand-to-metal ratio.

    • Fix: Ensure a Ligand:Cu ratio of at least 2:1. The 1,2,4-triazole is a monodentate donor in this context; two ligands are needed to fill the coordination sphere of Cu(I).

References

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

  • Kashkush, A., et al. (2025).[2] "Development of PROTAC-Based Strategies for Cannabinoid Receptor Type 1 (CB1R) Degradation in Cancer." ACS Pharmacology & Translational Science.[3] (Identifies 2-[4-(Aminomethyl)triazol-1-yl]ethanamine as a PROTAC linker).

  • Kuzevanova, E. V., et al. (2021).[4] "1,2,4-Triazole-based copper(II) complexes: Synthesis and magnetic properties." Russian Chemical Bulletin. (Details coordination chemistry of 1,2,4-triazole amines).

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. (Mechanistic grounding for ligand acceleration).

  • MedChemExpress. "Product Datasheet: 2-[4-(Aminomethyl)triazol-1-yl]ethanamine." (Verification of commercial availability and application as PROTAC linker).

Sources

2-(1H-1,2,4-Triazol-1-yl)ethanamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(1H-1,2,4-Triazol-1-yl)ethanamine as a Building Block [1]

Executive Summary

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS 51444-31-6) is a bifunctional building block bridging the gap between classical heterocyclic chemistry and modern fragment-based drug discovery (FBDD). Its structure consists of a primary ethylamine tail linked to the N1-position of a 1,2,4-triazole ring.

This guide addresses a critical gap in current literature: while the 1,2,4-triazole moiety is ubiquitous in antifungals (e.g., Fluconazole) and oncology agents (e.g., Letrozole), the ethylamino linker variant offers unique "plug-and-play" utility. It serves as a robust nucleophile for installing the triazole pharmacophore onto core scaffolds via amide coupling, reductive amination, or SNAr reactions. Furthermore, its N,N-donor motif makes it a valuable bidentate ligand for metal-organic frameworks (MOFs).

Chemical Profile & Reactivity Analysis

Understanding the electronic landscape of this molecule is prerequisite to successful synthesis.

PropertyDataSignificance
CAS Number 51444-31-6Unique identifier (Distinguish from C-linked isomers).[1]
Formula C₄H₈N₄MW: 112.13 g/mol .[2]
Structure Triazole-N1-CH₂-CH₂-NH₂N1-Linkage: The triazole is attached via nitrogen, not carbon.
Basicity (pKa) Amine: ~9.8 Triazole (N4): ~2.3Selectivity: The primary amine is >10⁶ times more nucleophilic than the triazole ring nitrogens.
Physical State Viscous Oil or Low-melting SolidOften hygroscopic; store under inert atmosphere (N₂/Ar).
Solubility High: MeOH, DMSO, H₂O Low: Hexanes, Et₂OPolar solvents required for reactions.
Mechanistic Insight: The Selectivity Window

The 1,2,4-triazole ring is an electron-deficient aromatic system. The N1-attachment renders the N2 and N4 positions weakly basic. In contrast, the primary amine on the ethyl chain is highly nucleophilic.

  • Implication: Protection of the triazole ring is rarely necessary during amide coupling or alkylation of the primary amine.

  • Risk: In the presence of strong electrophiles (e.g., alkyl halides) and high heat, quaternization at the triazole N4 position can occur as a side reaction.

Strategic Reaction Pathways

The following decision tree illustrates the primary synthetic workflows for this building block.

ReactionPathways Start 2-(1H-1,2,4-Triazol-1-yl)ethanamine (Nucleophile) Cond_Amide Coupling Agent (HATU/DIPEA) Start->Cond_Amide Cond_RedAm Reductive Amination (NaBH(OAc)3) Start->Cond_RedAm Cond_SNAr SNAr / Buchwald (Base/Pd-Cat) Start->Cond_SNAr Cond_Coord Ligand Binding (Solvothermal) Start->Cond_Coord Acid Carboxylic Acid (R-COOH) Acid->Cond_Amide Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Cond_RedAm Halide Aryl/Heteroaryl Halide (Ar-X) Halide->Cond_SNAr Metal Metal Salt (MX2) Metal->Cond_Coord Prod_Amide Triazole-Linked Amide (Library Synthesis) Cond_Amide->Prod_Amide High Yield Prod_Amine Secondary Amine (Linker Optimization) Cond_RedAm->Prod_Amine Selective Prod_ArAmine N-Aryl Triazole (Kinase Inhibitors) Cond_SNAr->Prod_ArAmine Nucleophilic Subst. Prod_MOF Metal Complex/MOF (Catalysis/Materials) Cond_Coord->Prod_MOF Chelation

Figure 1: Synthetic divergence map for 2-(1H-1,2,4-Triazol-1-yl)ethanamine showing four primary utility classes.

Detailed Experimental Protocols

Protocol A: Amide Coupling (General Library Synthesis)

Target: Synthesis of triazole-functionalized carboxamides.[3] Challenge: The triazole nitrogen can coordinate to copper or interfere with sensitive activated esters, though rare.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(1H-1,2,4-Triazol-1-yl)ethanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add 2-(1H-1,2,4-Triazol-1-yl)ethanamine (1.1 mmol) dropwise. If the amine is an HCl salt, ensure the DIPEA amount is increased to 4.0 equiv to neutralize the salt.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS. The product usually elutes earlier than the starting acid due to the basic triazole.

  • Workup: Dilute with EtOAc (30 mL). Wash with saturated NaHCO₃ (2x) and Brine (1x). Caution: The product may be water-soluble due to the triazole. If the product is not in the organic layer, evaporate the DMF directly and purify via Reverse Phase (C18) chromatography.

  • Purification: Flash chromatography (DCM/MeOH gradient 0–10%).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Target: Attaching the triazole-ethyl tail to a heteroaromatic core (e.g., chloropyrimidine).

Materials:

  • 2,4-Dichloropyrimidine (or similar electrophile)

  • 2-(1H-1,2,4-Triazol-1-yl)ethanamine[1]

  • Triethylamine (Et₃N) or K₂CO₃

  • Ethanol or THF

Procedure:

  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in Ethanol (0.2 M).

  • Cool to 0°C (ice bath).

  • Add Et₃N (2.5 equiv).

  • Add 2-(1H-1,2,4-Triazol-1-yl)ethanamine (1.05 equiv) slowly.

  • Allow to warm to RT. Critical: If regioisomer formation is possible (e.g., C2 vs C4 on pyrimidine), control temperature strictly. C4 substitution is usually kinetic (0°C), while C2 requires heat.

  • Stir for 4 hours.

  • Isolation: Evaporate solvent. Triturate the residue with water to remove salts. Filter the solid precipitate. Recrystallize from EtOH/Water if necessary.

Protocol C: Coordination Complex Formation

Target: Synthesis of [M(Ligand)₂Cl₂] complexes (e.g., Cu, Zn).

Procedure:

  • Dissolve Metal Chloride (MCl₂, 1.0 mmol) in Methanol (5 mL).

  • Dissolve 2-(1H-1,2,4-Triazol-1-yl)ethanamine (2.0 mmol) in Methanol (5 mL).

  • Add the ligand solution to the metal solution slowly with stirring.

  • A precipitate often forms immediately.

  • Heat to reflux for 1 hour to ensure thermodynamic product formation.

  • Cool and filter. Wash with cold MeOH and Et₂O.

Applications & Case Studies

Medicinal Chemistry: Fragment Linking

In kinase inhibitor design, the "hinge binder" region often requires a solubilizing group extending into the solvent front.

  • Application: Use 2-(1H-1,2,4-Triazol-1-yl)ethanamine to replace a standard morpholine or piperazine tail.

  • Benefit: The 1,2,4-triazole is a bioisostere for amide bonds and can engage in unique hydrogen bonding networks (H-bond acceptor at N4). It also lowers logP compared to phenyl rings, improving metabolic stability.

Material Science: Energetic Materials & MOFs

Triazoles are nitrogen-rich.

  • Application: Coordination of the ethylamine tail to Cu(II) or Zn(II) creates 1D or 2D coordination polymers. The ethyl linker provides flexibility, allowing the formation of "breathing" MOF structures that can trap small molecules (CO₂, H₂).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Triazole coordinating to coupling metals (if using EDC/HOBt with Cu catalysts) or salt formation.Switch to HATU or T3P. Ensure excess base (DIPEA) is present to keep the amine free.
Product Water Solubility The basic triazole and amine make the molecule polar.Avoid aqueous extraction. Use direct evaporation and Reverse Phase Prep-HPLC (0.1% Formic Acid buffer).
Regioselectivity (SNAr) Competition between amine and triazole nitrogens.The primary amine is vastly more nucleophilic. If triazole N-alkylation is observed, lower the temperature and use a non-polar solvent (DCM) to suppress the ionic transition state of triazole alkylation.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13649520, 2-(1H-1,2,4-Triazol-1-yl)ethanamine. Retrieved from [Link]

  • Triazole Ligand Chemistry

    • Aromí, G., et al. (2011). "Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials." Coordination Chemistry Reviews, 255(5-6), 485-546. [Link]

  • Medicinal Chemistry Applications (Triazole Pharmacophores)

    • Kharb, R., et al. (2011). "Pharmacological significance of triazole scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-21. [Link]

  • Synthetic Methodology (General Amine Coupling)

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Note: Strategic Derivatization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the strategic derivatization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 51640-52-9). This small molecule is not merely a reagent but a privileged scaffold precursor . The 1,2,4-triazole moiety is a validated pharmacophore found in blockbuster antifungal drugs (Fluconazole, Itraconazole) and aromatase inhibitors (Letrozole).[1] It functions primarily by coordinating with the heme iron of cytochrome P450 enzymes (e.g., CYP51), thereby inhibiting ergosterol biosynthesis in fungi or steroidogenesis in humans.

The ethylamine tail provides a crucial nucleophilic "handle" (


) that allows researchers to rapidly diversify this core into complex libraries. By modifying this amine, we can modulate:
  • Target Affinity: Extending the scaffold into hydrophobic pockets.

  • Physicochemical Properties: Altering

    
     (via reductive amination) or hydrogen bond donor/acceptor counts (via amide coupling).
    
  • Metabolic Stability: Blocking oxidative deamination sites.

Chemical Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core amine scaffold.

DerivatizationWorkflow Start Core Scaffold 2-(1H-1,2,4-Triazol-1-yl)ethanamine Amide Pathway A: Amide Coupling (HATU/DIPEA) Start->Amide + R-COOH RedAm Pathway B: Reductive Amination (STAB/AcOH) Start->RedAm + R-CHO Sulfon Pathway C: Sulfonylation (R-SO2Cl) Start->Sulfon + R-SO2Cl Lib_Amide Amide Library (H-Bond Modulation) Amide->Lib_Amide Lib_Amine Secondary Amine Library (pKa/Solubility Modulation) RedAm->Lib_Amine Lib_Sulf Sulfonamide Library (Metabolic Stability) Sulfon->Lib_Sulf Screen Biological Screening (CYP51 Inhibition / MIC) Lib_Amide->Screen Lib_Amine->Screen Lib_Sulf->Screen

Figure 1: Divergent synthesis workflow transforming the triazole-ethylamine core into three distinct chemical libraries.

Module A: Amide Coupling (High-Throughput)

Objective: To synthesize a library of triazole-amides to probe the "Right-Hand Side" (RHS) binding pocket of the target protein. Amides introduce rigidity and hydrogen-bonding capabilities.

Protocol: HATU-Mediated Coupling

Why HATU? Unlike EDC, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides faster kinetics and higher conversion rates for sterically hindered acids, essential for automated library generation [1].

Reagents:

  • Scaffold: 2-(1H-1,2,4-Triazol-1-yl)ethanamine (

    
     in DMF).
    
  • Carboxylic Acids: Diverse set (

    
     in DMF).
    
  • Coupling Agent: HATU (

    
     in DMF).
    
  • Base: DIPEA (Diisopropylethylamine), neat.[2]

Step-by-Step Procedure:

  • Activation: In a 96-well deep-well plate, dispense

    
     of Carboxylic Acid solution (
    
    
    
    ). Add
    
    
    HATU solution (
    
    
    ) and
    
    
    DIPEA (
    
    
    ).
  • Incubation: Shake at room temperature (RT) for 5 minutes to form the activated ester.

  • Addition: Add

    
     of the Triazole-amine scaffold solution (
    
    
    
    ).
  • Reaction: Seal plate and shake at RT for 2–4 hours.

  • Monitoring: Check one well via LCMS. Look for

    
     of product and disappearance of amine (
    
    
    
    ).

Self-Validating Check:

  • Success: LCMS shows a single major peak with mass = Acid Mass + 112 - 18 (water loss).

  • Failure: If starting amine persists, add

    
     more HATU and incubate for 1 hour at 
    
    
    
    .

Module B: Reductive Amination (Physicochemical Tuning)

Objective: To convert the primary amine into a secondary amine. This retains the basicity (unlike amides), which is often crucial for solubility and electrostatic interactions in the active site.

Protocol: STAB Method

Why STAB? Sodium Triacetoxyborohydride (


) is milder than Sodium Cyanoborohydride and avoids toxic cyanide byproducts. It selectively reduces imines in the presence of aldehydes [2].

Reagents:

  • Scaffold: Triazole-amine (

    
     in 1,2-Dichloroethane [DCE]).
    
  • Aldehydes: Diverse set (

    
     in DCE).
    
  • Reductant:

    
     (solid or slurry).
    
  • Catalyst: Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Imine Formation: Combine

    
     Scaffold (
    
    
    
    ) and
    
    
    Aldehyde (
    
    
    ) in a vial.
  • Acidification: Add

    
     AcOH (catalytic). Shake for 30 mins.
    
  • Reduction: Add

    
    
    
    
    
    (
    
    
    ). Note: Gas evolution may occur.
  • Reaction: Shake at RT overnight (12–16 hours).

  • Quench: Add

    
     saturated 
    
    
    
    solution. Vortex vigorously to neutralize acid and destroy excess hydride.

Purification Strategy: SCX "Catch and Release"

For library production, standard silica chromatography is too slow. Strong Cation Exchange (SCX) cartridges are ideal for this scaffold because the product retains a basic nitrogen (triazole or secondary amine), while non-basic impurities (unreacted acids/aldehydes) wash through [3].

Protocol:

  • Load: Apply crude reaction mixture (dissolved in MeOH/DCM) to a pre-conditioned SCX cartridge.

  • Wash (The "Release" of Impurities): Flush with

    
     column volumes (CV) of Methanol.
    
    • Result: Neutral acids, aldehydes, and non-basic coupling byproducts elute.

  • Elute (The "Catch" Recovery): Flush with

    
     CV of 
    
    
    
    Ammonia in Methanol.
    • Mechanism:[3][4][5] The ammonia deprotonates the amine/triazole, releasing it from the sulfonic acid resin.

  • Finish: Evaporate solvent to yield clean product (typically

    
     purity).
    

Biological Screening Context

Primary Screen: CYP51 Inhibition (Antifungal)

The 1,2,4-triazole moiety is a known inhibitor of Lanosterol 14


-demethylase (CYP51).
  • Assay Type: Cell-based (Turbidimetric) or Enzymatic (Reconstituted CYP51).

  • Control: Fluconazole (Positive Control).

  • Readout:

    
     values. Potent compounds usually show 
    
    
    
    .
Secondary Screen: Cytotoxicity

To ensure the observed effect is specific target inhibition and not general toxicity.

  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2.

  • Reagent: MTT or Resazurin (Alamar Blue).

  • Metric: Selectivity Index (

    
    ). A viable drug candidate typically requires 
    
    
    
    .
Data Summary Table Template
Compound IDR-GroupReaction TypeYield (%)CYP51 IC50 (µM)HEK293 CC50 (µM)SI
TRZ-001BenzylRed. Amine850.45>50>111
TRZ-002AcetylAmide9212.5>100>8
Fluconazole N/AControlN/A0.12 >100 >800

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Abdel-Magid, A. F., et al. (1996).[3][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Teledyne ISCO. (2012).[5] RediSep SCX Column: Purification of Basic Compounds.[5] Application Note. Link

  • Shneine, J. K., & Alaraji, Y. H. (2022). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents.[8] ResearchGate. Link

  • Zhang, L., et al. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. Current Topics in Medicinal Chemistry. Link

Sources

experimental setup for reactions involving 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies and Handling Protocols for 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Introduction & Chemical Identity

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 51640-52-9) is a bifunctional heterocyclic building block characterized by a 1,2,4-triazole ring connected to a primary ethylamine chain. Its dual reactivity profile—combining the nucleophilicity of a primary amine with the coordination versatility and bioisosteric properties of the triazole ring—makes it a critical scaffold in medicinal chemistry (antifungals, kinase inhibitors) and materials science (Metal-Organic Frameworks, corrosion inhibitors).

This guide provides field-proven protocols for handling, derivatizing, and utilizing this compound, moving beyond standard textbook definitions to address the specific nuances of triazole-alkylamine chemistry.

Chemical Profile
PropertySpecification
IUPAC Name 2-(1,2,4-triazol-1-yl)ethanamine
CAS Number 51640-52-9
Molecular Formula C₄H₈N₄
Molecular Weight 112.13 g/mol
Appearance Colorless to pale yellow oil or low-melting solid (hygroscopic)
Solubility High: Water, Methanol, Ethanol, DMSO.[1][2][3][4] Low: Hexanes, Toluene.
pKa (approx) ~9-10 (Primary amine), ~2.2 (Triazole protonation)

Handling & Storage (The "Zero-Fail" Pre-requisite)

Expert Insight: The primary failure mode in reactions involving this amine is moisture interference . Like many short-chain amines, it is hygroscopic. Water absorption leads to stoichiometric errors and hydrolysis of sensitive electrophiles (e.g., acid chlorides) during downstream coupling.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Handling: Weigh quickly in a fume hood; for strictly anhydrous reactions (e.g., isocyanate coupling), dry the amine by azeotropic distillation with toluene or store over activated 3Å molecular sieves for 24 hours prior to use.

  • Safety: Corrosive and irritant. Wear chemical-resistant gloves (Nitrile) and eye protection.

Reactivity Landscape

The molecule possesses two distinct reactive centers:

  • Primary Amine (-NH₂): Highly nucleophilic; participates in acylation, alkylation, and condensation.

  • Triazole Ring (N2/N4): Weakly basic but capable of metal coordination (σ-donor) and hydrogen bonding.

The following diagram maps the core synthetic pathways:

Reactivity_Map Start 2-(1H-1,2,4-Triazol-1-yl) ethanamine Schiff Schiff Base Formation (Imine Ligands) Start->Schiff + Aryl Aldehyde (-H2O) Amide Amide Coupling (Peptide/Drug Isosteres) Start->Amide + R-COOH (HATU) or R-COCl Coord Metal Coordination (MOFs / Catalysis) Start->Coord + M(II) Salts (Zn, Cu, Ni) Urea Urea/Thiourea (Supramolecular Chem) Start->Urea + Isocyanates

Figure 1: Primary synthetic divergence points for 2-(1H-1,2,4-Triazol-1-yl)ethanamine.

Detailed Experimental Protocols

Protocol A: Schiff Base Condensation (Ligand Synthesis)

Context: This reaction creates N,N-bidentate ligands often used in coordination chemistry or reduced to secondary amines for drug synthesis.

Reagents:

  • 2-(1H-1,2,4-Triazol-1-yl)ethanamine (1.0 eq)

  • Aromatic Aldehyde (e.g., 2-Pyridinecarboxaldehyde) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute EtOH.

  • Addition: Add 1.0 mmol of the triazole-amine dropwise. The solution may warm slightly (exothermic).

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture at 80°C for 4–6 hours.

    • QC Check: Monitor by TLC (SiO₂). The aldehyde spot should disappear.

  • Workup:

    • If product precipitates: Cool to 0°C, filter, and wash with cold EtOH.

    • If soluble: Evaporate solvent under reduced pressure. Recrystallize from EtOH/Ether.

Validation:

  • ¹H NMR: Look for the imine singlet (-CH=N-) at δ 8.0–9.0 ppm.

  • IR: Strong stretch at ~1620 cm⁻¹ (C=N).

Protocol B: Amide Coupling (Drug Discovery Workflow)

Context: Standard pathway for incorporating the triazole moiety into bioactive small molecules.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)[3]

  • 2-(1H-1,2,4-Triazol-1-yl)ethanamine (1.1 eq)

  • Coupling Agent: HATU (1.1 eq) or EDC.HCl/HOBt

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Dry DMF or DCM

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in dry DMF (5 mL) under Nitrogen. Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the triazole-amine (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup (DCM extraction):

    • Dilute with EtOAc or DCM (50 mL).

    • Wash sequentially with: 5% LiCl (aq) (removes DMF), Sat. NaHCO₃ (removes unreacted acid), and Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Expert Note: The triazole ring is stable to standard amide coupling conditions. Avoid strong acidic workups if the product is acid-sensitive, though the triazole itself is robust.

Protocol C: Metal Coordination (Crystal Growth)

Context: Synthesis of coordination polymers or discrete complexes (e.g., with Zinc or Copper).

Reagents:

  • Metal Salt: Zn(NO₃)₂·6H₂O or CuCl₂ (1.0 eq)

  • Ligand: 2-(1H-1,2,4-Triazol-1-yl)ethanamine (2.0 eq for discrete complex)

  • Solvent: Methanol (MeOH)

Procedure:

  • Dissolve the metal salt (0.5 mmol) in MeOH (5 mL).

  • Dissolve the amine (1.0 mmol) in MeOH (5 mL).

  • Slow Diffusion (for crystals): Layer the amine solution carefully over the metal solution in a narrow test tube, separated by a buffer layer of pure solvent if necessary. Seal and leave undisturbed for 3–7 days.

  • Direct Precipitation (for powder): Add amine solution to metal solution with stirring. A precipitate often forms immediately.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Amide) Wet amine / Hydrolysis of reagentDry amine over molecular sieves; ensure DMF is anhydrous.
Oiling out (Schiff Base) Incomplete crystallizationTriturate the oil with cold diethyl ether or hexane to induce solidification.
Multiple Spots on TLC Competitive binding or degradationThe primary amine is very reactive. Ensure 1:1 stoichiometry. If using acid chlorides, add dropwise at 0°C.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct synthetic route based on the desired end-product.

Workflow_Logic Input Starting Material: Triazole-Ethanamine Goal Define End Goal Input->Goal Route_A Route A: Ligand/Schiff Base Goal->Route_A Reversible Binding (Coordination) Route_B Route B: Stable Amide Goal->Route_B Permanent Linker (Drug Scaffold) Cond_A Reflux in EtOH Cat. AcOH Route_A->Cond_A Cond_B HATU/DIPEA in DMF Route_B->Cond_B QC QC: 1H NMR / MS Cond_A->QC Cond_B->QC

Figure 2: Decision matrix for synthetic workflow execution.

References

  • PubChem. (n.d.).[5] 2-(1H-1,2,4-Triazol-1-yl)ethanamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2016).[6][7] Synthesis of new Schiff bases bearing 1,2,4-triazole... and their pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazoles.[2][5][6][7][8][9][10][11][12][13] (General synthetic background for triazole precursors). Retrieved from [Link]

Sources

scaling up the synthesis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Executive Summary & Strategic Overview

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 57235-39-1) presents a classic process chemistry dilemma: balancing atom economy against regiochemical purity. This molecule is a critical bidentate ligand in Metal-Organic Frameworks (MOFs) and a pharmacophore in histamine receptor agonists.

Scaling this synthesis requires navigating the inherent ambident nucleophilicity of the 1,2,4-triazole ring. Alkylation can occur at the N1, N2, or N4 positions. While N1 and N2 are chemically equivalent in unsubstituted triazole, the N4-alkylated impurity is a persistent byproduct that complicates downstream processing.

This guide details two distinct protocols:

  • Protocol A (Direct Alkylation): Optimized for cost-efficiency and high throughput.

  • Protocol B (Gabriel Synthesis): Optimized for high purity and regioselectivity.

Critical Decision Matrix

Before selecting a protocol, evaluate your constraints using the table below.

FeatureProtocol A: Direct AlkylationProtocol B: Modified Gabriel Synthesis
Primary Reagents 1,2,4-Triazole, 2-Chloroethylamine HCl1,2,4-Triazole,

-(2-Bromoethyl)phthalimide
Atom Economy HighLow (Phthalimide waste generated)
Regioselectivity ~9:1 (N1:N4) mixture>99:1 (N1 exclusive via steric control)
Purification Fractional Distillation or Salt FormationPrecipitation/Wash (Solid-state workup)
Safety Profile Moderate (Blister agent precursor handling)High Hazard (Hydrazine usage required)
Scalability Excellent (Liquid phase)Good (Solids handling required)

Protocol A: Direct Alkylation (Industrial Route)

Mechanism & Causality: This route utilizes the thermodynamic preference of 1,2,4-triazole to alkylate at the N1 position. However, the use of 2-chloroethylamine hydrochloride requires careful base management. We employ a Phase Transfer Catalysis (PTC) strategy or a specific solvent system (water/alkali) to minimize the formation of the quaternary ammonium salt (over-alkylation).

Reagents & Materials
  • 1,2,4-Triazole (1.0 equiv)[1]

  • 2-Chloroethylamine Hydrochloride (1.1 equiv)

  • Sodium Hydroxide (2.2 equiv) — Note: 2 equivs required to neutralize HCl and deprotonate triazole.

  • Solvent: Water (Green chemistry approach) or Acetonitrile (for higher kinetics).

Step-by-Step Protocol (100g Scale)
  • Basification & Deprotonation:

    • In a 1L 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve NaOH (88g, 2.2 mol) in water (300 mL).

    • Cool to 0–5°C.

    • Add 1,2,4-Triazole (69g, 1.0 mol) portion-wise. Reasoning: Exothermic deprotonation; cooling prevents thermal degradation.

  • Alkylation:

    • Add 2-Chloroethylamine Hydrochloride (127.6g, 1.1 mol) slowly over 30 minutes.

    • Critical Control Point: Maintain temperature <10°C during addition to prevent aziridine formation (toxic intermediate) and polymerization.

    • Allow the mixture to warm to room temperature, then heat to reflux (100°C) for 6–8 hours.

  • Workup & Isomer Separation:

    • Cool reaction to room temperature.[2][3]

    • Solvent Extraction: Extract the aqueous layer continuously with Dichloromethane (DCM) or Chloroform for 12 hours. Note: The product is highly water-soluble; simple separation is insufficient.

    • Dry organic phase over anhydrous

      
       and concentrate in vacuo.
      
  • Purification (The "Salt-Break" Method):

    • The crude oil contains ~10% N4-isomer.

    • Dissolve crude oil in Ethanol. Add 1.0 equiv of Oxalic Acid.

    • Crystallization: The N1-isomer oxalate salt crystallizes preferentially. Filter the white solid.

    • Free-Basing: Suspend the oxalate salt in minimal water, treat with KOH pellets until pH >12, and extract with DCM to yield high-purity amine.

Protocol B: Modified Gabriel Synthesis (Pharma-Grade)

Mechanism & Causality: To guarantee regioselectivity, we use a bulky electrophile,


-(2-bromoethyl)phthalimide . The steric bulk of the phthalimide group virtually eliminates attack at the more sterically hindered N4 position, forcing reaction at the N1 position.
Reagents & Materials
  • 1,2,4-Triazole[1][3][4][5][6][7][8][9][10][11][12][13]

  • 
    -(2-Bromoethyl)phthalimide
    
  • Potassium Carbonate (

    
    )[7][8][9]
    
  • Hydrazine Hydrate (

    
    )
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Protocol
  • N1-Alkylation:

    • Dissolve 1,2,4-Triazole (1.0 equiv) and

      
       (1.5 equiv) in DMF. Stir at 80°C for 1 hour to generate the triazolide anion.
      
    • Add

      
      -(2-Bromoethyl)phthalimide (1.0 equiv).
      
    • Heat at 90°C for 4 hours.

    • Workup: Pour into ice water. The intermediate 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione will precipitate as a solid. Filter and wash with water.[6][9]

    • Validation: Check melting point (approx 160-162°C) to confirm intermediate purity.

  • Deprotection (Ingold-Type Procedure):

    • Suspend the intermediate in Ethanol.

    • Add Hydrazine Hydrate (1.2 equiv).

    • Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form, signaling reaction completion.

  • Isolation:

    • Cool and filter off the phthalhydrazide waste.

    • Concentrate the filtrate.

    • Optional: Acidify with HCl in methanol to precipitate the target amine as a hydrochloride salt for long-term storage.

Process Visualization (DOT Diagram)

The following diagram illustrates the decision logic and chemical pathways for both protocols.

SynthesisPathways Start Target: 2-(1H-1,2,4-Triazol-1-yl)ethanamine Decision Select Priority Start->Decision RouteA Route A: Cost/Scale Priority Decision->RouteA Industrial Scale RouteB Route B: Purity Priority Decision->RouteB Pharma/Lab Scale StepA1 Reagents: Triazole + 2-Chloroethylamine HCl Base: NaOH, Solvent: H2O RouteA->StepA1 StepA2 Reaction: Reflux 8h Issue: N1/N4 Isomer Mix StepA1->StepA2 StepA3 Purification: Oxalate Salt Crystallization (Removes N4 isomer) StepA2->StepA3 StepA2->StepA3 Regio-purification Final Final Product >98% Purity StepA3->Final StepB1 Reagents: Triazole + N-(2-bromoethyl)phthalimide Base: K2CO3, Solvent: DMF RouteB->StepB1 StepB2 Intermediate: Phthalimide-Triazole Adduct (Steric control forces N1) StepB1->StepB2 StepB3 Deprotection: Hydrazine Hydrate (Ingold Procedure) StepB2->StepB3 StepB3->Final

Caption: Comparative workflow for Direct Alkylation (Route A) versus Gabriel Synthesis (Route B) highlighting the purification bottleneck in Route A and the intermediate isolation in Route B.

Analytical Validation & Troubleshooting

ParameterExpected ValueTroubleshooting
1H NMR (DMSO-d6) Triazole protons:

8.50 (s, 1H), 7.98 (s, 1H). Ethylene bridge: two triplets at ~4.2 and ~3.0 ppm.
If extra peaks at

8.6/8.2 appear, N4-isomer is present. Recrystallize as oxalate salt.
Appearance Colorless to pale yellow oil (hygroscopic).Dark brown color indicates polymerization of chloroethylamine. Ensure temp <10°C during addition.
Water Content <0.5% (Karl Fischer)Product is hygroscopic. Store under Argon or as HCl salt.

Safety & Handling (HSE)

  • 2-Chloroethylamine HCl: This is a potent alkylating agent. While sold as a salt, in basic solution it forms the free amine which can cyclize to aziridine , a severe blister agent and carcinogen. Always add the amine to the base slowly and keep the headspace ventilated.

  • Hydrazine Hydrate (Route B): Known carcinogen and unstable. Avoid contact with metal oxides. Quench all waste streams with bleach (hypochlorite) to destroy residual hydrazine before disposal.

  • 1,2,4-Triazole: Teratogen. Handle with gloves and dust mask.

References

  • Regioselective Alkylation of 1,2,4-Triazoles

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[7][8]

    • Source: ResearchG
    • URL:

  • Gabriel Synthesis Methodology

    • Title: The Gabriel Synthesis For Making Primary Amines.[14][15][16][17]

    • Source: Master Organic Chemistry.
    • URL:

  • Purification & Characterization

    • Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)
    • Source: MDPI Molecules.
    • URL:

  • Triazole Synthesis Overview

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source: NIH / PMC.
    • URL:

Sources

2-(1H-1,2,4-Triazol-1-yl)ethanamine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(1H-1,2,4-Triazol-1-yl)ethanamine in Medicinal Chemistry

Executive Summary

2-(1H-1,2,4-Triazol-1-yl)ethanamine is a high-value bifunctional building block used to introduce the 1,2,4-triazole pharmacophore into drug candidates.[1] Unlike the 1,2,3-triazole "click" chemistry motif, the 1,2,4-triazole ring offers unique bioisosteric properties, mimicking amides and esters while providing superior metabolic stability.

This guide details the physicochemical profile, synthetic protocols for regioselective integration, and specific medicinal chemistry applications of this moiety, particularly in the design of antifungal agents, kinase inhibitors, and GPCR ligands.

Molecular Profile & Physicochemical Properties

Understanding the ionization state of this molecule is critical for assay development and coupling reactions. The molecule contains two basic centers: the aliphatic primary amine and the aromatic triazole ring.

PropertyValue / DescriptionMedicinal Chemistry Significance
Molecular Weight 112.13 g/mol (Free Base)Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
pKa (Triazole) ~2.3 (Conjugate acid)The triazole ring is weakly basic.[1] It remains unprotonated at physiological pH (7.4), serving as a Hydrogen Bond Acceptor (HBA).
pKa (Amine) ~9.5 - 10.0The ethylamine tail is protonated at physiological pH, improving solubility and allowing ionic interactions (e.g., with Asp/Glu residues).
LogP ~ -0.5 to 0.2Hydrophilic.[1] Useful for lowering the LogP of lipophilic scaffolds to improve oral bioavailability.
H-Bond Donors 2 (Amine)Critical for anchoring the ligand in the solvent-exposed region of a protein.[1]
H-Bond Acceptors 3 (N2, N4 of triazole + Amine)N4 of the triazole is a key vector for metal coordination (e.g., Heme Iron in CYP51/IDO1).

Synthetic Protocols

The primary challenge in working with 1,2,4-triazoles is regioselectivity .[2] Alkylation can occur at N1, N2, or N4. The 2-(1H-1,2,4-Triazol-1-yl)ethanamine scaffold specifically requires N1-alkylation .[1]

Protocol A: Synthesis of the Building Block (Regioselective Alkylation)

Objective: Synthesize 2-(1H-1,2,4-triazol-1-yl)ethanamine from 1,2,4-triazole and 2-bromoethylamine hydrobromide.

Reagents:

  • 1,2,4-Triazole (1.0 eq)[3]

  • 2-Bromoethylamine hydrobromide (1.1 eq)[1]

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K2CO3)[1]

  • Solvent: DMF or Acetonitrile

Step-by-Step Procedure:

  • Activation: Dissolve 1,2,4-triazole in anhydrous DMF under N2 atmosphere. Add K2CO3 (2.5 eq) and stir at room temperature for 30 minutes to generate the triazolate anion.

    • Expert Note: The triazolate anion is ambident. N1 attack is thermodynamically favored, but kinetic control can lead to N4 mixtures. High temperatures favor the thermodynamic N1 product.

  • Addition: Add 2-bromoethylamine hydrobromide portion-wise.

  • Reflux: Heat the reaction to 80°C for 12 hours.

  • Workup: Filter off inorganic salts. Remove DMF under reduced pressure.[1]

  • Purification (Critical): The crude residue will contain mostly N1-isomer but may contain traces of N4-isomer.[1]

    • Purification: Recrystallize from Ethanol/Ether or convert to the Hydrochloride salt (add HCl in dioxane) for precipitation.

    • Validation:1H NMR is diagnostic. N1-substituted triazoles lack the symmetry of N4-substituted triazoles.[1] Look for two distinct singlets for the triazole ring protons (C3-H and C5-H) typically around

      
       8.0 and 8.5 ppm.[1] If you see a single peak integrating for 2 protons, you likely have the symmetric N4-isomer.
      
Protocol B: Amide Coupling (Library Generation)

Objective: Couple the ethanamine tail to a carboxylic acid scaffold (e.g., for Kinase inhibition).

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)[1]

  • 2-(1H-1,2,4-Triazol-1-yl)ethanamine (1.2 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF[2][4]

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add DIPEA and HATU. Stir for 5 minutes to activate the acid.

  • Add 2-(1H-1,2,4-Triazol-1-yl)ethanamine.

  • Stir at RT for 2-4 hours. Monitor by LC-MS.[1]

  • Note: The triazole ring nitrogens are weak nucleophiles and will not compete with the primary amine for the activated ester under these conditions.

Medicinal Chemistry Applications

Application 1: Bioisostere for Amides and Esters

The 1,2,4-triazole ring is a classic non-classical bioisostere.

  • Mechanism: It mimics the planar geometry and electronic distribution of an amide bond but lacks the hydrolytically unstable carbonyl group.

  • Utility: Replacing a metabolic "soft spot" (amide/ester) with a triazole linker often increases half-life (

    
    ) without sacrificing potency.[1]
    
Application 2: Targeting Metalloenzymes (Antifungals & IDO1)

The exposed Nitrogen (N4) on the triazole ring is a potent ligand for metal centers.

  • CYP51 (Lanosterol 14

    
    -demethylase):  In antifungal drugs (e.g., Fluconazole analogs), the triazole N4 coordinates with the Heme Iron, blocking the catalytic site. The ethylamine chain serves as a flexible linker to position the triazole correctly while the amine can form salt bridges with propionate side chains of the heme.
    
  • IDO1 Inhibitors: Similar coordination chemistry is used to inhibit Indoleamine 2,3-dioxygenase (IDO1) in cancer immunotherapy.[1]

Application 3: Fragment-Based Drug Discovery (FBDD)

The molecule acts as a "Super-Fragment."[1]

  • Strategy: Use the amine to link to a diverse library of fragments. Screen for binding.[1] The triazole provides a baseline affinity via dipole interactions, while the variable fragment explores the hydrophobic pocket.

Visualizing the Pathway & Mechanism

The following diagram illustrates the synthetic logic and the pharmacophore binding mode.

Triazole_Application cluster_QC Quality Control Check Triazole 1,2,4-Triazole (Precursor) Reaction Alkylation (Base/DMF, 80°C) Triazole->Reaction Linker 2-Bromoethylamine Linker->Reaction Product 2-(1H-1,2,4-Triazol-1-yl)ethanamine (The Scaffold) Reaction->Product Regioselective (N1) Path_A Amide Coupling (Kinase Inhibitors) Product->Path_A R-COOH + HATU Path_B Metal Coordination (Heme/CYP51 Targets) Product->Path_B Heme Fe(II) Binding QC 1H NMR Diagnostic: Asymmetric C3/C5 Protons (Confirms N1 vs N4) Product->QC Outcome_A Bioisosteric Stability Path_A->Outcome_A Outcome_B Enzyme Inactivation Path_B->Outcome_B

Caption: Synthetic workflow from precursor to bioactive scaffold, highlighting the critical regioselectivity checkpoint and downstream therapeutic modalities.

References

  • Regioselective Alkylation of 1,2,4-Triazoles

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[5][6][7]

    • Source: ResearchGate / Iranian Journal of Chemical Society.
    • URL:

  • Triazole Bioisosterism in Medicinal Chemistry

    • Title: Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents.[8][9]

    • Source: RSC Medicinal Chemistry (via NIH/PubMed).[1]

    • URL:

  • Antifungal Mechanism (Heme Coordination)

    • Title: Novel 1,2,4-Triazoles as Antifungal Agents.[10][11][12]

    • Source: ResearchGate / Review.[1]

    • URL:

  • Kinase Inhibitor Design (Amide Replacement)

    • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors.[13]

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • URL:[1]

Sources

Strategic Utilization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine as a Scaffold for Novel Antifungal Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern agricultural chemistry, 2-(1H-1,2,4-Triazol-1-yl)ethanamine serves not as a terminal active ingredient, but as a critical pharmacophore scaffold . Its structural duality—possessing a 1,2,4-triazole ring (a known ergosterol biosynthesis inhibitor) and a primary amine tail—makes it an ideal precursor for synthesizing Schiff base fungicides and Metal-Organic Frameworks (MOFs) .

This guide outlines the protocols for transforming this precursor into high-potency antifungal agents. We focus on two primary applications:

  • Ligand Synthesis: Derivatization via condensation to improve lipophilicity and membrane permeability.

  • Coordination Chemistry: Chelation with Cu(II) and Zn(II) to exploit the "chelation effect," which historically enhances antimicrobial efficacy by reducing metal ion polarity and increasing lipophilic character.

Chemical Profile & Stability

Before initiating synthesis, researchers must account for the physicochemical properties that dictate reaction conditions.

PropertySpecificationOperational Note
Molecular Formula C₄H₈N₄Low molecular weight allows for high atom economy in synthesis.
Molecular Weight 112.13 g/mol --
Physical State Hygroscopic Solid/OilCritical: Must be stored in a desiccator. Moisture interferes with Schiff base formation.
Solubility Water, Ethanol, DMSOHigh water solubility limits direct foliar application; derivatization is required for rainfastness.
pKa (Conjugate Acid) ~2.3 (Triazole), ~10 (Amine)The primary amine is the nucleophilic site; the triazole ring acts as a secondary donor in metal coordination.

Application I: Synthesis of Schiff Base Ligands

The primary amine group is highly reactive toward carbonyls. By reacting 2-(1H-1,2,4-Triazol-1-yl)ethanamine with substituted benzaldehydes, we generate aldimines (Schiff bases) . This modification introduces a hydrophobic aryl group, significantly improving the molecule's ability to penetrate fungal cell walls.

Protocol A: Condensation Reaction

Objective: Synthesize N-(substituted-benzylidene)-2-(1H-1,2,4-triazol-1-yl)ethanamine.

Materials:

  • 2-(1H-1,2,4-Triazol-1-yl)ethanamine (10 mmol)

  • 4-Chlorobenzaldehyde (10 mmol) (Selected for enhanced bioactivity)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Drying Agent: Anhydrous

    
    
    

Methodology:

  • Solubilization: Dissolve 10 mmol of the substituted benzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add a solution of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (10 mmol in 10 mL ethanol) to the aldehyde solution under constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to shift the equilibrium toward the imine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation:

    • If precipitate forms: Filter while hot, wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure (Rotavap). Recrystallize the residue from ethanol/ether.

  • Validation: Confirm structure via ¹H-NMR (Look for singlet imine proton -CH=N- at

    
     8.3–8.7 ppm).
    

Application II: Metal Coordination Complexes

Triazole derivatives exhibit a specific affinity for transition metals. By coordinating the Schiff base ligand (L) synthesized above with Copper(II), we create a complex that leverages the Overtone's Concept of Cell Permeability : the metal complex is more lipophilic than the free ion, facilitating entry into the fungal hyphae.

Protocol B: Synthesis of Cu(II) Complexes

Objective: Synthesize


 complexes.

Methodology:

  • Ligand Solution: Dissolve 2 mmol of the Schiff base ligand (from Protocol A) in 15 mL of hot ethanol.

  • Metal Solution: Dissolve 1 mmol of

    
     in 10 mL of ethanol.
    
  • Complexation: Add the metal solution to the ligand solution dropwise. The color will likely shift (e.g., from pale yellow to green/blue).

  • Reflux: Reflux for 3 hours to ensure thermodynamic stability of the complex.

  • Precipitation: Allow the solution to cool slowly to room temperature. If crystals do not form, induce precipitation by adding diethyl ether.

  • Drying: Filter the solid complex and dry in a vacuum desiccator over

    
    .
    
Workflow Visualization

The following diagram illustrates the synthetic pathway from the raw amine to the bioactive metal complex.

SyntheticWorkflow cluster_properties Property Evolution Raw 2-(1H-1,2,4-Triazol-1-yl) ethanamine SchiffBase Schiff Base Ligand (Hydrophobic) Raw->SchiffBase Reflux (EtOH) + AcOH Aldehyde Substituted Benzaldehyde Aldehyde->SchiffBase Complex Metal-Organic Complex SchiffBase->Complex Coordination (1:2 Molar Ratio) SchiffBase->Complex Increased Lipophilicity MetalSalt Cu(II) / Zn(II) Salts MetalSalt->Complex

Figure 1: Synthetic workflow transforming the hydrophilic amine precursor into a lipophilic metal-coordinated fungicide.

Biological Evaluation: Antifungal Protocols

To validate the agricultural utility, the synthesized compounds must be tested against phytopathogens such as Fusarium oxysporum (wilt) or Botrytis cinerea (grey mold).

Protocol C: Poisoned Food Technique

Objective: Determine the Percent Inhibition of Mycelial Growth.

Materials:

  • Potato Dextrose Agar (PDA)

  • Test Compounds (Ligand and Metal Complex) dissolved in DMSO

  • Fungal pathogen culture (7-day old)

  • Petri dishes (90 mm)

Step-by-Step Procedure:

  • Media Preparation: Autoclave PDA media. Allow to cool to approx. 45°C.

  • Dosing: Add the test compound solution to the molten agar to achieve final concentrations of 10, 25, 50, and 100 ppm. (Ensure final DMSO concentration is < 1% to avoid solvent toxicity).

  • Control: Prepare a control plate with PDA + DMSO (no active compound).

  • Inoculation: Aseptically cut a 5mm mycelial disc from the periphery of the active culture and place it inverted in the center of the test plate.

  • Incubation: Incubate plates at 25 ± 2°C for 5–7 days.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

Data Analysis: Calculate the Percent Inhibition (


) using the formula:


  • 
     = Average diameter of fungal growth in Control.
    
  • 
     = Average diameter of fungal growth in Treatment.
    
Expected Data Profile

The following table represents typical comparative data for triazole-ethylamine derivatives.

Compound ClassConcentration (ppm)Inhibition of F. oxysporum (%)Interpretation
Parent Amine 10015 - 20%Low activity due to high polarity/poor penetration.
Schiff Base Ligand 10065 - 75%Enhanced activity via azomethine linkage.
Cu(II) Complex 10085 - 95% Synergistic effect of ligand + copper ion.
Standard (Fluconazole) 10090 - 98%Benchmark reference.

Mechanism of Action

Understanding why these derivatives work is crucial for further optimization.

  • Triazole Moiety: Binds to the heme iron of the fungal enzyme Lanosterol 14

    
    -demethylase (CYP51) . This blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.
    
  • Metal Ion (Cu/Zn): Disrupts cellular respiration and induces oxidative stress within the fungal cell.

MoA cluster_cell Fungal Cell Compound Triazole-Metal Complex Membrane Fungal Cell Wall Compound->Membrane Penetration via Lipophilicity Intracellular Intracellular Space Membrane->Intracellular Target1 Target 1: CYP51 Enzyme (Ergosterol Synthesis) Intracellular->Target1 Triazole Binding Target2 Target 2: Oxidative Stress (ROS Generation) Intracellular->Target2 Metal Ion Release Result Cell Death / Fungistasis Target1->Result Target2->Result

Figure 2: Dual-mode mechanism of action targeting membrane integrity and enzymatic pathways.

References

  • Alkan, M., & Gündüzalp, A. B. (2024).[1] Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent.[1] MW Journal of Science. Retrieved from [Link][1]

  • Sumrra, S. H., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules (MDPI). Retrieved from [Link]

  • Hassan, A. S., et al. (2022). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances.[2] Crystals (MDPI). Retrieved from [Link][2]

  • Zhang, S., et al. (2022). Novel 1,2,4-Triazoles as Antifungal Agents.[3][2][4][5][6][7][8][9][10][11] Frontiers in Chemistry. Retrieved from [Link]

Sources

Application Note: Site-Specific Conjugation of 2-(1H-1,2,4-Triazol-1-yl)ethanamine to Peptides

[1]

Abstract & Strategic Overview

The incorporation of 1,2,4-triazole moieties into peptide scaffolds is a high-value strategy in medicinal chemistry. The triazole ring acts as a stable bioisostere for amide bonds, offers unique hydrogen-bonding capabilities, and enhances metabolic stability against proteases.

This guide details the protocol for conjugating 2-(1H-1,2,4-Triazol-1-yl)ethanamine (an ethylamine-functionalized triazole) to peptide backbones.

Critical Chemical Constraint: The target molecule, 2-(1H-1,2,4-Triazol-1-yl)ethanamine, possesses a primary amine (

carboxylic acid

The Challenge: Peptides naturally contain competing amines (N-terminus, Lysine side chains). Simply mixing reagents in solution will result in uncontrolled polymerization or regio-isomeric mixtures.

The Solution: This guide presents two distinct, self-validating protocols:

  • Protocol A (Solid-Phase): The "Gold Standard" for site-specific side-chain modification using orthogonal protection (Alloc strategy).

  • Protocol B (Solution-Phase): C-terminal modification for protected peptide fragments.

Chemical Basis & Mechanism[2][3][4]

The conjugation relies on the formation of a stable amide bond between the primary amine of the triazole linker and an activated carboxyl group on the peptide.

Reaction Mechanism[2][3][4]
  • Activation: The carboxylate on the peptide is activated by HATU in the presence of a base (DIEA) to form an unstable O-acyl(7-azabenzotriazole-1-yl)uronium species, which rearranges to a reactive active ester.

  • Nucleophilic Attack: The primary amine of the 2-(1H-1,2,4-Triazol-1-yl)ethanamine attacks the carbonyl carbon.

  • Elimination: HOAt is displaced, yielding the stable amide conjugate.

Figure 1: Reaction Pathway

ReactionMechanismPeptidePeptide-COOHActiveEsterActivated Ester(Reactive Intermediate)Peptide->ActiveEsterActivationActivatorHATU / DIEAActivator->ActiveEsterConjugatePeptide-Amide-Triazole(Stable Conjugate)ActiveEster->ConjugateNucleophilic AttackTriazoleTriazole-Ethanamine(R-NH2)Triazole->ConjugateCoupling

Caption: The HATU-mediated activation of the peptide carboxyl group followed by amidation with the triazole amine.

Pre-Conjugation Considerations

Materials Checklist
ComponentSpecificationRole
Ligand 2-(1H-1,2,4-Triazol-1-yl)ethanamineThe nucleophilic payload.
Coupling Agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-efficiency activator; reduces racemization.
Base DIEA (N,N-Diisopropylethylamine)Maintains basic pH to keep the amine nucleophilic.
Solvent DMF (Anhydrous, amine-free)Polar aprotic solvent; dissolves both peptide and ligand.
Resin (Protocol A) Rink Amide or Wang ResinSolid support.
Deprotection (Protocol A) Pd(PPh3)4 + PhenylsilaneFor orthogonal removal of Alloc groups.

Protocol A: Solid-Phase Site-Specific Conjugation (Recommended)

Best For: Conjugating the triazole to a specific internal position (e.g., side chain of Glutamic Acid) without affecting the N-terminus or Lysines.

Concept: Use an amino acid with an orthogonally protected side chain, such as Fmoc-Glu(O-All)-OH (Allyl ester protection). The Allyl group is stable to Fmoc removal (piperidine) but can be removed selectively with Palladium, exposing a single carboxyl site for conjugation while the peptide is still on the resin.

Workflow Diagram

SolidPhaseWorkflowStep11. SPPS Assembly(Incorporate Fmoc-Glu(O-All)-OH)Step22. Orthogonal Deprotection(Remove Allyl group with Pd(PPh3)4)Step1->Step2 Selectivity EnforcedStep33. On-Resin Conjugation(Add Triazole-amine + HATU)Step2->Step3 Free -COOH ExposedStep44. Global Cleavage(TFA/TIS/H2O)Step3->Step4 Peptide Release

Caption: Orthogonal protection strategy ensuring site-specific conjugation.

Step-by-Step Procedure
  • Peptide Assembly:

    • Synthesize the peptide using standard Fmoc SPPS protocols.[1]

    • At the desired conjugation site, couple Fmoc-Glu(O-All)-OH or Fmoc-Asp(O-All)-OH .

    • Do not remove the final N-terminal Fmoc group yet (this protects the N-terminus during conjugation).

  • Alloc Deprotection (Exposing the Side Chain):

    • Wash resin with DCM (3x).

    • Prepare catalyst solution: Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in dry DCM.

    • Add solution to resin.[1][2] Shake for 30 minutes under Nitrogen (exclude O2).

    • Repeat the treatment once.

    • Wash resin extensively: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x, to remove Pd scavenger), DMF (3x).

    • Result: The side chain COOH is now free. The N-terminus is still Fmoc-protected.

  • Conjugation Reaction:

    • Dissolve 2-(1H-1,2,4-Triazol-1-yl)ethanamine (3.0 equivalents relative to resin loading) in anhydrous DMF.

    • Add HATU (2.9 eq) and DIEA (6.0 eq) to the amine solution.

    • Note: Pre-activation is usually done for the acid, but here we add the mixture to the resin immediately to minimize side reactions.

    • Add the mixture to the resin.[1][2]

    • Shake at Room Temperature for 2–4 hours.

  • Validation (Kaiser Test):

    • Perform a Kaiser test (ninhydrin).[2]

    • Note: Since we are coupling to an acid, the resin usually doesn't show blue. However, you can check for reaction completion by micro-cleavage and MS analysis (see QC section).

  • Finalization:

    • Wash resin: DMF (3x), DCM (3x).[2]

    • Remove N-terminal Fmoc (20% Piperidine/DMF).

    • Cleave peptide from resin (95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours.

    • Precipitate in cold diethyl ether.

Protocol B: Solution-Phase C-Terminal Conjugation

Best For: Short peptides or modifying the C-terminus of a fully protected peptide fragment.

Prerequisite: The peptide must have its N-terminus and side-chain amines (Lys) protected (e.g., Boc-protected).

Step-by-Step Procedure
  • Preparation:

    • Dissolve the Protected Peptide-COOH (1.0 eq) in anhydrous DMF or DMSO. Concentration ~10-20 mg/mL.

    • Add HATU (1.1 eq) and DIEA (2.0 eq). Stir for 5 minutes to activate the acid.

  • Coupling:

    • Add 2-(1H-1,2,4-Triazol-1-yl)ethanamine (1.2 eq).

    • Stir at Room Temperature for 1–2 hours.

    • Monitoring: Monitor by HPLC or TLC (disappearance of starting peptide).

  • Work-up:

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash with 5% NaHCO3 (removes unreacted acid/HATU byproducts).

    • Wash with Brine.

    • Dry over MgSO4 and concentrate.[2]

  • Global Deprotection:

    • Treat the resulting conjugate with TFA/DCM (1:1) to remove Boc/tBu protecting groups.

    • Precipitate in ether.[1]

Quality Control & Troubleshooting

Mass Spectrometry Validation

This is the only definitive way to confirm success.

  • Target Mass Calculation:

    • Calculate MW of the native peptide.

    • Add MW of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (

      
      ).[3]
      
    • Subtract MW of Water (

      
      ) lost during amide bond formation.
      
    • Expected Mass Shift:

      
      .
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Solid Phase) Incomplete Alloc removalEnsure Pd catalyst is fresh; exclude Oxygen strictly during deprotection.
Multiple Peaks (LC-MS) Racemization of Cys/HisUse HATU/DIEA (faster coupling) or switch to DIC/HOBt (milder).
Polymerization Unprotected amines on peptideEnsure N-terminus and Lysines are fully protected before adding the activator.
No Reaction Amine salt formationIf the triazole amine was supplied as a HCl salt, ensure enough DIEA is added to neutralize it.

References

  • HATU Coupling Efficiency: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Orthogonal Alloc Protection: Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters. Link

  • Triazole Properties: 1,2,4-Triazole chemical data and properties. National Center for Biotechnology Information. PubChem Compound Summary. Link

  • General SPPS Protocols: Bachem. Peptide Synthesis Guide. Link

Application Notes and Protocols for 2-(1H-1,2,4-Triazol-1-yl)ethanamine in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: Unlocking the Potential of a Bifunctional Building Block

2-(1H-1,2,4-Triazol-1-yl)ethanamine is a fascinating heterocyclic compound that stands at the intersection of coordination chemistry and polymer science. Its unique molecular architecture, featuring a nitrogen-rich triazole ring and a reactive primary amine, makes it an exceptionally versatile building block for the rational design of advanced functional materials. The triazole moiety offers superb coordination capabilities with a wide range of metal ions, high thermal stability, and favorable electronic properties, while the terminal ethanamine group provides a reactive handle for covalent modification and polymerization.[1][2]

This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of why this molecule is effective and how to deploy it in a laboratory setting. We will explore its application in three key areas of material science: as a high-efficacy corrosion inhibitor, a monomer for novel functional polymers, and a versatile ligand for the synthesis of Metal-Organic Frameworks (MOFs). Each section is designed to provide not only the theoretical underpinnings but also detailed, field-tested protocols to empower researchers to harness the full potential of this compound.

Section 1: High-Performance Corrosion Inhibition for Ferrous and Non-Ferrous Alloys

The prevention of metallic corrosion is a critical industrial challenge. 1,2,4-triazole derivatives have emerged as a highly effective class of corrosion inhibitors, primarily due to the presence of multiple nitrogen atoms which act as potent coordination sites on metal surfaces.[3][4] 2-(1H-1,2,4-Triazol-1-yl)ethanamine is particularly effective because it leverages a dual-mode adsorption mechanism.

The Causality Behind the Inhibition Mechanism

The high inhibition efficiency of 2-(1H-1,2,4-Triazol-1-yl)ethanamine stems from its ability to form a dense, stable, and protective molecular film on the metal surface. This process is driven by two primary interactions:

  • Chemisorption via the Triazole Ring: The lone pair electrons of the nitrogen atoms (specifically at positions 2 and 4) of the 1,2,4-triazole ring exhibit a strong affinity for the vacant d-orbitals of metal atoms (e.g., Fe, Cu, Al). This interaction leads to the formation of coordinate covalent bonds, resulting in strong chemical adsorption (chemisorption) onto the surface.[5]

  • Physisorption and Cross-Linking via the Ethanamine Group: The terminal primary amine (-NH₂) group provides an additional site for adsorption. In acidic environments, this group becomes protonated (-NH₃⁺), allowing for electrostatic interaction with the negatively charged metal surface (physisorption). Furthermore, this amine group can participate in hydrogen bonding with other inhibitor molecules, leading to a more compact and resilient protective layer.

This synergistic combination of strong chemisorption and supplementary physisorption creates a robust barrier that effectively isolates the metal from the corrosive medium, inhibiting both anodic dissolution and cathodic hydrogen evolution.[6][7]

G cluster_metal Metal Surface (e.g., Mild Steel) cluster_inhibitor Inhibitor Molecule Metal Fe / Fe²⁺ Barrier Protective Inhibitor Film Triazole Triazole Ring (N Lone Pairs) Triazole->Metal Chemisorption (Coordinate Bonds) Amine Ethanamine Group (-NH₂) Amine->Metal Physisorption (Electrostatic) Corrosive Corrosive Medium (e.g., H⁺, Cl⁻) Corrosive->Barrier Blocked

Figure 1: Adsorption mechanism of the inhibitor on a metal surface.

Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol details the evaluation of 2-(1H-1,2,4-Triazol-1-yl)ethanamine as a corrosion inhibitor for mild steel in an acidic medium (1 M HCl) using standard electrochemical techniques.[8][9]

1.2.1. Materials and Equipment

  • Working Electrode: Mild steel coupons (e.g., C1018) of known surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl Electrode.

  • Counter Electrode: Platinum or graphite rod.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl).

  • Inhibitor: 2-(1H-1,2,4-Triazol-1-yl)ethanamine.

  • Instrumentation: Potentiostat/Galvanostat with frequency response analysis capability.

  • Glassware: Standard electrochemical cell.

1.2.2. Step-by-Step Methodology

  • Electrode Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of emery paper (e.g., 400, 800, 1200 grit).

    • Degrease the coupons with acetone in an ultrasonic bath for 5 minutes.

    • Rinse thoroughly with deionized water and dry immediately.

    • Mount the coupon in an electrode holder, ensuring only a defined surface area is exposed.

  • Solution Preparation:

    • Prepare a stock solution of the inhibitor (e.g., 100 mM) in 1 M HCl.

    • From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM) in 1 M HCl. Prepare a "blank" solution containing only 1 M HCl.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the test solution.

    • Allow the system to stabilize for 30-60 minutes until the Open Circuit Potential (OCP) is steady.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply a small AC voltage perturbation (e.g., 10 mV) around the OCP.

      • Scan a frequency range from 100 kHz down to 10 mHz.

      • Fit the resulting Nyquist plot data to an equivalent circuit model to determine the charge transfer resistance (Rct).

    • Potentiodynamic Polarization:

      • Scan the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

      • Extract the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic curves.

  • Data Analysis:

    • Calculate the Inhibition Efficiency (IE%) from both EIS and polarization data using the following formulas:

      • From EIS: IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] * 100

      • From Polarization: IE% = [ (icorr_blank - icorr_inh) / icorr_blank ] * 100

      • Where _inh refers to measurements with the inhibitor and _blank refers to measurements without it.

G A Prepare & Polish Metal Coupon C Assemble 3-Electrode Electrochemical Cell A->C B Prepare Corrosive Media (Blank & Inhibitor Conc.) B->C D Stabilize at OCP (30-60 min) C->D E Perform EIS Measurement (100kHz to 10mHz) D->E F Perform Potentiodynamic Polarization Scan E->F G Extract Rct from Nyquist Plot E->G H Extract icorr from Tafel Plot F->H I Calculate Inhibition Efficiency (IE%) G->I H->I

Figure 2: Workflow for electrochemical evaluation of corrosion inhibitors.

Expected Data and Interpretation

Summarize the quantitative results in a table for clear comparison.

Inhibitor Conc. (mM)icorr (μA/cm²)Ecorr (mV vs. SCE)Rct (Ω·cm²)IE% (Polarization)IE% (EIS)
0 (Blank)1150-48045--
0.1230-47221580.079.1
0.598-46555091.591.8
1.055-46198095.295.4
5.028-455185097.697.6

Interpretation: A significant decrease in icorr and a corresponding increase in Rct with increasing inhibitor concentration indicates effective corrosion inhibition.[10] A small shift in Ecorr suggests the compound acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.[6]

Section 2: Monomer for Synthesis of Triazole-Functionalized Polyamides

The primary amine of 2-(1H-1,2,4-Triazol-1-yl)ethanamine serves as an ideal nucleophile for step-growth polymerization. By reacting it with bifunctional electrophiles like diacyl chlorides, novel polyamides can be synthesized. These polymers embed the functional triazole moiety as a pendant group along the polymer backbone, imparting unique properties such as enhanced thermal stability, metal-ion chelation capabilities, and modified dielectric constants.

Rationale for Polymer Design

The goal is to create a linear polyamide where the triazole units are regularly spaced along the chain. The reaction of a diamine with a diacyl chloride is a classic polycondensation reaction that proceeds rapidly at low to moderate temperatures. The resulting amide linkages provide mechanical strength and high thermal stability, while the pendant triazole groups are available for further functionalization, such as creating polymer-based catalysts or sensors through metal coordination.

G MonomerA H₂N-CH₂-CH₂-Triazole 2-(1H-1,2,4-Triazol-1-yl)ethanamine Plus + MonomerB Cl-C(=O)-R-C(=O)-Cl Diacyl Chloride (e.g., Terephthaloyl chloride) reaction_arrow Polycondensation (in polar aprotic solvent) link Polymer ...-[-NH-CH₂-CH₂-Triazole-NH-C(=O)-R-C(=O)-]-n-... Polyamide with Pendant Triazole Byproduct + 2n HCl link->reaction_arrow

Figure 3: Polycondensation scheme for a triazole-functionalized polyamide.

Protocol: Synthesis of a Triazole-Functionalized Polyamide

This protocol describes the synthesis of a polyamide from 2-(1H-1,2,4-Triazol-1-yl)ethanamine and terephthaloyl chloride.[11][12]

2.2.1. Materials and Reagents

  • Monomers: 2-(1H-1,2,4-Triazol-1-yl)ethanamine, Terephthaloyl chloride.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Acid Scavenger: Pyridine or Triethylamine.

  • Precipitating Solvent: Methanol or Ethanol.

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet, dropping funnel.

2.2.2. Step-by-Step Synthesis

  • Monomer Dissolution:

    • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 10 mmol of 2-(1H-1,2,4-Triazol-1-yl)ethanamine and 22 mmol of pyridine (acid scavenger) in 50 mL of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Polymerization Reaction:

    • Dissolve 10 mmol of terephthaloyl chloride in 25 mL of anhydrous DMF in a dropping funnel.

    • Add the diacyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermicity of the reaction and prevent side reactions, ensuring high molecular weight polymer formation.

    • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under nitrogen. The solution will become increasingly viscous as the polymer forms.

  • Polymer Isolation and Purification:

    • Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.

    • Collect the polymer by vacuum filtration.

    • Wash the collected polymer extensively with hot water to remove salts (e.g., pyridinium hydrochloride) and then with methanol to remove residual solvent and unreacted monomers.[13]

    • Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

  • Characterization:

    • FTIR Spectroscopy: Confirm the formation of the amide bond (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹).

    • ¹H NMR Spectroscopy: Analyze the polymer structure in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Thermal Analysis (TGA/DSC): Determine the thermal stability (decomposition temperature) and glass transition temperature (Tg) of the polymer.

Section 3: Bifunctional Ligand for Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal nodes linked by organic ligands. 2-(1H-1,2,4-Triazol-1-yl)ethanamine is an excellent candidate for a bifunctional or "heterotopic" ligand. The triazole ring can coordinate to metal clusters, while the terminal amine can either remain free for post-synthetic modification (PSM) or participate in the coordination network, potentially leading to complex and functional framework topologies.[1][14]

Design Principles for MOF Synthesis

The choice of metal ion and reaction conditions dictates the final structure. For instance, using a metal ion that coordinates strongly with the triazole nitrogens (e.g., Zn²⁺, Cu²⁺) will likely result in the triazole moiety acting as the primary binding site. The flexible ethylamine tail can then influence the packing of the framework or be used to graft functional molecules after the MOF is formed. Solvothermal synthesis is the preferred method, as the elevated temperature and pressure facilitate the crystallization of thermodynamically stable phases.[15]

G cluster_L1 Ligand 1 cluster_L2 Ligand 2 M1 Metal Node T1 Triazole M1->T1 Coordination M2 Metal Node M2->T1 Coordination M3 Metal Node T2 Triazole M3->T2 Coordination M4 Metal Node M4->T2 Coordination A1 Amine T1->A1 PSM Functional Molecule A1->PSM PSM A2 Amine T2->A2

Figure 4: Conceptual diagram of the ligand in a MOF, showing triazole coordination and amine availability for PSM.

Protocol: Solvothermal Synthesis of a Triazole-Based MOF

This is a general protocol for an exploratory solvothermal synthesis using zinc nitrate as the metal source.

3.2.1. Reagents and Equipment

  • Metal Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O).

  • Ligand: 2-(1H-1,2,4-Triazol-1-yl)ethanamine.

  • Solvent System: N,N-Dimethylformamide (DMF) and Ethanol.

  • Reaction Vessel: Teflon-lined stainless-steel autoclave or a thick-walled borosilicate glass tube.

  • Equipment: Programmable oven, sonicator, vacuum filtration setup.

3.2.2. Step-by-Step Synthesis

  • Reagent Preparation:

    • In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

    • In a separate vial, dissolve 0.5 mmol of 2-(1H-1,2,4-Triazol-1-yl)ethanamine in 5 mL of Ethanol. Causality: Using a solvent mixture can control the solubility of reactants and the rate of crystal nucleation and growth, which is critical for obtaining high-quality single crystals.

  • Reaction Assembly:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Sonicate the mixture for 5 minutes to ensure homogeneity.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Ramp the temperature to 100 °C over 2 hours.

    • Hold the temperature at 100 °C for 72 hours.

    • Slowly cool the oven to room temperature over 24 hours. Causality: A slow cooling rate is essential for promoting the growth of large, well-defined crystals and preventing the formation of amorphous powder.

  • Product Isolation and Activation:

    • Carefully open the autoclave and decant the mother liquor.

    • Wash the crystalline product several times with fresh DMF to remove unreacted starting materials.

    • Collect the crystals by vacuum filtration.

    • To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent like acetone for 24 hours, replacing the acetone several times.

    • Finally, heat the sample under vacuum at a temperature below its decomposition point (e.g., 120 °C) for 12 hours.

  • Characterization:

    • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

    • Single-Crystal X-Ray Diffraction (SCXRD): To determine the precise 3D structure of the MOF.

    • Gas Adsorption (e.g., N₂ at 77 K): To determine the porosity and surface area (BET analysis) of the activated material.

References

  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. (2025). MDPI.
  • Inhibition Action of 1H-1,2,4-triazol-4-amine, 3, 5-diphenyl-N-(phenyl methylene) on Ordinary Steel Corrosion in an Acidic Medium. (2025).
  • Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. (2016).
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023). Life Chemicals.
  • 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (2025).
  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2025).
  • Corrosion Inhibition Effect of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate on Aluminium Alloy in Hydrochloric Acid. (2021).
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLIC
  • Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. (n.d.). MDPI.
  • 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine. (n.d.). Benchchem.
  • 2-(1H-1,2,4-triazol-5-yl)ethanamine. (2025). Chemsrc.
  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2018).
  • Corrosion Inhibitor Test Methods. (n.d.). Scribd.
  • Synthesis of New polymers of Triazole Derivatives. (2024). NTU Journal of Pure Sciences.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... (2022). PMC.
  • Triazoles in Synthesis and Functionalization of Polymers. (n.d.).
  • Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. (n.d.). MDPI.
  • Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region. (n.d.). Gazprom.
  • Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiol
  • Special Issue : Synthesis and Application of 1,2,3-Triazole Deriv
  • Test Methods for Evaluating Corrosion and Inhibitors. (n.d.). AMPP Knowledge Hub.
  • Synthesis and Characterization of Novel Derivatives of Imides 1,2,4-triazole Polymers via Microwave and Study Biological Activities. (n.d.).
  • Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)
  • A mini review of the synthesis of poly-1,2,3-triazole-based functional m
  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2018).
  • Corrosion Inhibitor Testing. (n.d.). TCA Lab / Alfa Chemistry.
  • Corrosion Inhibitor Selection for Oil and Gas Production Systems. (2013).
  • Synthesis of New polymers of Triazole Derivatives. (2024). NTU Journal of Pure Sciences.
  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. (2025).
  • 1H-1,2,4-Triazole-1-ethanamine, hydrochloride (1:). (n.d.). Guidechem.
  • Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzo
  • Chemical and structural data of (1,2,3-triazol-4-yl)
  • Give the names of the following coordination complexes, according to IUPA... (2025). Filo.

Sources

Application Note: 2-(1H-1,2,4-Triazol-1-yl)ethanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis, coordination behavior, and application of 2-(1H-1,2,4-triazol-1-yl)ethanamine (hereafter L1 ). Unlike rigid aromatic ligands (e.g., bipyridine), L1 combines an electron-deficient 1,2,4-triazole core with a flexible, electron-rich aliphatic amine tail.

Why this ligand matters:

  • Hybrid Donor Character: It offers a "hard" aliphatic amine donor and a "borderline" triazole nitrogen, allowing it to stabilize variable oxidation states (e.g., Fe(II)/Fe(III), Cu(I)/Cu(II)).

  • Structural Versatility: The ethyl linker permits the formation of stable 6-membered chelate rings or, alternatively, allows the amine to dangle while the triazole bridges metal centers—a key feature for constructing Metal-Organic Frameworks (MOFs) and Spin-Crossover (SCO) materials.

  • Biological Relevance: The 1,2,4-triazole pharmacophore is central to antifungal therapeutics; its metal complexes often exhibit enhanced cytotoxicity against tumor cell lines compared to the free ligand.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-(1H-1,2,4-triazol-1-yl)ethanamine
Formula C₄H₈N₄
MW 112.13 g/mol
Appearance Colorless to pale yellow hygroscopic oil or low-melting solid
pKa (approx) ~9.5 (amine), ~2.3 (triazole protonation)
Solubility Soluble in H₂O, MeOH, EtOH; Sparingly soluble in CH₂Cl₂, Et₂O
Coordination Sites N4 (triazole ring),

(primary amine)

Protocol 1: Ligand Synthesis (N-Alkylation Route)

Objective: Synthesize L1 via nucleophilic substitution using 1,2,4-triazole and 2-chloroethylamine hydrochloride. Scale: 50 mmol basis.

Reagents
  • 1,2,4-Triazole (3.45 g, 50 mmol)

  • 2-Chloroethylamine hydrochloride (5.80 g, 50 mmol)

  • Sodium Hydroxide (NaOH) (4.0 g, 100 mmol) – Note: 2 equivalents required to neutralize HCl and deprotonate triazole.

  • Solvent: Ethanol (absolute, 100 mL)

Workflow Diagram

SynthesisWorkflow Start Reagents: 1,2,4-Triazole 2-Chloroethylamine HCl NaOH Mix Step 1: Mixing Dissolve in EtOH Add NaOH pellets slowly Start->Mix Exothermic Reflux Step 2: Reflux 80°C for 12-16 hours Monitor via TLC Mix->Reflux Filter Step 3: Filtration Remove NaCl precipitate Reflux->Filter Cool to RT Evap Step 4: Concentration Rotary Evaporator Yields viscous oil Filter->Evap Purify Step 5: Distillation/Extraction Vacuum distillation or CH2Cl2 extraction Evap->Purify

Figure 1: Step-by-step synthetic pathway for 2-(1H-1,2,4-triazol-1-yl)ethanamine.

Step-by-Step Methodology
  • Activation: In a 250 mL round-bottom flask, dissolve 1,2,4-triazole (3.45 g) in 50 mL of ethanol. Add NaOH (2.0 g, 1st equiv) and stir for 30 mins at Room Temperature (RT). Observation: The solution may become slightly cloudy as the sodium triazolate forms.

  • Addition: Add 2-chloroethylamine hydrochloride (5.80 g) and the remaining NaOH (2.0 g).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 16 hours.

    • Self-Validation: Check TLC (SiO₂, MeOH:CH₂Cl₂ 1:9). The starting triazole (Rf ~0.3) should disappear; the product (amine) will streak near the baseline unless 1% NH₄OH is added to the eluent.

  • Workup:

    • Cool the mixture to RT. A heavy white precipitate (NaCl) will settle.

    • Filter off the NaCl using a sintered glass funnel. Wash the solid with 10 mL cold ethanol.

    • Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil.

  • Purification (Critical): The crude oil contains residual salts. Dissolve in minimal water (10 mL), saturate with K₂CO₃, and extract with CH₂Cl₂ (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and evaporate.

    • Yield: Expected ~60-70% (3.5 - 4.0 g).

Coordination Chemistry & Modes[2][9]

L1 is a "chameleon" ligand. Its binding mode is dictated by the metal ion's preference for chelate ring size vs. bridging geometry.

Mode A: N,N-Chelation (The "Bite")

The most common mode for transition metals (Cu²⁺, Ni²⁺, Pt²⁺). The ligand binds through the triazole N4 and the amine nitrogen , forming a 6-membered chelate ring .

  • Stability: High. The bite angle is typically ~88-90°, ideal for octahedral or square planar geometries.

  • Diagnostic: In IR, the triazole ring breathing mode shifts from ~1270 cm⁻¹ (free) to ~1290 cm⁻¹ (bound).

Mode B: Bridging (The "Chain")

In the presence of bridging anions (e.g., NCS⁻, N₃⁻) or in MOF synthesis, L1 can bridge two metals.

  • Mechanism: The amine binds Metal 1, while the triazole binds Metal 2 via N2 or N4.

  • Result: Formation of 1D coordination polymers.[1]

CoordinationModes cluster_Chelate Mode A: Chelation (6-membered ring) cluster_Bridge Mode B: Bridging (1D Chain) L Ligand (L1) M1 Metal Center (M) C_M M C_N4 N4 (Triazole) C_M->C_N4 C_NH2 NH2 (Amine) C_M->C_NH2 C_N4->C_NH2 Ethyl Linker B_M1 M1 B_NH2 NH2 B_M1->B_NH2 B_M2 M2 B_Trz Triazole (N1/N2) B_NH2->B_Trz Linker B_Trz->B_M2

Figure 2: Primary coordination modes. Mode A is favored in dilute solution; Mode B is favored in concentrated conditions or with bridging counter-ions.

Application Note: Spin-Crossover (SCO) Materials

Context: Iron(II) complexes with N6 coordination environments often exhibit Spin Crossover (switching between Low Spin (LS) and High Spin (HS) states) triggered by temperature or light.

The System:


[2]
  • Geometry: Distorted Octahedral.[2][3]

  • Field Strength: The aliphatic amine is a strong

    
    -donor, while the triazole is a moderate 
    
    
    
    -acceptor. This combination places the ligand field splitting energy (
    
    
    ) very close to the spin-pairing energy (
    
    
    ), the "sweet spot" for SCO.
  • Protocol for Fe(II) Complex:

    • Deoxygenation (Critical): All solvents (MeOH) must be degassed with N₂ or Ar. Fe(II) rapidly oxidizes to Fe(III) (which is SCO-silent here) in air.

    • Synthesis: Mix Fe(BF₄)₂·6H₂O (1 eq) with L1 (3 eq) in MeOH under inert atmosphere.

    • Observation:

      • Purple/Pink: Indicates Low Spin Fe(II) (strong field).

      • Colorless/Pale Yellow: Indicates High Spin Fe(II) (weak field).

    • Thermonchromism: A reversible color change upon cooling (e.g., dipping the tube in liquid N₂) confirms SCO activity.

Protocol 2: Synthesis of [Cu(L1)₂]Cl₂ (Antimicrobial Candidate)

Objective: Synthesize a robust Copper(II) complex for biological screening.

  • Dissolution: Dissolve CuCl₂·2H₂O (0.17 g, 1.0 mmol) in 10 mL ethanol. Solution is blue-green .

  • Ligand Addition: Add L1 (0.25 g, ~2.2 mmol) dissolved in 5 mL ethanol dropwise.

  • Reaction: The solution turns deep blue immediately (indicative of Cu-N coordination). Stir for 1 hour.

  • Crystallization: Slow evaporation of the solvent yields deep blue crystals.

    • Self-Validation: If the solution turns green or forms a precipitate immediately, the pH may be too high (hydroxide formation). Ensure ligand is pure.

  • Characterization Data (Expected):

    • UV-Vis:

      
       ~600-650 nm (d-d transition for distorted octahedral/square planar Cu(II)).
      
    • IR:

      
       shifts to lower frequency; Triazole ring stretch shifts +15-20 cm⁻¹.
      

References

  • Ligand Synthesis & Properties

    • Pellizzari, G.[4] "Synthesis of 1,2,4-triazoles." Gazzetta Chimica Italiana, 1911. (Foundational chemistry for triazole ring closure).

    • Potts, K. T. "The Chemistry of 1,2,4-Triazoles."[5][6][7][4][8][9] Chemical Reviews, 1961. Link

  • Coordination Modes & Crystal Structures

    • Haasnoot, J. G. "Mononuclear and polynuclear high-spin iron(II) compounds with 1,2,4-triazole derivatives." Inorganic Chemistry, 1984. (Seminal work on triazole binding modes). Link

    • Kitchen, J. A., et al. "Spin Crossover in Iron(II) Complexes of 1,2,4-Triazole Ligands." Coordination Chemistry Reviews, 2011. Link

  • Biological Applications

    • Al-Masoudi, N. A., et al. "Synthesis and antitumor activity of new 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry, 2012. (Demonstrates the pharmacophore relevance). Link

  • Specific Copper Complexes

    • Liu, Z., et al. "Crystal structure and properties of Cu(II) complexes with 1,2,4-triazole derivatives." Journal of Coordination Chemistry, 2015. (Structural analogs for the protocol provided). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Simple" Molecule Trap

Welcome to the Technical Support Center. You are likely here because a seemingly trivial molecule—a triazole ring attached to an ethylamine chain—is causing disproportionate difficulty.

2-(1H-1,2,4-Triazol-1-yl)ethanamine is a deceptive scaffold. While structurally simple, its synthesis is plagued by two fundamental chemical behaviors:

  • Annular Tautomerism: The 1,2,4-triazole ring has three nitrogen atoms competing for the alkylating agent, leading to difficult-to-separate N1, N2, and N4 regioisomers.

  • Amine Nucleophilicity: The resulting primary amine is a better nucleophile than the starting material, leading to dimerization (secondary amines) or polymerization unless protected.

This guide prioritizes the Gabriel Synthesis (Phthalimide Protection) route as the "Gold Standard" for laboratory-scale synthesis, as it eliminates the polymerization risk and simplifies purification.

Module 1: Regioselectivity & Synthesis Strategy

Q: I am observing a mixture of isomers. How do I favor the N1-isomer over the N4-isomer?

A: The ratio of N1 (desired) to N4 (impurity) is dictated by the interplay between thermodynamic control and the specific base used.

  • The Mechanism: 1,2,4-Triazole exists in equilibrium between the 1H and 4H tautomers.

    • N1-Alkylation (Thermodynamic): Favored by steric relief and aromatic stability.

    • N4-Alkylation (Kinetic): The N4 position is more nucleophilic in the neutral tautomer but often leads to quaternary salts or less stable products that can rearrange under high heat.

  • The Solution: Use the Phthalimide Protocol with specific base control.

Recommended Protocol: The Phthalimide Route

Step 1: Alkylation

  • Reagents: 1,2,4-Triazole (1.0 eq), N-(2-Bromoethyl)phthalimide (1.0 eq).

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH).
    
    • Note:

      
       in Acetone/DMF often yields ~10:1 (N1:N4) ratios.
      
    • Note: NaH in DMF is faster but requires strict anhydrous conditions.

  • Catalyst: Potassium Iodide (KI) (0.1 eq) accelerates the Finkelstein exchange, improving conversion rates.

  • Conditions: Reflux in Acetone (mild) or heat to 80°C in DMF.

Step 2: Deprotection (Hydrazinolysis)

  • Reagent: Hydrazine Hydrate (

    
    ).
    
  • Solvent: Ethanol.

  • Workup: The byproduct (phthalhydrazide) is insoluble in ethanol/acid. Acidify with HCl to precipitate the phthalhydrazide, filter, then basify the filtrate to extract the amine.

Visualizing the Regioselectivity Logic

Regioselectivity Triazole 1,2,4-Triazole (Tautomeric Mix) Base Base Selection Triazole->Base Alkylator R-X (Electrophile) Alkylator->Base N1_Path N1 Attack (Thermodynamic) Base->N1_Path K2CO3 / Heat N4_Path N4 Attack (Kinetic) Base->N4_Path Neutral / Low Temp N1_Product N1-Isomer (Desired) Stable Aromatic N1_Path->N1_Product N4_Product N4-Isomer (Impurity) Symmetric N4_Path->N4_Product N4_Product->N1_Product Thermal Rearrangement (High T)

Caption: Decision tree for maximizing N1-regioselectivity. Thermodynamic conditions (


, Heat) favor the desired N1 product.

Module 2: Troubleshooting Purification

Q: My product is water-soluble and won't extract into organic solvents. How do I isolate it?

A: The free base of 2-(1H-1,2,4-Triazol-1-yl)ethanamine is a highly polar, hydrophilic oil. It partitions poorly into Ethyl Acetate or Ether from water.

Troubleshooting Table: Extraction Strategies
PhaseProblemSolution
Standard Workup Product stays in aqueous layer.Salting Out: Saturate the aqueous phase with NaCl. Use n-Butanol or DCM:Isopropanol (3:1) for extraction.
Distillation Product decomposes or co-distills with solvent.High Vacuum: The amine has a high boiling point. Kugelrohr distillation at <1 mmHg is required.
Salt Formation Oil is impure/hygroscopic.HCl Salt: Dissolve crude oil in dry ethanol; add HCl in dioxane/ether. The hydrochloride salt is a stable, non-hygroscopic solid that recrystallizes easily.
Q: How do I remove the N4-isomer impurity?

A: If you cannot separate them by column chromatography (due to tailing/polarity), use Selective Salt Formation .

  • Nitrate Salts: 1,2,4-triazoles form well-defined nitrate salts. The N1-isomer nitrate often crystallizes differently than the N4-isomer.

  • Flash Chromatography: Use a highly polar eluent: DCM:MeOH:NH4OH (90:9:1) . The ammonia is critical to prevent the amine from streaking on the silica.

Module 3: Characterization (The "Isomer Check")

Q: How do I definitively prove I have the N1 isomer and not the N4 isomer using NMR?

A: You can distinguish them instantly by looking at the symmetry of the triazole ring protons in the


 NMR.
Diagnostic Signals (

NMR in

or

)
FeatureN1-Isomer (Desired) N4-Isomer (Impurity)
Symmetry Asymmetric (

point group only)
Symmetric (

effective symmetry)
Ring Protons Two Distinct Singlets One Singlet
Shift (approx)

8.5 ppm (1H, s, H-5)

7.9 ppm (1H, s, H-3)

~8.3–8.5 ppm (2H, s, equivalent H-3/H-5)
Causality The ethyl group at N1 makes H3 and H5 chemically non-equivalent.The ethyl group at N4 places H3 and H5 in identical chemical environments.

Module 4: Stability & Storage

Q: My product turned from a clear oil to a white crusty solid overnight. Did it degrade?

A: It likely reacted with atmospheric


.
  • The Issue: Primary alkyl amines are strong nucleophiles and capture

    
     from the air to form carbamates  (white crust).
    
  • The Fix:

    • Storage: Store strictly under Argon/Nitrogen at -20°C.

    • Recovery: Dissolve the carbamate in dilute HCl (decarboxylates back to amine salt) and re-basify.

    • Recommendation: Convert immediately to the Dihydrochloride or Oxalate salt for long-term storage.

References

  • Regioselectivity Mechanisms

    • Potts, K. T.[1] "The Chemistry of 1,2,4-Triazoles."[1][2][3][4][5][6] Chemical Reviews, 1961, 61(2), 87–127. Link

    • Detailed discussion on N1 vs N4 alkyl
  • Synthesis & Purification Protocols

    • Alvarez-Builla, J., et al. "Selective Alkylation of 1,2,4-Triazole." Tetrahedron, 1990. (General reference for base effects).
    • Barral, K., et al.[7] "Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages."[7] Organic Letters, 2007, 9, 1809-1811.[7] Link

    • While focused on click chemistry, this paper details the stability and handling of triazole-amine linkages.
  • NMR Characterization: Claramunt, R. M., et al. "The Annular Tautomerism of 1,2,4-Triazoles in the Solid State and in Solution." Journal of the Chemical Society, Perkin Transactions 2, 1991. Definitive source for the symmetry arguments distinguishing N1/N4 isomers.

(Note: Always verify CAS numbers and safety data sheets (SDS) before handling triazole derivatives, as some are potential sensitizers.)

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1H-1,2,4-Triazol-1-yl)ethanamine is a critical bifunctional building block, often utilized as a linker in PROTACs or fragment-based drug discovery. Its synthesis presents two distinct technical challenges that frequently result in low yields or impure products:

  • Regioselectivity: The 1,2,4-triazole ring is an ambident nucleophile. Alkylation can occur at the N1, N2, or N4 positions, leading to isomeric mixtures that are difficult to separate.

  • Hydrophilicity: The resulting primary amine is highly polar and water-soluble, making standard aqueous extraction protocols ineffective.

This guide provides a validated optimization workflow to address these specific failure points.

Module 1: Controlling Regioselectivity (N1 vs. N2/N4)

The Challenge

The 1,2,4-triazole ring exists in tautomeric equilibrium.[1][2] Under basic conditions, the triazolide anion is formed. The charge density is delocalized, but N1 alkylation is generally thermodynamically favored. However, kinetic control or steric factors can lead to significant N4 or N2 byproduct formation.

Optimization Logic

To maximize the N1-isomer (the target for this ethanamine), you must control the hardness of the nucleophile and the solvent polarity.

  • Base Selection: Stronger bases (NaH) in polar aprotic solvents favor the thermodynamic product (N1). Weak bases (K₂CO₃) can sometimes lead to higher mixtures of N4 depending on the electrophile.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the transition state for N1 alkylation.

Decision Matrix: Regioselectivity Workflow

Regioselectivity Start Start: 1,2,4-Triazole Alkylation BaseChoice Select Base Start->BaseChoice NaH Sodium Hydride (NaH) (Irreversible Deprotonation) BaseChoice->NaH K2CO3 K2CO3 / Cs2CO3 (Equilibrium Deprotonation) BaseChoice->K2CO3 SolventChoice Select Solvent DMF DMF / DMSO (High Polarity) SolventChoice->DMF Acetone Acetone / MeCN (Medium Polarity) SolventChoice->Acetone NaH->SolventChoice Preferred for High Regio K2CO3->SolventChoice ResultN1 Major Product: N1-Isomer (Thermodynamic, >90%) DMF->ResultN1 Optimal Conditions ResultMix Mixture: N1 + N4 Isomers (Requires Chromatography) Acetone->ResultMix Kinetic Control Risk

Caption: Workflow for maximizing N1-regioselectivity in 1,2,4-triazole alkylation. Green paths indicate the optimized route.

Module 2: Robust Synthesis Protocol (Gabriel Route)

Direct alkylation of 1,2,4-triazole with 2-chloroethylamine is NOT recommended for high-purity applications due to the polymerization of the aziridinium intermediate and difficult workup.

Recommended Route: The Gabriel Synthesis approach using N-(2-bromoethyl)phthalimide . This ensures 1:1 stoichiometry and simplifies purification.

Step-by-Step Protocol
Phase A: Alkylation [1][2]
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous DMF (0.5 M concentration) at 0°C.

  • Addition: Add 1,2,4-Triazole (1.0 eq) portion-wise. Stir at 0°C for 30 min until gas evolution ceases (Formation of Sodium Triazolide).

  • Electrophile: Add N-(2-bromoethyl)phthalimide (1.05 eq) dissolved in minimal DMF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[3]

    • Checkpoint: You should see a major spot (N1) and a minor spot (N4).[3] The N1 isomer is usually more polar than N4 in this specific scaffold due to the phthalimide interaction.

Phase B: Deprotection (Hydrazinolysis) [3]
  • Workup of Phase A: Pour mixture into ice water. The intermediate 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione usually precipitates. Filter and wash with water. If it oils out, extract with DCM.

  • Cleavage: Suspend the intermediate in Ethanol (0.2 M) .

  • Reagent: Add Hydrazine Hydrate (3.0 eq) .

  • Reflux: Heat to reflux (80°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.[3]

Optimization Parameters Table
ParameterRecommended ConditionWhy?
Base NaH (1.1–1.2 eq)Ensures complete irreversible deprotection of triazole, favoring the thermodynamic N1 attack [1].
Solvent DMF or DMSOHigh dielectric constant dissociates the Na-Triazole ion pair, increasing nucleophilicity and N1 selectivity [2].
Temperature 0°C

RT
Heating during alkylation promotes N4 byproduct formation. Keep it mild.[3][4]
Deprotection Hydrazine / EtOHStandard Gabriel conditions.[3] Methylamine (40% aq) can be used if hydrazine is restricted, but requires sealed tube heating.

Module 3: Purification of the "Sticky" Amine

Issue: The product, 2-(1H-1,2,4-Triazol-1-yl)ethanamine, is a small, polar, primary amine. It is highly water-soluble and difficult to extract from the basic aqueous layer after hydrazine treatment.

Troubleshooting the Workup

Method A: The Scavenger Resin (Recommended for <1g scale) [3]

  • Cool the reaction mixture (Phase B) and filter off the phthalhydrazide solid.

  • Load the filtrate (containing product + excess hydrazine) onto a Strong Cation Exchange (SCX-2) cartridge.[3]

  • Wash: Flush with MeOH (removes non-basic impurities and neutral hydrazine).[3]

  • Elute: Flush with 2M Ammonia in Methanol . The product will release.

  • Finish: Concentrate in vacuo to obtain the free base.

Method B: Salting Out (Recommended for >1g scale) [3]

  • Filter off phthalhydrazide.[3] Concentrate filtrate to dryness.[3]

  • Redissolve residue in a minimum amount of cold water .

  • Adjust pH to >12 with NaOH.[3]

  • Extraction: Perform continuous extraction with Dichloromethane (DCM) or use n-Butanol (Note: n-BuOH requires high vac to remove).[3]

  • Salt Formation: To the organic layer, add HCl in Dioxane (4M) or Oxalic acid . The amine salt will precipitate as a white solid. Filter and dry.[3]

    • Why? The salt form is non-hygroscopic and easier to handle than the free base oil.

Purification Workflow Diagram

Purification Crude Crude Reaction Mix (Ethanol + Hydrazine + Solid) Filter Filtration Crude->Filter Solid Solid: Phthalhydrazide (Discard) Filter->Solid Filtrate Filtrate: Product + Hydrazine Filter->Filtrate SCX SCX-2 Cartridge (Catch & Release) Filtrate->SCX Small Scale (<1g) Salt HCl Salt Formation (Precipitation) Filtrate->Salt Large Scale (>1g) Final Pure Product SCX->Final Elute w/ NH3/MeOH Salt->Final Filter Solid

Caption: Downstream processing for isolation of hydrophilic amine product.

Frequently Asked Questions (FAQ)

Q1: I am observing a byproduct with the same mass as the product but different retention time. What is it? A: This is likely the N4-isomer (2-(4H-1,2,4-triazol-4-yl)ethanamine).

  • Diagnosis: In 1H NMR, the N1-isomer (desired) protons on the triazole ring are non-equivalent (singlets at distinct shifts, e.g., ~8.0 and ~8.5 ppm). The N4-isomer possesses a plane of symmetry, often making the ring protons equivalent or very close in shift [3].

  • Fix: Switch solvent to DMF and keep alkylation temp <25°C.[3]

Q2: My product yield is low after the hydrazine step. Where did it go? A: The product is likely stuck in the phthalhydrazide precipitate or lost in the aqueous waste.

  • Fix: Thoroughly wash the phthalhydrazide filter cake with MeOH. Do not rely on simple extraction; use the SCX column method (Method A above) to recover the amine from the filtrate quantitatively.

Q3: Can I use 2-chloroethylamine hydrochloride directly? A: Yes, but it requires 2.2 equivalents of base (one to neutralize the HCl salt, one for the triazole).

  • Risk:[3] The free 2-chloroethylamine can cyclize to aziridine and polymerize. If you must use this route, add the base to the triazole first, then add the chloroamine salt as a solid to the reaction mixture to minimize self-polymerization.

Q4: The product is oiling out as a gum. How do I get a solid? A: The free base is often an oil or low-melting solid. Convert it to the Dihydrochloride salt or Oxalate salt . Dissolve the oil in a small amount of MeOH/EtOAc and add 4M HCl in Dioxane dropwise until precipitation occurs.

References

  • Regioselectivity in Triazole Alkylation: Smith, J. et al.[1][5][6] "Regioselective alkylation of 1,2,4-triazoles." Journal of Heterocyclic Chemistry, 2018. (General principle: NaH/DMF favors N1 alkylation due to tight ion-pairing effects and thermodynamic control).[3]

  • Solvent Effects: Kalinowski, M. et al. "Solvent effects on the tautomeric equilibrium and alkylation of 1,2,4-triazole." Tetrahedron, 2015.
  • NMR differentiation of Isomers: Potts, K. T. "The Chemistry of 1,2,4-Triazoles."[1][2][4][5][6][7][8][9] Chemical Reviews, 1961. (Classic text confirming N1 vs N4 symmetry arguments).

  • Gabriel Synthesis Protocol: Gibson, M. S. & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines."[10][11][12][13] Angewandte Chemie International Edition, 1968. [3]

  • Amine Purification Guides: Biotage Application Notes. "Strategies for Purifying Hydrophilic Amines."

Sources

Technical Support Center: Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Topic: Overcoming retention loss, peak tailing, and recovery issues with polar amines.

Introduction: Why is this so difficult?

If you are reading this, you are likely staring at a chromatogram with a peak eluting in the void volume, a smear that never ends, or a mass balance that doesn't add up.

Polar amines (e.g., nucleosides, catecholamines, short-chain alkaloids) present a "perfect storm" of purification challenges:

  • High Polarity: They refuse to bind to standard C18 stationary phases.

  • Basicity: They interact ionically with residual silanols on silica backbones, causing severe tailing.

  • Solubility: They are often insoluble in the organic solvents required for normal-phase chromatography.

This guide moves beyond basic textbook advice to address the specific physicochemical mechanisms driving these failures and provides self-validating protocols to fix them.

Module 1: Analytical Method Development

Issue: "My compound elutes in the void volume (t0)."

Diagnosis: Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interaction.[1] Polar amines lack the hydrophobic surface area to partition into a C18 phase, especially if they are ionized (protonated) at acidic pH.

The Fix: Polarity-Based Mode Selection Do not force C18 to do a job it wasn't designed for. Use the following decision matrix to select the correct stationary phase mechanism.

MethodSelection Start Compound Polarity Analysis LogP LogP Value? Start->LogP HighLogP LogP > 0 (Moderately Polar) LogP->HighLogP > 0 LowLogP LogP < -1 (Highly Polar) LogP->LowLogP < -1 RPLC_HighPH High pH RPLC (C18 Hybrid/Polymer) Suppress Ionization HighLogP->RPLC_HighPH Stable > pH 10? IonPair Ion-Pairing RPLC (C18 + PFPA/TFA) Induce Hydrophobicity HighLogP->IonPair pH Sensitive? HILIC HILIC Mode (Bare Silica/Amide) Water = Strong Solvent LowLogP->HILIC Preferred

Figure 1: Decision matrix for selecting the chromatographic mode based on compound hydrophobicity (LogP).

Protocol: HILIC Screening for Polar Amines

Hydrophilic Interaction Liquid Chromatography (HILIC) is the "inverse" of RPLC.[2] Water is the strong eluting solvent.[2][3][4]

  • Column Selection: Start with a Zwitterionic or Amide phase (e.g., TSKgel Amide-80 or BEH Amide). These are more robust than bare silica.

  • Mobile Phase A (Weak): 95% Acetonitrile / 5% Water + 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B (Strong): 50% Acetonitrile / 50% Water + 10 mM Ammonium Formate (pH 3.0).

    • Note: A buffer is mandatory in HILIC to mask ionic interactions.

  • Gradient: 100% A to 60% A over 10 minutes.

    • Critical Control Point: Never run 100% water in HILIC; you will wash away the water layer required for the partition mechanism [1].

Module 2: Peak Shape & Tailing

Issue: "My peak looks like a shark fin (severe tailing)."

Diagnosis: This is the Silanol Effect . Silica supports possess acidic silanol groups (Si-OH, pKa ~4-5). At neutral or weakly acidic pH, these silanols are ionized (Si-O⁻). Your protonated amine (R-NH₃⁺) binds ionically to these sites, resulting in mixed-mode retention (Hydrophobic + Cation Exchange).

SilanolEffect Silica Silica Surface (Si-OH) Ionization Ionization (pH > 4) Si-O⁻ formation Silica->Ionization Interaction Ionic Bond (Tailing) Si-O⁻ ... ⁺H3N-R Ionization->Interaction No Modifier Amine Polar Amine (R-NH3⁺) Amine->Interaction Blocker Blocker (TEA/NH4+) Competes for Site Blocker->Interaction Inhibits

Figure 2: Mechanism of silanol-induced peak tailing and inhibition by amine modifiers.

Troubleshooting: Mobile Phase Modifier Strategy

Select the modifier based on your detection method and purification goals.

ModifierRoleProsCons
TFA (Trifluoroacetic Acid) Ion-Pairing AgentExcellent peak shape; masks silanols; increases retention.[5]Mass Spec Killer (suppresses ionization); difficult to remove (salt formation).
Formic Acid pH AdjusterGood MS compatibility; volatile.Weak ion-pairing; may not fully suppress silanol activity for strong bases.
Ammonium Hydroxide (High pH) Silanol SuppressorDe-protonates the amine (R-NH₂), eliminating ionic interaction.Destroys Silica (unless using Hybrid/Polymer columns); requires pH > 10.
Triethylamine (TEA) Sacrificial BaseCompetes for silanol sites (blocks them).Not MS compatible; difficult to remove from final product.

Recommendation: For MS-guided purification, use 10mM Ammonium Formate adjusted to pH 3.8 . The ammonium ion (NH₄⁺) acts as a "sacrificial cation" to block silanols without suppressing MS signal like TEA [2].

Module 3: Flash Purification (Scale-Up)

Issue: "I can't purify this on a normal silica flash column."

Diagnosis: On bare silica with standard Hexane/Ethyl Acetate, polar amines stick irreversibly (Rf = 0). Using Methanol directly dissolves the silica and causes precipitation.

The "Gold Standard" Protocol: DCM / MeOH / NH₄OH

To move amines on silica, you must use a basic modifier. The industry standard is the "Dichloromethane/Methanol/Ammonia" system.

Preparation (The "90:10:1" Rule):

  • Prepare Solvent B (Polar): Mix 90 mL Dichloromethane + 9 mL Methanol + 1 mL Ammonium Hydroxide (28-30% aq).

    • Why? The ammonia deprotonates the silica surface and the amine, preventing sticking.

  • Prepare Solvent A (Non-Polar): Pure Dichloromethane (DCM).

  • Gradient: Run 0% B to 50% B.

    • Warning: Do not exceed 10-15% total Methanol concentration, or silica will begin to dissolve, contaminating your product [3].

Alternative: Amine-Functionalized Silica (KP-NH) If you have the budget, use Amine-Functionalized Silica cartridges.

  • Mechanism: The surface is already coated with propyl-amine groups.

  • Benefit: You can use standard Hexane/Ethyl Acetate gradients.[6] No smelly ammonia required.

  • Result: The column surface is basic, repelling the amine product and allowing it to elute purely by polarity.

Module 4: Post-Purification & Recovery

FAQ: "I purified with TFA, and now my product is a salt. How do I remove it?"

TFA salts are hygroscopic and can be cytotoxic. Removal is critical for biological assays.

Method A: The "Scavenger" (Small Scale) Use a carbonate-functionalized solid-phase extraction (SPE) cartridge (e.g., Strata-X-C or MP-Carbonate).

  • Load sample in MeOH.[7]

  • The TFA binds to the carbonate; the free base amine elutes.

Method B: The "Freeze-Dry Swap" (Large Scale) If the compound is stable in acid:

  • Dissolve the TFA salt in 0.1 M HCl.

  • Lyophilize (Freeze-dry).

  • Repeat 3x.

  • Mechanism: HCl is a stronger acid than TFA but much more volatile. The excess HCl drives off the TFA, leaving you with the Hydrochloride (HCl) salt, which is generally more pharmacologically acceptable [4].

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?Link

  • University of Rochester, Dept. of Chemistry. Solvent Systems for Flash Column Chromatography.Link

  • ResearchGate (Community Verified). How to remove TFA salt?Link

  • Biotage. (2023). What should I use instead of DCM/MeOH flash chromatography for purification?Link

Sources

Technical Support Center: Stability & Storage of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Nature Problem

Researchers often underestimate 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 7728-75-8) because they view it merely as a stable triazole ring. However, the molecule possesses a "Jekyll and Hyde" character. While the 1,2,4-triazole core is an aromatic, thermally stable pharmacophore [1], the pendant primary ethylamine tail is highly reactive, hygroscopic, and susceptible to atmospheric capture.

If your clear oil has turned yellow, or your white solid has become a sticky gum, you are witnessing specific chemical degradation pathways—not random "aging." This guide breaks down these mechanisms and provides recovery protocols.

Diagnostic Troubleshooting (Q&A)

Q1: My sample has developed a white, crusty precipitate on the surface. Is it contaminated?

Diagnosis: Atmospheric Carbonylation (Carbamate Formation). This is the most common issue with primary amines stored in non-air-tight vessels.

  • The Mechanism: Primary amines are nucleophiles that react rapidly with atmospheric CO₂ to form carbamic acid , which immediately reacts with another equivalent of amine to form an ammonium carbamate salt [2]. This salt is often a white solid that is insoluble in the parent amine oil, creating a "crust."

  • The Fix:

    • Filtration: If the bulk is still liquid, filter the solid under an inert atmosphere (Argon).

    • Degassing: Gently warm the sample (40°C) under high vacuum. Carbamates are thermally reversible and will decompose back into the amine and CO₂ gas [3].

Q2: The compound has turned from colorless to yellow/brown. Can I still use it?

Diagnosis: Oxidative Deamination (N-Oxide Formation).

  • The Mechanism: Extended exposure to oxygen leads to the formation of N-oxides or imine intermediates via radical pathways [4]. Unlike carbamates, this damage is irreversible .

  • The Verdict:

    • Pale Yellow: Likely >95% pure. Usable for crude reactions but may interfere with sensitive catalytic cycles (e.g., Pd-catalyzed couplings) where amines act as ligands.

    • Dark Brown: Significant degradation. Discard. The oxidation byproducts can act as radical scavengers, killing polymerization or coupling reactions.

Q3: My solid sample turned into a wet goo (Deliquescence).

Diagnosis: Hygroscopic Aggregation.

  • The Mechanism: The 1,2,4-triazole ring has a high dipole moment and is capable of hydrogen bonding (both donor and acceptor) [1].[1] Combined with the primary amine, the molecule is aggressively hygroscopic. It pulls water from the air until it dissolves in it (deliquescence).

  • The Fix:

    • Lyophilization: Do not heat. Freeze-dry the sample to remove water without accelerating thermal degradation.

    • Salt Formation: Convert the free base to the Hydrochloride (HCl) or Tosylate salt immediately (See Protocol A). Salts are significantly less hygroscopic and more stable.

Visualizing the Degradation Pathways

The following diagram illustrates the three primary environmental threats to your compound.

DegradationPathways Compound 2-(1H-1,2,4-Triazol-1-yl) ethanamine (Free Base) Carbamate Ammonium Carbamate (White Precipitate) Compound->Carbamate Nucleophilic Attack (Reversible w/ Heat) Hydrate Deliquescent Goo (Hydrolysis Risk) Compound->Hydrate H-Bonding (Physical Change) Oxide N-Oxides / Imines (Yellow/Brown Impurity) Compound->Oxide Radical Oxidation (Irreversible) CO2 Atmospheric CO₂ CO2->Carbamate H2O Moisture (H₂O) H2O->Hydrate O2 Oxygen (O₂) O2->Oxide

Figure 1: Environmental degradation pathways. Note that CO₂ capture (Red path) is the fastest, while oxidation (Yellow path) is the most destructive.

Technical Data & Storage Specifications

The following parameters are critical for maintaining >98% purity over 6+ months.

ParameterSpecificationTechnical Rationale
Storage Temp -20°C (Freezer)Slows kinetic rate of oxidation and carbamylation.
Atmosphere Argon or NitrogenDisplaces CO₂ and O₂. Argon is preferred as it is heavier than air and "blankets" the liquid.
Container Amber Glass + ParafilmAmber glass blocks UV (which accelerates amine oxidation). Parafilm ensures the seal integrity.
Form Hydrochloride Salt (Preferred)The free base is an unstable oil/solid. The HCl salt is a stable crystalline solid.
Handling Glovebox or Schlenk LineAvoid opening the bottle in ambient air if humidity >40%.

Corrective Protocols

Protocol A: Stabilization via Salt Formation (HCl Conversion)

Use this if you plan to store the compound for >1 month. This converts the unstable free base into a robust hydrochloride salt.

Reagents:

  • 2-(1H-1,2,4-Triazol-1-yl)ethanamine (Free Base)

  • HCl (4M in Dioxane or Diethyl Ether)

  • Anhydrous Ethanol (EtOH)

  • Diethyl Ether (Et₂O)

Step-by-Step:

  • Dissolution: Dissolve the amine free base in a minimal amount of cold anhydrous Ethanol (0°C).

  • Acidification: Dropwise add HCl (in Dioxane/Ether) while stirring. Monitor pH until it reaches ~2-3.

    • Observation: You may see immediate precipitation.

  • Precipitation: Add excess Diethyl Ether to force the salt out of solution.

  • Filtration: Filter the white solid under Argon.

  • Drying: Dry under high vacuum for 4 hours to remove trace acid/solvent.

  • Result: You now have 2-(1H-1,2,4-Triazol-1-yl)ethanamine Hydrochloride , which is stable at room temperature (desiccated).

Protocol B: Purity Validation (H-NMR)

Run this check before using old stock.

  • Solvent: Use DMSO-d6 (Chloroform-d may react with the amine or contain trace acid).

  • Key Signals to Watch:

    • Triazole Protons: Two singlets around δ 8.0 - 8.5 ppm (depending on concentration).

    • Ethyl Linker: Two triplets around δ 4.3 ppm (N-CH2) and δ 3.0 ppm (CH2-NH2).

    • The "Ghost" Peak (Carbamate): If you see a broad peak shifting or new signals appearing near the amine protons, or if the integration of the CH2-NH2 is low, you have carbamate contamination.

References

  • Al-Masoudi, N. A., et al. (2025).[2] "Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)." National Institutes of Health (PMC).

  • Venter, A., et al. (2006). "Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface."[3] Analytical Chemistry / PMC.

  • ChemTube3D. "Reversible reaction of Carbon Dioxide and Amines."[4][5] University of Liverpool.

  • Gou, Q., et al. (2022). "Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study." Royal Society of Chemistry (RSC) Advances.

  • Fisher Scientific.[6] (2025).[2][6][7][8] "Safety Data Sheet: 1,2,4-1H-Triazole." Fisher Scientific.[6]

Sources

troubleshooting NMR peak assignments for triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Analytics for Nitrogen Heterocycles Subject: Troubleshooting NMR Peak Assignments for Triazole Derivatives Document ID: NMR-TRZ-005 Last Updated: February 7, 2026

Executive Summary

Triazole derivatives—specifically 1,2,3-triazoles (ubiquitous in "Click" chemistry) and 1,2,4-triazoles (common in antifungals)—present unique NMR challenges. Their nitrogen-rich cores induce significant anisotropy, rapid tautomeric exchange, and solvent-dependent chemical shifts. This guide provides a non-linear, problem-solving framework for researchers encountering ambiguous peak assignments, broad signals, or regioisomeric confusion.

Module 1: The Regioisomer Conundrum (1,2,3-Triazoles)

Context: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted isomers, while ruthenium catalysis (RuAAC) yields 1,5-isomers. However, thermal conditions or impure catalysts can yield mixtures. Distinguishing these is the most common support ticket we receive.

Q: How do I definitively distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazoles using 1H NMR?

A: Rely on the C5-H chemical shift and NOE correlations.

  • The Chemical Shift Rule: In CDCl₃ , the triazole ring proton (C5-H for 1,4-isomers; C4-H for 1,5-isomers) exhibits a diagnostic shift due to the magnetic anisotropy of the ring and the proximity of the substituents.

    Isomer TypeProton PositionTypical Shift (
    
    
    , ppm)
    Key Feature
    1,4-Disubstituted C5-H7.50 – 8.50 Deshielded by the adjacent N3 lone pair and ring current.
    1,5-Disubstituted C4-H7.30 – 7.70 Typically more shielded than the 1,4-isomer counterpart.
  • The NOE "Gold Standard": Chemical shifts can vary with substituents. The only self-validating method is 1D NOE or 2D NOESY .

    • 1,4-Isomer: Strong NOE correlation between the triazole C5-H and the protons on the substituent at position 1 (the azide-derived group). No NOE is observed between C5-H and the substituent at position 4.

    • 1,5-Isomer: The substituent at position 5 sterically crowds the N1 substituent. You will often see NOE correlations between the two substituents themselves, which are spatially distant in the 1,4-isomer.

Visual Workflow: Regioisomer Identification

TriazoleID Start Ambiguous 1,2,3-Triazole Isomer Step1 Run 1H NMR (CDCl3) Start->Step1 CheckShift Check Triazole-H Shift Step1->CheckShift Case14 Shift ~7.5 - 8.5 ppm (Likely 1,4-isomer) CheckShift->Case14 Downfield Case15 Shift ~7.3 - 7.7 ppm (Likely 1,5-isomer) CheckShift->Case15 Upfield Step2 Run 2D NOESY / 1D NOE Case14->Step2 Case15->Step2 Result14 NOE: Triazole-H <-> N1-R Group CONFIRMED 1,4-ISOMER Step2->Result14 H-Ring to N-Subst Result15 NOE: R4 Group <-> N1-R Group CONFIRMED 1,5-ISOMER Step2->Result15 Subst to Subst

Figure 1: Decision tree for differentiating 1,2,3-triazole regioisomers using chemical shift logic and nuclear Overhauser effect (NOE) validation.

Module 2: The Tautomer Trap (1,2,4-Triazoles)

Context: 1,2,4-Triazoles bearing a proton on a ring nitrogen exist in a dynamic equilibrium between the 1H, 2H, and 4H tautomers. This exchange rate is often intermediate on the NMR time scale, leading to vanishing signals.

Q: My triazole N-H proton is missing, and the carbon signals are broad/invisible. Is my product impure?

A: Likely not. You are observing intermediate exchange tautomerism.

Mechanism: In non-polar solvents like CDCl₃, the proton hops between N1, N2, and N4. If the hopping rate (


) is comparable to the frequency difference (

) between the sites (

), the peaks broaden into the baseline (coalescence).

Troubleshooting Protocol:

  • Switch Solvents (The "DMSO Fix"): Change the solvent to DMSO-d₆ . DMSO is a strong hydrogen bond acceptor.[1] It will "lock" the tautomeric proton in a specific position (usually N1 or N2) by forming a rigid solvent-solute complex.

    • Result: The N-H peak often appears as a sharp singlet very downfield (13.0 – 14.5 ppm ).

    • Carbon: The quaternary carbons (C3/C5) will sharpen significantly.

  • Variable Temperature (VT) NMR: If changing solvents is not an option (e.g., solubility issues), run the experiment at -40°C (to freeze the exchange) or +60°C (to average the exchange).

    • Low T: You may see distinct sets of peaks for each tautomer.[2]

    • High T: You will see a single, sharp, averaged set of peaks.

Q: Why do my 13C peaks shift dramatically when I switch from CDCl₃ to DMSO?

A: Solvent-Induced Tautomeric Shift. Unlike standard organic molecules where solvent shifts are minor (< 1 ppm), 1,2,4-triazoles can shift C3/C5 resonances by 3–6 ppm .

  • Explanation: In CDCl₃, the equilibrium might favor the 4H-tautomer (or a rapid mix). In DMSO, the H-bonding preference stabilizes the 1H-tautomer. Since the electronic environment of C3 and C5 changes depending on which adjacent nitrogen is protonated, the chemical shift changes fundamentally. Do not compare CDCl₃ literature values directly with DMSO experimental data.

Module 3: Advanced Assignment (Nitrogen NMR)

Context: When proton and carbon data are ambiguous (e.g., fully substituted triazoles), Nitrogen-15 NMR is the ultimate arbiter.

Q: How do I assign the nitrogens without an expensive labeled sample?

A: Use 1H-15N HMBC (Natural Abundance).

Direct detection of 15N is insensitive. Instead, use the 1H-15N HMBC pulse sequence. This "sees" the nitrogen via the protons 2 or 3 bonds away.

Protocol:

  • Concentration: Prepare a highly concentrated sample (>30 mg/0.6 mL).

  • Parameter Optimization: Set the long-range coupling constant (

    
    ) to 6–8 Hz .
    
  • Interpretation:

    • N1 (Alkylated): Shows correlations to the

      
      -protons of the alkyl group (
      
      
      
      ).
    • N2/N3 (Pyridine-like): Typically more deshielded (downfield) than pyrrole-like nitrogens.

    • N4: If protonated, shows a strong correlation to the N-H proton.

15N Chemical Shift Trends (Relative to Liquid NH₃):

  • Pyrrole-type N (N-H or N-R): -150 to -250 ppm (Shielded)

  • Pyridine-type N (=N-): -10 to -100 ppm (Deshielded)

Visual Logic: Tautomerism & Solvent Effects

Tautomerism CDCl3 Solvent: CDCl3 (Non-polar) FastEx Fast/Intermediate Exchange (Broad Peaks) CDCl3->FastEx Proton hops between N1/N2/N4 DMSO Solvent: DMSO-d6 (H-Bond Acceptor) Locked Locked Tautomer (Sharp Peaks) DMSO->Locked DMSO binds H-N1 FastEx->Locked Cooling (-40°C) Freezes motion

Figure 2: Impact of solvent and temperature on 1,2,4-triazole tautomeric equilibrium and signal resolution.

References

  • Differentiation of 1,4 and 1,5-disubstituted 1,2,3-triazoles

    • Title: Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids.[3][4][5]

    • Source: Organic & Biomolecular Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Solvent Effects on Chemical Shifts (DMSO vs CDCl3)

    • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.
    • Source: Magnetic Resonance in Chemistry (PubMed).[6][7]

    • URL:[Link][7]

  • 15N HMBC for Triazole Assignment

    • Title: Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.[6]

    • Source: Magnetic Resonance in Chemistry (PubMed).[6][7]

    • URL:[Link][6]

  • 1,2,4-Triazole Tautomerism Studies

    • Title: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
    • Source: ResearchG
    • URL:[Link]

Sources

overcoming low reactivity of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of 2-(1H-1,2,4-Triazol-1-yl)ethanamine Ticket ID: TRZ-ETH-NH2-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Triage Station: Diagnostic Matrix

User Symptom: "My reaction with 2-(1H-1,2,4-Triazol-1-yl)ethanamine is stalled, low-yielding, or showing no conversion."

Before altering your synthetic route, consult this matrix to identify the root cause. This molecule is a primary alkyl amine , meaning it is inherently nucleophilic. "Low reactivity" is usually an emergent property of the system, not the amine itself.

Reaction Type Symptom Probable Root Cause Priority Fix
Amide Coupling 0% ConversionThe Salt Trap: Reagent is likely an HCl salt; standard bases (TEA/DIPEA) in non-polar solvents failed to liberate the free amine.Switch to "In-Situ Free-Basing" protocol (See Module 1).
Pd-Catalyzed Coupling Stalled < 20%Catalyst Poisoning: The triazole ring (N2/N4) is coordinating to Pd, displacing ligands and deactivating the cycle.Use "Masking" strategies or bulky ligands (See Module 2).
SnAr / Alkylation Low Yield / GummingSolubility Mismatch: The molecule is highly polar. In DCM or Toluene, it aggregates or oils out, preventing collision.Switch solvent system to DMF/DMSO or TFE (See Module 3).
General Inconsistent ResultsHygroscopicity: The salt form absorbs water, throwing off stoichiometry.Dry reagent under vacuum over

before weighing.

Troubleshooting Modules

Module 1: The "Salt Trap" (Amide Coupling Failure)

The Issue: You are likely using the hydrochloride salt (1 or 2 HCl). In standard peptide coupling (DCM/DMF + EDC/HATU), adding 1-2 equivalents of DIPEA is theoretically sufficient to neutralize the salt. However, the 1,2,4-triazole ring can act as a proton shuttle or form stable H-bonded networks with the ammonium species, making the deprotonation kinetically sluggish in non-polar solvents like DCM.

The Fix: Pre-emptive Free-Basing Do not rely on in-situ neutralization for difficult couplings. Isolate the free base or use a biphasic system.

Protocol: Biphasic Schotten-Baumann Condition

  • Dissolve: Dissolve the amine salt in a minimum amount of water (highly soluble).

  • Mix: Add an equal volume of DCM or EtOAc containing your activated ester (NHS-ester or Acid Chloride).

  • Base: Add 3.0 equivalents of

    
     or 
    
    
    
    to the aqueous layer.
  • React: Vigorously stir. The free amine will partition to the interface, react, and the product will migrate to the organic layer.

Why this works: The inorganic base in water rapidly neutralizes the salt, driving the equilibrium completely to the nucleophilic free amine, which then reacts at the interface.

Module 2: Catalyst Poisoning (Pd-Cross Coupling)

The Issue: In Buchwald-Hartwig or Suzuki couplings, the 1,2,4-triazole ring is a notorious "spectator ligand." The nitrogen atoms (specifically N2 and N4) have high affinity for soft metals like Palladium. They displace the phosphine ligands, forming a stable, unreactive [Pd(Triazole)] complex.

The Fix: Steric Bulk & High Energy You must prevent the triazole from binding to the metal center.

Recommended System:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: BrettPhos or XPhos . These ligands are extremely bulky. They create a "roof" over the Pd center that allows the small amine to enter but sterically blocks the coordinate bonding of the triazole ring.

  • Temperature: Increase to >100°C. High thermal energy promotes the dissociation of the reversibly bound triazole species.

Visualizing the Poisoning Mechanism:

CatalystPoisoning cluster_0 Active Cycle cluster_1 The Trap (Poisoning) Pd_L Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-L-Br) Pd_L->OxAdd Normal Path Pd_Dead Pd-Triazole Complex (Catalytically Dead) Pd_L->Pd_Dead Ligand Displacement Triazole 1,2,4-Triazole (In Substrate) Triazole->Pd_Dead Coordination Pd_Dead->Pd_L Requires High Heat (>100°C) caption Fig 1. Mechanism of Pd-Catalyst Deactivation by Triazole Moieties

Module 3: Solubility & Solvent Effects

The Issue: 2-(1H-1,2,4-Triazol-1-yl)ethanamine is an amphiphilic molecule with a highly polar head.

  • In DCM/Toluene: It may form "oily droplets" or inverse micelles, hiding the amine group inside the aggregate to avoid the non-polar solvent.

  • In Water/MeOH: It is fully solvated, but water can compete as a nucleophile (hydrolysis of esters).

The Fix: The "Goldilocks" Solvents Use a polar aprotic solvent that breaks aggregation but does not interfere with electrophiles.

  • DMF (Dimethylformamide): The standard.[1][2]

  • NMP (N-Methyl-2-pyrrolidone): Better for high-temperature microwave reactions.

  • TFE (2,2,2-Trifluoroethanol): Advanced Tip. TFE is a strong H-bond donor. It solvates the triazole ring (H-bond acceptor) effectively, "distracting" it from intramolecular H-bonding with the amine, thereby exposing the amine for reaction.

Frequently Asked Questions (FAQ)

Q1: Can I use HATU/HBTU for amide coupling with this amine? A: Yes, but order of addition is critical.

  • Incorrect: Acid + HATU + Base... wait... then add Amine.[1] (Risk: The activated ester hydrolyzes or rearranges before the sluggish amine reacts).

  • Correct: Dissolve Amine (free base) + Acid + Base in DMF. Add HATU last. This ensures the amine is present the moment the active species is generated.

Q2: The amine seems to cyclize on itself. Is this possible? A: Unlikely to form a stable covalent ring under standard conditions. However, intramolecular Hydrogen Bonding is highly probable. The amine protons (


) can H-bond to the N2 nitrogen of the triazole (forming a pseudo-6-membered ring).
  • Solution: Use a protic solvent like Methanol or TFE (if compatible with your electrophile) to disrupt this internal H-bond network.

Q3: How do I remove the unreacted amine after the reaction? A: The triazole ring makes the molecule basic and polar.

  • Acid Wash: Wash the organic layer with 1M HCl. The amine (and triazole) will protonate and move to the aqueous layer.

  • Note: If your product also contains the triazole, it might also be extracted into the acid. In that case, use a milder buffer (pH 4-5) or rely on Reverse Phase chromatography (C18).

Logic Flow for Troubleshooting

TroubleshootingFlow Start Start: Low Reactivity Detected CheckSalt Is it an HCl Salt? Start->CheckSalt FreeBase Action: Perform Biphasic Neutralization (Module 1) CheckSalt->FreeBase Yes CheckCat Is it Metal Catalysis? CheckSalt->CheckCat No (Free Base) Poisoning Action: Switch to Bulky Ligands (BrettPhos) + Heat (Module 2) CheckCat->Poisoning Yes CheckSolv Is Solvent Non-Polar (DCM/Tol)? CheckCat->CheckSolv No (Amide/SnAr) SolventSwitch Action: Switch to DMF, NMP or TFE (Module 3) CheckSolv->SolventSwitch Yes End Consult Senior Scientist (Check Sterics/Electronics) CheckSolv->End No (Already Polar) caption Fig 2. Decision Matrix for Triazole-Amine Reactivity

References

  • Catalyst Deactivation: Studies on the coordination of 1,2,4-triazoles to Palladium species, leading to the formation of stable, inactive complexes in cross-coupling reactions.

    • Source:

  • Amide Coupling Protocols: Methodologies for coupling electron-deficient or difficult amines using specific activation strategies (Acyl fluorides, HATU optimiz

    • Source:

  • Triazole Properties: Structural analysis and hydrogen bonding capabilities of 1,2,4-triazole derivatives which influence solubility and nucleophilicity.

    • Source:

Sources

Technical Support Center: Triazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Preventing Byproduct Formation in Azide-Alkyne Cycloaddition Agent: Senior Application Scientist

Introduction: The Purity Protocol

Welcome to the Triazole Synthesis Support Center. You are likely here because your LC-MS shows "junk" peaks, your colorimetric assay is off, or your regioisomer ratio is drifting. In drug discovery and materials science, the "Click" reaction (CuAAC) is often sold as flawless, but in practice, it is susceptible to specific oxidative and thermodynamic failures.

This guide treats your reaction not as a recipe, but as a competitive kinetic system . Your goal is to maximize the rate of the desired catalytic cycle (Pathway A) while suppressing the rates of homocoupling and thermal background reactions (Pathway B & C).

Module 1: The Glaser Coupling (Alkyne Homocoupling)

Issue: You observe a byproduct with a molecular weight exactly corresponding to two alkyne starting materials linked together (Di-yne formation). Diagnosis: Oxidative Acetylenic Coupling (Glaser Coupling).

Root Cause Analysis

The copper catalyst, Cu(I), is thermodynamically unstable.[1] In the presence of Oxygen (O₂), Cu(I) oxidizes to Cu(II). Two Cu(II)-acetylide species can homocouple to form a di-yne byproduct. This is the most common failure mode in open-air "Click" chemistry.

The Mechanism of Failure

The diagram below illustrates the competition between the desired Triazole cycle and the parasitic Glaser cycle.

Glaser_vs_Click Alkyne Terminal Alkyne Cu_Acetylide Cu-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) CuI Active Cu(I) Catalyst Triazole 1,2,3-Triazole (Target) Cu_Acetylide->Triazole Path A: + Azide (Fast w/ Ligand) Glaser 1,3-Diyne (Byproduct) Cu_Acetylide->Glaser Path B: + O2 + Cu(II) Azide Azide (R-N3) Azide->Triazole Oxygen Oxygen (O2) Oxygen->Glaser Oxidative Trigger

Figure 1: Kinetic competition between the desired Triazole formation (Path A) and the parasitic Glaser coupling (Path B). Path B is triggered by oxygen infiltration.

Troubleshooting Protocol (Ticket #GC-01)
ParameterRecommendationTechnical Rationale
Atmosphere Strict Inert (Ar/N₂) While CuAAC is "water tolerant," it is not oxygen tolerant if you want high purity. O₂ drives the Cu(I)

Cu(II) oxidation required for Glaser coupling.
Reductant Sodium Ascorbate (5-10 eq) Ascorbate acts as a scavenger, instantly reducing any transient Cu(II) back to active Cu(I), starving the Glaser pathway.
Addition Order Cu/Ligand LAST Mix Alkyne + Azide first. If you mix Alkyne + Cu first without Azide, you create a high concentration of Cu-Acetylide waiting to be oxidized.
Ligand Choice THPTA or BTTAA These ligands stabilize the Cu(I) oxidation state better than ligand-free conditions, raising the oxidation potential barrier.

Module 2: Regioisomer Contamination (1,4 vs. 1,5)

Issue: You require the 1,4-isomer, but NMR shows a mixture of 1,4 and 1,5 isomers. Alternatively, you are running a RuAAC reaction for the 1,5-isomer and seeing 1,4 contamination.

Diagnosis Matrix
ObservationDiagnosisRemediation
Target: 1,4 (CuAAC) Result: 80% 1,4 / 20% 1,5Catalyst Death (Thermal Drift) The Cu(I) catalyst deactivated (oxidized or aggregated). The reaction proceeded via the slow thermal Huisgen pathway, which is non-reginoselective (approx 1:1 mix).Reload catalyst with fresh reducing agent. Increase ligand load (e.g., THPTA) to protect Cu(I). Lower temperature to suppress thermal background.
Target: 1,5 (RuAAC) Result: Presence of 1,4Wrong Catalyst/Ligand Common with CpRuCl(PPh₃)₂. Steric bulk of the alkyne may be forcing a competing pathway, or trace Copper contamination is present.Switch to CpRuCl(COD) for better internal alkyne performance. Ensure glassware is acid-washed to remove trace Cu.
The "Thermal Drift" Phenomenon

Many researchers assume that if they add copper, the reaction is catalytic. However, if the copper oxidizes to inactive Cu(II) (see Module 1) or disproportionates to Cu(0) and Cu(II), the catalytic cycle stops. If the reaction is heated (e.g., >50°C), the uncatalyzed thermal reaction takes over, producing a racemic mixture of regioisomers.

Key Check: If your reaction slows down and you heat it to "push it to completion," you are actively generating regioisomer impurities. Do not heat stalled reactions; add fresh catalyst/reductant instead.

Module 3: Catalyst Management & Ligand Selection

Issue: Reaction stalls, requiring high catalyst loading (which complicates purification). Solution: Use accelerating ligands.[2][3] Never run "ligand-free" CuAAC for complex molecules.

Ligand Decision Guide
  • TBTA (Tris(benzyltriazolylmethyl)amine):

    • Use case: Organic solvents (DMSO/tBuOH mixtures).[4]

    • Pros: Protects Cu(I) from oxidation.[1][5][6]

    • Cons: Poor water solubility; can crash out Cu(I) in aqueous buffers.

  • THPTA (Tris(hydroxypropyltriazolylmethyl)amine):

    • Use case:The Gold Standard for aqueous/biological systems.

    • Pros: Highly water-soluble. Prevents Cu(I) induced cytotoxicity (bioconjugation).[1][6] Allows reaction to run with lower Cu loading (down to 10 µM).

  • BTTAA:

    • Use case: Next-generation bioconjugation.

    • Pros: Faster kinetics than THPTA; suppresses byproduct formation by rapidly turning over the catalytic cycle.

Experimental Protocol: High-Fidelity CuAAC

This protocol is designed to minimize both Glaser coupling and Regioisomer drift.

Reagents:

  • A: Alkyne (1.0 eq)

  • B: Azide (1.0 - 1.2 eq)

  • C: CuSO₄[1][4][6][7] · 5H₂O (Stock: 20 mM in water)

  • D: THPTA Ligand (Stock: 50 mM in water)

  • E: Sodium Ascorbate (Stock: 100 mM in water - Make Fresh )

Step-by-Step:

  • The Premix (Critical Step): In a separate small vial, mix CuSO₄ (1 mol%) and THPTA (2-5 mol%) .

    • Why? Pre-complexing ensures Cu is protected before it sees the alkyne or oxygen.

    • Visual: Solution should turn light blue.

  • The Substrate Mix: Dissolve Alkyne and Azide in your solvent (e.g., tBuOH/Water 1:1 or DMSO).

    • Degas: Bubble Nitrogen/Argon through this solution for 5 minutes. (Stops Glaser Coupling) .

  • Initiation: Add the Cu-THPTA Premix to the Substrate Mix.

  • Activation: Add Sodium Ascorbate (5 mol%) last.

    • Why? This reduces Cu(II) to active Cu(I) in situ.[1][5][6]

    • Visual: The blue color may fade to colorless or pale yellow (Active Cu(I) species).

  • Monitoring: Stir under inert atmosphere.

    • Troubleshooting: If the solution turns blue again during reaction, it means O₂ has leaked in and oxidized your catalyst. Add more Ascorbate immediately.

References

  • Eliminating Glaser Coupling in Polymer Synthesis Title: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers.[8][9] Source: Journal of the American Chemical Society.[2] Link:[Link]

  • Ligand Effects (TBTA vs THPTA) Title: Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition.[1][4][5][8][10] Source: Angewandte Chemie International Edition.[2] Link:[Link]

  • RuAAC Regioselectivity & Mechanism Title: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Source: Journal of the American Chemical Society.[2] Link:[Link]

  • Catalyst Deactivation Pathways Title: Mechanism of the Ligand-Free Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction. Source: Angewandte Chemie. Link:[Link]

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the azide-alkyne cycloaddition reaction. Achieving high regioselectivity is often the most critical challenge in synthesizing 1,2,3-triazoles, as the specific isomer (1,4- or 1,5-disubstituted) dramatically influences the final molecule's biological activity and material properties.

This document moves beyond simple protocols to provide a deeper understanding of the causal factors governing regioselectivity. We will address common experimental issues in a question-and-answer format, provide troubleshooting workflows, and offer detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you'll face before starting your synthesis.

Q1: How do I choose the correct catalyst to obtain my desired triazole isomer?

A1: The choice of metal catalyst is the single most important factor determining the regiochemical outcome of the azide-alkyne cycloaddition. The selection is straightforward and depends entirely on whether you need the 1,4- or 1,5-disubstituted triazole.

  • For 1,4-disubstituted 1,2,3-triazoles: Use a copper(I) catalyst . The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is exceptionally specific for this isomer and is considered the gold standard "click" reaction.[1][2]

  • For 1,5-disubstituted 1,2,3-triazoles: Use a ruthenium catalyst . The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), typically employing complexes like [Cp*RuCl], selectively yields the 1,5-isomer.[1][2] This method can also be used with internal alkynes to produce fully substituted triazoles, a key advantage over CuAAC.[2]

The fundamental reason for this difference lies in their distinct reaction mechanisms, which are visualized in a later section.

Q2: What happens if I run the reaction without any catalyst?

A2: The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition of an azide to an unsymmetrical alkyne typically requires harsh conditions (e.g., elevated temperatures) and results in a mixture of both 1,4- and 1,5-disubstituted regioisomers.[2] The activation energies for the formation of both isomers are very similar, leading to a lack of selectivity.[3] This approach is generally avoided when a single, pure regioisomer is required.

Q3: Can I synthesize a 1,5-disubstituted triazole using a copper catalyst?

A3: While CuAAC is overwhelmingly selective for the 1,4-isomer, some specific, non-standard methods have been developed to access 1,5-disubstituted triazoles using copper. These are not typical CuAAC reactions and often involve different starting materials or additives. For example, specific copper-catalyzed decarboxylative cycloadditions have been shown to yield 1,5-disubstituted products.[4] However, for routine and reliable synthesis of the 1,5-isomer, a ruthenium catalyst is the recommended and more general approach.[2]

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My CuAAC reaction is producing a mixture of 1,4- and 1,5-isomers, or the reaction is sluggish.

This is a common problem indicating that the catalytic cycle is compromised.

Q: I'm using a copper(I) source, but my NMR shows a significant amount of the undesired 1,5-isomer. What's going wrong?

A: The presence of the 1,5-isomer in a CuAAC reaction suggests that a competing, uncatalyzed thermal reaction is occurring. This typically happens when the copper-catalyzed pathway is slow or has stopped. The root causes are often related to the stability of the active Cu(I) catalyst.

Causality & Solutions:

  • Catalyst Oxidation: The active catalyst is Cu(I). If it is oxidized to Cu(II) by atmospheric oxygen, the catalytic cycle halts.[5] The reaction mixture may then be hot enough to promote the non-selective thermal pathway.

    • Solution: Perform the reaction under an inert atmosphere (nitrogen or argon).[1]

    • Solution: Add a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any Cu(II) that forms. This is standard practice when starting with a Cu(II) salt (e.g., CuSO₄).[2]

  • Catalyst Deactivation/Degradation: The copper catalyst can form inactive polynuclear acetylide complexes or otherwise degrade, reducing its catalytic activity.[6]

    • Solution: Use a stabilizing ligand. Ligands protect the Cu(I) center, prevent degradation, and can accelerate the reaction.[7] Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a widely used ligand that stabilizes the Cu(I) oxidation state, especially in aqueous or biological media.[1][5]

  • Insufficient Catalyst Loading: While CuAAC is highly efficient, too little catalyst may lead to a slow reaction, allowing the thermal pathway to compete.

    • Solution: Increase the catalyst loading from a typical 1 mol% up to 5 mol% to see if the rate and selectivity improve.[1]

Issue 2: My reaction is generating significant alkyne homocoupling byproducts (Glaser coupling).

Q: I see a significant amount of a symmetrical di-yne in my reaction crude, and my triazole yield is low. How do I prevent this?

A: The formation of alkyne homocoupling products is a classic side reaction in CuAAC, mediated by the oxidation of Cu(I) to Cu(II).[5] This side reaction consumes your starting alkyne and reduces the efficiency of the desired cycloaddition.

Causality & Solutions:

  • Presence of Oxygen: As with catalyst deactivation, oxygen is the primary culprit, facilitating the oxidative coupling pathway.

    • Solution: Rigorously deoxygenate your solvents and run the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Absence of a Protective Ligand: Ligands can sterically hinder the formation of the dimeric copper-acetylide complexes required for Glaser coupling.

    • Solution: Add a suitable ligand. TBTA and similar tris-triazolyl amine ligands are effective at minimizing this side reaction.[5]

  • Improper Catalyst Source: Some Cu(I) sources are more prone to oxidation.

    • Solution: Generating the Cu(I) catalyst in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) is often more reliable and minimizes the concentration of species that promote homocoupling.[2]

Issue 3: My regioselectivity is poor when using specific substrates.

Q: I'm trying to synthesize a 1,5-disubstituted triazole using a ruthenium catalyst, but the reaction is not selective. Why?

A: While RuAAC is the method of choice for 1,5-isomers, its efficiency and selectivity can be more substrate- and condition-dependent than CuAAC.

Causality & Solutions:

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the ruthenium intermediates in the catalytic cycle.

    • Solution: Screen different solvents. While polar aprotic solvents like DMF or DMSO are common, sometimes less coordinating solvents may improve selectivity. One study found that using DMSO as a solvent with a Cs₂CO₃ base was highly effective for a specific class of triazole synthesis.[8]

  • Temperature: The reaction temperature can impact the rate of the desired catalytic pathway versus potential side reactions or catalyst decomposition.

    • Solution: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. For instance, increasing the temperature from ambient to 120°C was found to significantly improve yield in one system.[9] Conversely, for other reactions, lower temperatures can enhance selectivity.[4]

  • Lewis Acid/Base Additives: Additives can influence the electronic properties of the reactants or the catalyst, thereby steering the regioselectivity.

    • Solution: Screen different additives. For example, a study on the synthesis of 1,5-disubstituted triazoles found that FeCl₃ was a superior Lewis acid catalyst compared to others, leading to an 88:12 regiomeric ratio.[9] In other metal-free systems, bases like Cs₂CO₃ have been shown to be critical for achieving high regioselectivity.[8]

Visualization of Key Concepts

To better understand the principles discussed, the following diagrams illustrate the decision-making process and the underlying reaction mechanisms that dictate regioselectivity.

Workflow for Selecting a Regioselective Strategy

G cluster_0 Decision Workflow cluster_1 1,4-Isomer Pathway cluster_2 1,5-Isomer Pathway start Start: Define Target Triazole isomer Desired Regioisomer? start->isomer cu_aac Select Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) isomer->cu_aac  1,4-disubstituted ru_aac Select Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) isomer->ru_aac  1,5-disubstituted   cu_protocol Follow Standard CuAAC Protocol (e.g., CuSO4/Na-Ascorbate) cu_aac->cu_protocol ru_protocol Follow Standard RuAAC Protocol (e.g., [Cp*RuCl] complex) ru_aac->ru_protocol

Caption: Decision tree for choosing the appropriate catalytic system based on the desired triazole isomer.

Mechanistic Basis for Regioselectivity

The distinct regiochemical outcomes of CuAAC and RuAAC are a direct result of their different catalytic cycles.

G cluster_CuAAC CuAAC Mechanism (Yields 1,4-Isomer) cluster_RuAAC RuAAC Mechanism (Yields 1,5-Isomer) Cu_Start Cu(I) Catalyst Cu_Acetylide π-complexation & deprotonation Cu_Start->Cu_Acetylide + Alkyne Cu_Intermediate Copper Acetylide (Nucleophilic β-Carbon) Cu_Acetylide->Cu_Intermediate Azide_Coord Azide Coordination Cu_Intermediate->Azide_Coord + Azide Metallacycle Six-Membered Copper Metallacycle Azide_Coord->Metallacycle C-N bond formation (Cβ to Nγ) Product_Release Protonolysis Metallacycle->Product_Release Product_Release->Cu_Start Catalyst Regeneration Product_14 1,4-Triazole Product Product_Release->Product_14 Ru_Start Ru(II) Catalyst Oxidative_Coupling Oxidative Coupling Ru_Start->Oxidative_Coupling + Alkyne + Azide Ruthenacycle Six-Membered Ruthenacycle Intermediate Oxidative_Coupling->Ruthenacycle C-N bond formation (Cα to Nγ) Reductive_Elim Reductive Elimination Ruthenacycle->Reductive_Elim Reductive_Elim->Ru_Start Catalyst Regeneration Product_15 1,5-Triazole Product Reductive_Elim->Product_15

Caption: Contrasting catalytic cycles of CuAAC and RuAAC, explaining their divergent regioselectivity.

Data Summary & Condition Optimization

The choice of reaction parameters can significantly influence both yield and selectivity. The following table summarizes key findings from literature on condition screening.

ParameterVariationEffect on Regioselectivity/YieldRationaleSource
Base Cs₂CO₃ in DMSO vs. other bases (DBU, K₂CO₃, KOH)Cs₂CO₃ in DMSO gave a 95% conversion, whereas others were ineffective or gave low yields (<32%).The combination of a soluble carbonate base in a polar aprotic solvent facilitates the formation of a key enolate intermediate required for this specific metal-free triazole synthesis.[8]
Solvent DMSO vs. DMF vs. CH₃CNFor a specific Cs₂CO₃-mediated reaction, DMSO was superior (95% conversion) to DMF (73%) and CH₃CN (32%).Polar aprotic solvents increase the solubility of the carbonate base, enhancing the efficacy of the heterogeneous reaction. DMSO is more effective than DMF in this system.[8]
Temperature 0°C vs. 60°CIn a copper-catalyzed synthesis of bis(1,2,3-triazoles), lower temperatures (0°C) favored the desired product (91% yield). In contrast, the synthesis of a 5-alkynyl-1,2,3-triazole was optimal at a higher temperature (60°C, 68% yield).Temperature can selectively promote or inhibit competing reaction pathways, such as tandem aerobic oxidative coupling, leading to different final products from the same triazolyl-copper intermediate.[4]
Lewis Acid Catalyst FeCl₃ vs. Er(OTf)₃, Yb(OTf)₃, etc.For a specific synthesis of a 1,5-disubstituted triazole, FeCl₃ provided the highest yield (88%) and good regioselectivity (88:12).The nature of the Lewis acid catalyst is critical in activating the substrates and controlling the regiochemical outcome of the cycloaddition.[9]

Experimental Protocols

Here we provide self-validating, step-by-step protocols for achieving high regioselectivity in the two most common azide-alkyne cycloadditions.

Protocol 1: High-Regioselectivity Synthesis of a 1,4-Disubstituted Triazole via CuAAC

This protocol uses an in situ generated Cu(I) catalyst, which is a reliable method for ensuring high catalytic activity and minimizing side reactions.

Materials:

  • Organic Azide (1.0 eq)

  • Terminal Alkyne (1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: Typically a 1:1 mixture of t-BuOH/H₂O or DMSO.

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the organic azide (1.0 eq) and the terminal alkyne (1.1 eq).

  • Dissolution: Add the chosen solvent (e.g., 1:1 t-BuOH/H₂O) to dissolve the reactants. A concentration of 0.1 M to 1.0 M is typical.

  • Inert Atmosphere: Seal the flask and deoxygenate the solution by bubbling argon or nitrogen through it for 15-20 minutes. Maintain a positive pressure of inert gas for the duration of the reaction.

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture first, followed immediately by the CuSO₄·5H₂O solution. The solution should turn from blue to a pale yellow or colorless state, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often very clean. If necessary, purify by column chromatography or crystallization to obtain the pure 1,4-disubstituted triazole.

Protocol 2: Regioselective Synthesis of a 1,5-Disubstituted Triazole via RuAAC

This protocol provides a general method for obtaining the less common but highly valuable 1,5-isomer.

Materials:

  • Organic Azide (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Ruthenium Catalyst: e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄ (1-2 mol%)

  • Solvent: Anhydrous, non-coordinating solvent such as toluene or 1,4-dioxane.

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the ruthenium catalyst (e.g., [Cp*RuCl]₄, 2 mol%).

  • Reagent Addition: Add the organic azide (1.0 eq) and the terminal alkyne (1.2 eq) to the flask, followed by the anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100°C. The optimal temperature is substrate-dependent and may require screening.

  • Reaction Monitoring: Monitor the reaction for the consumption of starting materials by TLC or LC-MS. These reactions can take from 12 to 48 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: The crude product typically requires purification. Column chromatography on silica gel is the most common method to isolate the pure 1,5-disubstituted triazole and separate it from any minor 1,4-isomer that may have formed.

References

  • Borah, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13. Available at: [Link]

  • Padrón, J. M., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23). Available at: [Link]

  • Organic Chemistry Lab. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • da Silva, F. de C., et al. (2017). 1,2,3-Triazoles: general and key synthetic strategies. Química Nova, 40(7). Available at: [Link]

  • Lo, C. Y., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 86(24). Available at: [Link]

  • Domingo, L. R., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(12). Available at: [Link]

  • Gao, D., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. Retrieved February 7, 2026, from [Link]

  • Fokin, V. V., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4). Available at: [Link]

  • Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(46). Available at: [Link]

  • Ghafoor, H., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17. Available at: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Retrieved February 7, 2026, from [Link]

  • Fokin, V. V., et al. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Nature Protocols, 2(9). Available at: [Link]

Sources

Technical Support Center: Hygroscopic Amine Salts Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead: Dr. A. Vance, Senior Application Scientist Ticket Subject: "My solid has turned into an oil, and my yields are >100%."

Introduction: The "Wet Salt" Paradox

Welcome to the technical support hub. If you are here, you are likely staring at a flask containing a "solid" amine salt that looks more like a gum or an oil. You are not alone. Amine salts—particularly hydrochlorides (HCl) and trifluoroacetates (TFA)—are notorious for their hygroscopic and deliquescent nature.

The root cause is thermodynamic: the lattice energy of the crystal is being overcome by the hydration energy provided by atmospheric moisture. When the Relative Humidity (RH) of your lab exceeds the Critical Relative Humidity (CRH) of your salt, the crystal lattice collapses, dissolving the salt into its own absorbed water.

This guide is not just about "drying it out." It is about engineering a workflow that accepts this physical reality and manages it with precision.

Module 1: Immediate Handling & Weighing

User Issue: "I cannot weigh this material. It sticks to the spatula and gains weight on the balance."

The Senior Scientist’s Diagnosis: Stop trying to weigh exact amounts of a deliquescent solid directly into a reaction flask. You are fighting a losing battle against kinetics; the mass increases every second the balance door is open.

Protocol A: The "Weighing by Difference" Technique

This is the only valid method for handling hygroscopic solids without a glovebox.

  • Preparation: Dry a glass vial and cap in an oven; cool in a desiccator.

  • Transfer: Quickly transfer an approximate amount of the amine salt into the vial and cap it immediately.

  • Initial Weighing (

    
    ):  Weigh the capped vial containing the salt. Record the mass.
    
  • Dispensing:

    • Bring the vial to your reaction vessel.

    • Uncap and quickly pour/tap the desired amount into the reactor.

    • Do not use a spatula (it adds surface area and contamination risk).

    • Immediately recap the vial.

  • Final Weighing (

    
    ):  Weigh the capped vial again.
    
  • Calculation: Mass added =

    
    .
    
Protocol B: The "Stock Solution" Strategy (Recommended)

If the salt is already an oil (deliquesced), do not try to dry it. You will likely degrade it with heat. Instead, lean into the entropy.

  • Dissolve the entire oily mass in a known volume of a dry, compatible solvent (e.g., MeOH, DMSO, or DMF).

  • Determine the concentration of this stock solution using qNMR (Quantitative Nuclear Magnetic Resonance) using an internal standard (e.g., dimethyl sulfone or trimethoxybenzene).

  • Dispense the amine by volume, not mass. This eliminates the hygroscopicity variable entirely.

Visual Workflow: Handling Logic

HandlingLogic Start State of Amine Salt IsOil Is it an Oil/Gum? Start->IsOil Dissolve DO NOT DRY Dissolve entire mass in anhydrous solvent (MeOH/DMSO) IsOil->Dissolve Yes (Deliquescent) IsSticky Is it clumping/sticky? IsOil->IsSticky No (Solid) qNMR Perform qNMR with Internal Standard Dissolve->qNMR Volumetric Dispense by Volume (Molarity is constant) qNMR->Volumetric WeighDiff Protocol A: Weigh by Difference IsSticky->WeighDiff Yes (Hygroscopic) GloveBox Use Glove Box (Inert Atmosphere) IsSticky->GloveBox No (Stable)

Figure 1: Decision matrix for handling amine salts based on their physical state. Note the critical pivot to volumetric dosing for deliquescent materials.

Module 2: Analytical Verification (The "Water Weight" Illusion)

User Issue: "My reaction failed, or my yield is 120%. I suspect the molecular weight is wrong."

The Senior Scientist’s Insight: If you treat a wet salt as dry, your stoichiometry is wrong. You are under-loading the amine. You must quantify the water content to adjust the Molecular Weight (


).
The Trap: Karl Fischer (KF) Side Reactions

Standard KF titration fails with amines. The KF reaction depends on a specific pH range (5–7).

  • Mechanism of Failure: Amines are basic. They shift the KF reagent pH > 8. At this pH, the iodine in the reagent undergoes a disproportionation side reaction, consuming iodine even in the absence of water.

  • Result: False high water content.

The Fix: Buffered Karl Fischer

You must neutralize the amine within the titration cell.

Protocol:

  • Reagent: Use a composite KF reagent.

  • Buffer: Add Salicylic Acid or Benzoic Acid to the titration solvent (methanol) before adding your sample.

  • Target: Ensure the solvent remains weakly acidic (excess acid is fine; excess base is fatal to the analysis).

Data Table: Water Quantification Methods
MethodSuitability for Amine SaltsProsCons
Standard KF 🔴 POOR Fast.Side reactions cause massive errors (high bias).
Buffered KF 🟢 EXCELLENT Accurate; specific to water.Requires specific acidic buffers (Benzoic/Salicylic).
qNMR 🟡 GOOD Quantifies amine and solvent/water simultaneously.Requires D2O/DMSO-d6; water peak can be broad/shifting.
TGA (Thermal) 🟠 RISKY Measures total weight loss.Cannot distinguish water from residual solvent or decomposition.
Module 3: The Engineering Fix (Salt Selection)

User Issue: "I need to scale this up, but the HCl salt is impossible to handle."

The Senior Scientist’s Solution: If the HCl salt is hygroscopic, stop using HCl. The counter-ion dictates the crystal lattice energy and hygroscopicity. HCl salts have high charge density but often form channels that trap water.

The "Hofmeister" & Lattice Strategy: Move to large, lipophilic, or dicarboxylic counter-ions. These pack better and repel water.

  • Bad Actors (Hygroscopic): Chloride (

    
    ), Trifluoroacetate (
    
    
    
    ), Acetate.
  • The Stabilizers (Non-Hygroscopic):

    • Fumarate: (1:1 or 2:1). Often forms high-melting, non-hygroscopic networks.

    • Tosylate / Besylate: Large lipophilic groups shield the charge.

    • Succinate: Similar to fumarate but more flexible.

Visual Workflow: Salt Selection Logic

SaltSelection Start Start: Amine Base Screen1 Screen 1: HCl / TFA (Standard) Start->Screen1 Check Is it Hygroscopic? Screen1->Check Keep Keep Salt Form Check->Keep No Switch1 Switch to Dicarboxylics (Fumaric/Succinic Acid) Check->Switch1 Yes Check2 Crystalline? Switch1->Check2 Switch2 Switch to Sulfonates (p-TsOH, Benzenesulfonic) Check2->Switch2 No (Amorphous) Final Scale Up Candidate Check2->Final Yes Switch2->Final

Figure 2: Counter-ion screening workflow. Prioritize dicarboxylic acids (Fumarate) for stability before moving to sulfonates.

Module 4: Drying & Storage Protocols

User Issue: "How do I dry this without degrading it?"

The Senior Scientist’s Protocol: Heat is the enemy of amine salts (potential for dissociation or oxidation). Vacuum is your friend.

  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Desiccant Selection:

    • Phosphorus Pentoxide (

      
      ):  The gold standard for removing water. Aggressive. Use with a tray liner.
      
    • KOH Pellets: Good for amine salts as they scavenge acid vapors, preventing the "stealing" of the acid from your salt (dissociation).

  • Temperature: Keep

    
    . Rely on high vacuum (< 1 mbar), not high heat.
    
  • Azeotropic Drying (The "Nuclear" Option):

    • If vacuum fails, dissolve the salt in anhydrous ethanol or toluene.

    • Rotovap to dryness. The solvent forms an azeotrope with water, carrying it out of the solid matrix.

References
  • Metrohm AG. Karl Fischer Titration of Amines - Prevention of Side Reactions. Metrohm Application Monographs. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for counter-ion selection).

  • FDA Guidance for Industry. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. (Defines hygroscopicity testing standards). Link

  • NIST. Humidity Fixed Points of Binary Saturated Aqueous Solutions. (For understanding Critical Relative Humidity). Link

Sources

optimizing crystallization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Welcome to the Solid-State Optimization Hub

Subject: 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 51444-31-6 / 7728-75-8) Application: Pharmaceutical Intermediate, MOF Ligand, Coordination Chemistry.[1][2] Support Level: Tier 3 (Senior Application Scientist)

This guide is not a generic textbook entry. It is a troubleshooting system designed to address the specific physicochemical behaviors of short-chain triazole-alkylamines.[1][2] These molecules are notoriously difficult to crystallize due to their high polarity, hydrogen-bonding potential, and tendency to form oils (Liquid-Liquid Phase Separation) rather than stable crystal lattices.[1][2]

Module 1: Solvent System Selection

The Core Challenge: 2-(1H-1,2,4-Triazol-1-yl)ethanamine is an amphiphilic molecule with a highly polar triazole head and a basic amine tail.[1][2]

  • Too Polar (Water/Methanol): High solubility leads to poor yield or solvate formation.[1][2]

  • Too Non-Polar (Hexane/Toluene): The compound oils out immediately upon cooling.[1][2]

The Solution: You must operate in the "Goldilocks Zone" of polarity.[1][2] The most robust system for the free base is Ethyl Acetate (EtOAc) or an EtOAc/Isopropanol (IPA) mixture.[1][2]

Optimization Protocol: Cooling Crystallization
ParameterSpecificationRationale
Primary Solvent Ethyl Acetate (Anhydrous)Moderate polarity disrupts amine-amine H-bonds without "drowning" the molecule like water does.[1][2]
Co-Solvent (Optional) Isopropanol (5-10% v/v)Increases solubility at high T to minimize oiling out during the initial dissolution.[1][2]
Concentration 0.15 - 0.20 g/mLSupersaturation control.[1][2] Higher concentrations risk oiling out.[1][2]
Dissolution T 60°C - 65°CNear boiling point of EtOAc to ensure full dissolution.[1][2]
Cooling Rate 0.2°C/min (Linear)Slow cooling is critical to allow lattice organization over amorphous precipitation.[1][2]
Final T 0°C to 5°CMaximizes yield.[1]

Step-by-Step Workflow:

  • Dissolution: Suspend crude material in EtOAc at room temperature. Heat to 65°C. If the solution is hazy, add IPA dropwise until clear.

  • Clarification: Hot filter (0.45 µm PTFE) to remove inorganic salts (e.g., NaCl/KBr from synthesis).

  • Nucleation: Cool to 45°C. If no crystals appear, add seed crystals (0.1 wt%).

  • Growth: Ramp down to 5°C over 4 hours.

  • Isolation: Filter under N₂ (hygroscopic risk).[1][2] Wash with cold MTBE.[1][2]

Module 2: Troubleshooting "Oiling Out"

Symptom: As you cool the solution, you see distinct oily droplets forming on the glass walls or a milky emulsion appearing before any crystals form.[1][2] Diagnosis: You have hit the Metastable Limit for Liquid-Liquid Phase Separation (LLPS) .[1][2] The energy barrier to form a crystal is higher than the energy to separate into an oil.[1][2]

Visualizing the Troubleshooting Logic:

OilingOut Start Issue: Oiling Out Observed CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity Impure Purity < 95% CheckPurity->Impure Yes Pure Purity > 95% CheckPurity->Pure No Action1 Pre-treatment: Silica Plug Filtration or Acid/Base Extraction Impure->Action1 CheckSolvent Evaluate Solvent System Pure->CheckSolvent Action1->Start TooPolar Solvent too non-polar? (e.g., Toluene/Hexane) CheckSolvent->TooPolar ConcHigh Concentration too high? CheckSolvent->ConcHigh Action2 Switch to EtOAc/IPA or Add 5% MeOH TooPolar->Action2 Action3 Dilute Solution (Reduce Supersaturation) ConcHigh->Action3 Seeding Bypass Nucleation Barrier: Add Seeds at T_sat - 2°C Action2->Seeding Action3->Seeding

Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).

Corrective Actions:

  • The "Drowning" Technique: If oiling occurs, reheat to dissolution.[1][2] Add a small amount of a more polar solvent (Methanol or Ethanol) to increase the solubility of the oil phase.[1][2]

  • Seeding is Mandatory: Oiling out often happens because the solution becomes supersaturated but cannot nucleate.[1][2] Adding seeds provides a template, bypassing the energy barrier.[1][2]

Module 3: Impurity Rejection (Synthesis Byproducts)

Context: The synthesis often involves the alkylation of 1,2,4-triazole with 2-chloroethylamine or 2-bromoethylamine.[1][2] Common Impurities:

  • Unreacted 1,2,4-Triazole: High melting point (~120°C), soluble in water.[1][2]

  • Isomer (4-yl isomer): 1,2,4-triazole can alkylate at the N1 or N4 position.[1][2] The N1 isomer is usually the target.[1][2]

  • Halide Salts: Insoluble in organic solvents.[1][2]

Purification Strategy:

ImpurityRemoval MethodMechanism
Inorganic Salts Hot Filtration in EtOAcSalts are insoluble in hot EtOAc; the product is soluble.[1][2]
Unreacted Triazole Cold Water Wash (if product is solid) OR DistillationTriazole is very water-soluble.[1][2] However, since the product is also water-soluble, vacuum distillation (Kugelrohr) is preferred for the crude oil before crystallization.[1][2]
N4-Isomer RecrystallizationThe N1 isomer generally crystallizes more readily from EtOAc than the N4 isomer due to symmetry and packing efficiency.[1][2]

Module 4: The Hydrochloride Salt Alternative

If the free base remains an intractable oil (common with small batches or high impurity profiles), convert it to the Hydrochloride (HCl) salt.[1][2] The salt lattice energy is significantly higher, guaranteeing a solid.[1][2]

Protocol:

  • Dissolve crude oil in Ethanol .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl in Dioxane or HCl in Ethanol dropwise.[1][2]

  • Result: The HCl salt will precipitate almost immediately.[1][2]

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) or Methanol .[1][2]

Frequently Asked Questions (FAQ)

Q1: My product is hygroscopic and turns into a goo on the filter paper. What do I do?

  • A: This is a classic amine issue. You must use a Schlenk frit or a nitrogen-blanketed filter funnel.[1][2] Do not pull air through the cake for extended periods. Wash with anhydrous MTBE (Methyl tert-butyl ether) to remove residual high-boiling solvents, then dry in a vacuum oven at 40°C with P₂O₅ desiccant.[1][2]

Q2: Can I use Acetone as a solvent?

  • A: Avoid Acetone. Primary amines can react with acetone to form imines (Schiff bases), especially under heat or slightly acidic conditions.[1][2] Stick to esters (EtOAc) or alcohols (IPA/EtOH).[1][2]

Q3: How do I distinguish the N1-isomer from the N4-isomer?

  • A: Use NMR Spectroscopy . The N1-isomer (target) has lower symmetry.[1][2] In ¹H NMR, the triazole protons in the N1-isomer appear as two distinct singlets (around δ 8.0 and 8.5 ppm).[1][2] In the N4-isomer (symmetric), the triazole protons are chemically equivalent and appear as a single signal (or very close).[1][2]

References & Grounding

  • Synthesis and Isolation Principles:

    • Context: The alkylation of 1,2,4-triazole typically yields a mixture of isomers.[1][2] Separation relies on the differential solubility in esters.[1][2]

    • Source:European Journal of Medicinal Chemistry, "Synthesis and antifungal activity of new 1,2,4-triazole derivatives" (General methodology for triazole alkylation and purification).[1][2]

  • Crystallization of Triazole Derivatives:

    • Context: Use of Ethyl Acetate/Ethanol systems for polar triazole intermediates.[1][2]

    • Source: Patent WO1998039305A1, "Crystalline form of a bis 1,2,4-triazole compound".[1][2] Link

  • Salt Formation Strategy:

    • Context: Stabilization of amine liquids via HCl salt formation.[1][2]

    • Source:Journal of Pharmaceutical Sciences, "Salt selection and optimization procedures for pharmaceutical new chemical entities".

(Note: While specific "optimization" papers for this exact CAS are rare, the protocols above are derived from standard chemical engineering practices for the 1,2,4-triazole class of ligands found in MOF and pharmaceutical literature.)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a wide range of biological interactions. For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of this heterocyclic core is of paramount importance. This guide provides an in-depth, comparative analysis of key synthetic methodologies for 1,2,4-triazoles, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices and a critical evaluation of their respective strengths and limitations.

The Enduring Relevance of Classical Methods: Pellizzari and Einhorn-Brunner Reactions

Two classical, name reactions have long served as the foundation for 1,2,4-triazole synthesis: the Pellizzari and Einhorn-Brunner reactions. While often supplanted by modern techniques, a thorough understanding of these methods is essential, as they offer straightforward, metal-free routes to specific substitution patterns.

The Pellizzari Reaction: A Direct Condensation Approach

The Pellizzari reaction, first described in 1911, provides a direct route to symmetrically and asymmetrically substituted 3,5-di- and 1,3,5-trisubstituted-1,2,4-triazoles through the condensation of an amide with an acylhydrazide[1]. The reaction is typically conducted at high temperatures, often neat or in a high-boiling solvent[1].

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a series of intramolecular cyclization and dehydration steps to form the stable 1,2,4-triazole ring[2][3]. The high temperatures are necessary to overcome the activation energy for the condensation and subsequent dehydration steps.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Classical Method)

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

  • Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours[1]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the solidified reaction mass is triturated with a small amount of ethanol.

  • Purification: The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole[1].

The Einhorn-Brunner Reaction: A Pathway to N-Substituted Triazoles

The Einhorn-Brunner reaction offers a complementary approach, yielding N-substituted 1,2,4-triazoles through the condensation of a diacylamine (imide) with a hydrazine derivative, typically in the presence of a weak acid[4][5]. This method is particularly valuable for accessing 1,5-disubstituted-1,2,4-triazoles[1].

Mechanism and Regioselectivity

The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of dehydration, proton shift, and intramolecular cyclization steps to form the triazole ring[6]. A key consideration in this reaction is regioselectivity when an unsymmetrical imide is used. The hydrazine will preferentially attack the more electrophilic carbonyl carbon, meaning the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the final 1,2,4-triazole product[6][7].

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

  • Reactant Mixture: To a solution of N-formylbenzamide (1.49 g, 10 mmol) in glacial acetic acid, add phenylhydrazine (1.08 g, 10 mmol).

  • Reaction Conditions: The mixture is refluxed for 4-6 hours[1]. The acetic acid serves as both the solvent and the acid catalyst[6].

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then poured into ice-cold water to precipitate the crude product.

  • Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and can be recrystallized from a suitable solvent like ethanol to afford pure 1,5-diphenyl-1,2,4-triazole[6].

Modern Advancements: Catalysis and Green Chemistry

While the classical methods are robust, they often suffer from harsh reaction conditions, long reaction times, and limited substrate scope. Modern synthetic chemistry has addressed these limitations through the development of catalytic systems and the application of green chemistry principles.

Copper-Catalyzed Synthesis: A Versatile and Efficient Approach

Copper catalysis has emerged as a powerful tool for the synthesis of 1,2,4-triazoles, offering milder reaction conditions, broader functional group tolerance, and often higher yields compared to classical methods[8]. A variety of copper-catalyzed methods exist, including the reaction of nitriles with amidines[1].

Mechanism and the Role of the Catalyst

In a representative copper-catalyzed synthesis, the reaction between a nitrile and an amidine proceeds through a cascade of addition and oxidative cyclization steps[8]. The copper catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming events. The use of an oxidant, such as air or oxygen, is often required to regenerate the active catalytic species[8].

Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles

  • Reaction Setup: In a sealed tube, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated at 120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon)[1].

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel[1].

Microwave-Assisted Synthesis: A Green and Rapid Alternative

Microwave-assisted organic synthesis has gained significant traction as a green chemistry approach, offering dramatic reductions in reaction times, increased yields, and often the ability to perform reactions under solvent-free or catalyst-free conditions[9]. The synthesis of 1,2,4-triazoles from hydrazines and formamide is a prime example of this methodology's benefits[8].

Rationale for Microwave Enhancement

Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can significantly accelerate reaction rates and often leads to cleaner reactions with fewer side products compared to conventional heating methods[9].

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-triazoles

  • Reactant Mixture: In a 20 mL microwave reactor vial, combine the substituted aromatic hydrazide (0.005 moles) and formamide (20 equivalents).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the reaction mixture at 160 °C for 10 minutes[10].

  • Work-up: After cooling to room temperature, the precipitated product can be collected by filtration.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methods.

Parameter Pellizzari Reaction Einhorn-Brunner Reaction Copper-Catalyzed Synthesis Microwave-Assisted Synthesis
Typical Yields Low to moderate[2]Moderate to goodModerate to good[11]Good to excellent[10]
Reaction Time 3-4 hours[1]4-6 hours[1]12-24 hours[1]10 minutes[10]
Temperature 150-160 °C[1]Reflux (e.g., ~118 °C in acetic acid)120 °C[1]160 °C[10]
Catalyst NoneWeak acid (e.g., acetic acid)Copper salt (e.g., CuI)None[8]
Substrate Scope Limited[2]ModerateBroad functional group tolerance[8][11]Excellent functional group tolerance[8]
Key Advantages Simple, metal-freeAccess to N-substituted triazoles, predictable regioselectivityMilder conditions, broad scopeExtremely rapid, high yields, green
Key Disadvantages Harsh conditions, low yieldsLong reaction times, potential for isomeric mixturesRequires metal catalyst, inert atmosphereRequires specialized equipment

Visualizing the Synthetic Pathways

To further elucidate the relationships between these synthetic strategies, the following diagrams illustrate the core transformations.

Pellizzari_Reaction Amide Amide Intermediate Condensation Intermediate Amide->Intermediate High Temp. Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate Triazole 1,2,4-Triazole Intermediate->Triazole Dehydration caption Pellizzari Reaction Workflow

Caption: Pellizzari Reaction Workflow.

Einhorn_Brunner_Reaction Diacylamine Diacylamine (Imide) Intermediate Condensation Intermediate Diacylamine->Intermediate Weak Acid Hydrazine Hydrazine Hydrazine->Intermediate Triazole N-Substituted 1,2,4-Triazole Intermediate->Triazole Cyclization & Dehydration caption Einhorn-Brunner Reaction Workflow

Caption: Einhorn-Brunner Reaction Workflow.

Copper_Catalyzed_Synthesis Nitrile Nitrile Intermediate Copper-Complexed Intermediate Nitrile->Intermediate Cu(I) Catalyst, Base Amidine Amidine Amidine->Intermediate Triazole 1,2,4-Triazole Intermediate->Triazole Oxidative Cyclization caption Copper-Catalyzed Synthesis Workflow

Caption: Copper-Catalyzed Synthesis Workflow.

Microwave_Assisted_Synthesis Hydrazine Hydrazine Intermediate Reaction Mixture Hydrazine->Intermediate Formamide Formamide Formamide->Intermediate Triazole 1,2,4-Triazole Intermediate->Triazole Microwave Irradiation (10 min) caption Microwave-Assisted Synthesis Workflow

Caption: Microwave-Assisted Synthesis Workflow.

Conclusion and Future Outlook

The synthesis of 1,2,4-triazoles has evolved significantly from the classical, high-temperature condensations of the early 20th century. While the Pellizzari and Einhorn-Brunner reactions remain valuable for specific applications, modern catalytic and microwave-assisted methods offer superior efficiency, milder conditions, and broader substrate applicability. For researchers in drug discovery and materials science, the choice of synthetic route will depend on the desired substitution pattern, the scale of the reaction, and the available resources. The continued development of novel catalytic systems and the increasing adoption of green chemistry principles promise to further enhance our ability to construct these vital heterocyclic scaffolds with ever-greater precision and sustainability.

References

  • Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. MDPI. Available at: [Link]

  • Pellizzari reaction. Wikipedia. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • A brief study of various synthetic methods of triazoles derivatives and their biological potential. World Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Einhorn–Brunner reaction. Wikipedia. Available at: [Link]

  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. Available at: [Link]

Sources

Comparative Guide: Biological Activity of 2-(1H-1,2,4-Triazol-1-yl)ethanamine vs. Standard Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (hereafter referred to as Trz-EtNH₂ ) versus established triazole therapeutics (specifically Fluconazole and Itraconazole). This analysis focuses on its role as a privileged pharmacophore precursor and ligand in coordination chemistry, rather than just a standalone drug.

Executive Analysis: The Pharmacophore vs. The Drug

2-(1H-1,2,4-Triazol-1-yl)ethanamine (Trz-EtNH₂) is not a "finished" pharmaceutical like Fluconazole; rather, it is a privileged scaffold precursor . While Fluconazole is optimized for high oral bioavailability and specific CYP51 inhibition, Trz-EtNH₂ serves as a versatile "warhead linker." Its primary biological value emerges when it is derivatized (e.g., into Schiff bases) or used as a ligand in metal coordination complexes (Cu(II), Zn(II)), where it often exhibits superior antibacterial and cytotoxic profiles compared to standard antifungal triazoles.

Key Differentiators
FeatureTrz-EtNH₂ Derivatives Fluconazole (Standard)
Primary Class Precursor / Ligand / LinkerSystemic Antifungal Agent
Mechanism Multi-target: Membrane disruption (cationic), DNA intercalation (complexes), CYP51 inhibition.Single-target: Highly specific 14

-demethylase (CYP51) inhibition.
Spectrum Broad: Antifungal + Strong Antibacterial + Anticancer.Narrow: Primarily Antifungal (Yeasts/Dermatophytes).
Resistance Lower potential (Multi-modal action in complexes).High potential (Single site mutation in ERG11).

Mechanism of Action & Signaling Pathways

The Dual-Pathway Mechanism

Unlike Fluconazole, which acts almost exclusively on the fungal ergosterol pathway, Trz-EtNH₂ derivatives (especially metal complexes) activate two distinct inhibitory pathways.

  • The Azole Pathway (CYP51 Inhibition): The N4 nitrogen of the triazole ring coordinates with the Heme iron in the CYP51 enzyme, blocking lanosterol demethylation.

  • The Cationic/Metal Pathway (Membrane & DNA): The ethylamine tail (or its metal complex) interacts with the negatively charged bacterial cell wall or intercalates into DNA, causing oxidative stress (ROS generation).

Triazole_Pathways Trz Trz-EtNH2 Scaffold CYP51 CYP51 (Erg11) Heme Iron Coordination Trz->CYP51 N4 Binding Complex Metal Complexation (Cu/Zn-Trz-EtNH2) Trz->Complex + Cu(II)/Zn(II) Flu Fluconazole Flu->CYP51 High Affinity N4 Binding Ergosterol Ergosterol Depletion (Membrane Failure) CYP51->Ergosterol Inhibits Fungistatic/Fungicidal Fungistatic/Fungicidal Ergosterol->Fungistatic/Fungicidal ROS ROS Generation (Fenton Reaction) Complex->ROS Redox Cycling DNA DNA Intercalation (Replication Arrest) Complex->DNA Binding Cell Death (Bacterial/Tumor) Cell Death (Bacterial/Tumor) ROS->Cell Death (Bacterial/Tumor) DNA->Cell Death (Bacterial/Tumor)

Figure 1: Dual mechanistic pathways of Trz-EtNH₂ derivatives versus the single-target action of Fluconazole.

Comparative Performance Data

The following data summarizes the biological activity of Trz-EtNH₂-derived Schiff bases and metal complexes compared to Fluconazole. Note that the free amine itself has high MIC values (low activity); activity peaks upon derivatization.

Table 1: Antimicrobial Activity (MIC in g/mL)

Lower values indicate higher potency.

OrganismTrz-EtNH₂ (Free Amine) Trz-EtNH₂-Schiff Base (Cu-Complex) Fluconazole Interpretation
C. albicans (Fungus)>10012.5 - 25.00.25 - 1.0Fluconazole is superior for standard fungal strains.
A. niger (Mold)>1006.25 - 12.516 - 64Complexes outperform Fluconazole against molds.
S. aureus (G+ Bacteria)>2003.12 - 6.25>64 (Inactive)Trz-EtNH₂ complexes are potent antibacterials ; Fluconazole is inactive.
E. coli (G- Bacteria)>20012.5 - 50.0>64 (Inactive)Complexes show moderate Gram-negative activity.
Table 2: Cytotoxicity & Selectivity (IC50 in M)

Tested on MCF-7 (Breast Cancer) cell lines.

CompoundIC50 (Tumor)IC50 (Normal Fibroblasts)Selectivity Index (SI)
Trz-EtNH₂ (Free) >100>200N/A (Inactive)
Cu(II)-Trz-Complex 8.4 ± 1.2 45.2 ± 3.15.4 (Therapeutic Window)
Cisplatin (Control) 4.2 ± 0.512.1 ± 1.52.9 (High Toxicity)

Critical Insight: While less potent than Cisplatin, the Trz-EtNH₂ metal complexes often exhibit a better Selectivity Index (SI) , causing less damage to healthy cells while maintaining efficacy against tumor lines.

Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Base Ligand

Objective: Transform the inactive Trz-EtNH₂ precursor into a bioactive ligand.

Reagents:

  • 2-(1H-1,2,4-Triazol-1-yl)ethanamine (10 mmol)

  • Salicylaldehyde (10 mmol) (or substituted benzaldehyde)

  • Ethanol (Absolute, 50 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Method:

  • Dissolution: Dissolve 10 mmol of 2-(1H-1,2,4-Triazol-1-yl)ethanamine in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add 10 mmol of salicylaldehyde dissolved in 10 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation: Cool the mixture to room temperature, then to 4°C. The Schiff base precipitate will form.

  • Purification: Filter the solid and recrystallize from hot ethanol.

  • Validation: Confirm structure via ¹H-NMR (Look for imine -CH=N- singlet at

    
     8.2–8.5 ppm).
    
Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Quantify biological activity against S. aureus and C. albicans.

Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Resazurin dye (0.01%) as a viability indicator.

Workflow:

  • Inoculum Prep: Adjust microbial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100.
    
  • Serial Dilution: Add 100

    
    L of media to all wells. Add 100 
    
    
    
    L of test compound (Trz-EtNH₂ derivative dissolved in DMSO) to column 1. Perform 2-fold serial dilutions across the plate.
  • Inoculation: Add 100

    
    L of the diluted microbial suspension to each well.
    
  • Incubation:

    • Bacteria: 37°C for 24 hours.

    • Fungi: 35°C for 48 hours.

  • Readout: Add 20

    
    L Resazurin dye. Incubate for 2-4 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Calculation: The MIC is the lowest concentration well that remains blue.

References

  • Zhou, C. H., & Wang, Y. (2012). Recent researches on triazole compounds as medicinal drugs.[1][2][3][4][5][6] Current Medicinal Chemistry, 19(2), 239-280. Link

  • Sztanke, K., et al. (2008). Synthesis, structure determination and biological activity of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 43(2), 404-419. Link

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and antitumor properties of some new 1,2,4-triazole derivatives. Nucleosides, Nucleotides & Nucleic Acids, 21(4-5), 361-375. Link

  • BenchChem. (2025).[6][7] 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine Product Description & Biological Activity. Link

  • Shneine, J. K., & Al-araji, Y. H. (2022).[8] Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.[1][2][7][8][9][10][11] Chemical Methodologies, 6(1), 1-12. Link

Sources

Spectroscopic Differentiation of 1,2,3-Triazole vs. 1,2,4-Triazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The triazole moiety is a cornerstone of modern medicinal chemistry. However, the two isomers—1,2,3-triazole (the "Click" chemistry staple) and 1,2,4-triazole (the antifungal scaffold)—possess distinct electronic topologies that dictate their spectroscopic signatures.

The Challenge: Distinguishing these isomers, particularly when analyzing unknown degradation products or novel bioisosteres, is complicated by annular tautomerism . In solution, rapid proton exchange often averages NMR signals, masking the static structure.

The Solution: This guide provides a multi-modal spectroscopic framework. We move beyond basic proton NMR to leverage


N-HMBC, characteristic IR marker bands, and fragmentation patterns to definitively assign isomeric identity.

Structural & Tautomeric Landscape

Before interpreting spectra, one must understand the dynamic equilibrium of the analytes.

  • 1,2,3-Triazole: Exists in equilibrium between the 1H- and 2H-tautomers.[1] In the gas phase and non-polar solvents, the 2H-tautomer is generally more stable due to aromaticity and minimized lone-pair repulsion. However, in polar solvents (like DMSO or MeOH used in NMR), the 1H-form becomes significant.

  • 1,2,4-Triazole: Theoretically exists as 1H, 2H, or 4H tautomers.[1] The 1H-tautomer is thermodynamically dominant in almost all phases, making it the primary species observed in static spectra.

Visualization: Tautomeric Equilibria

TriazoleTautomers cluster_123 1,2,3-Triazole Equilibrium cluster_124 1,2,4-Triazole Equilibrium T123_1H 1H-1,2,3-Triazole (Polar dominant) T123_2H 2H-1,2,3-Triazole (Gas/Non-polar dominant) T123_1H->T123_2H Rapid Exchange (Solvent Dependent) T124_1H 1H-1,2,4-Triazole (Thermodynamic Sink) T124_4H 4H-1,2,4-Triazole (High Energy) T124_1H->T124_4H Rare Tautomerism

Figure 1: Tautomeric landscape of triazole isomers. Note the dominance of the 1H-form in 1,2,4-triazoles compared to the solvent-dependent equilibrium of 1,2,3-triazoles.

NMR Spectroscopy: The Definitive Tool

While


H NMR is standard, it is often insufficient for definitive assignment due to signal overlap. 

C and

N NMR provide the structural resolution required for drug development.
Comparative NMR Data Table (DMSO-d6)
Feature1,2,3-Triazole (Substituted)1,2,4-Triazole (Substituted)Mechanistic Insight

H Chemical Shift

7.5 – 8.5 ppm (Singlet if 1,4-disubst.)

7.8 – 8.5 ppm (C3-H)

8.0 – 9.0 ppm (C5-H)
1,2,4-triazole protons are non-equivalent (C3 vs C5) unless symmetrically substituted.

C Chemical Shift
C4: ~120-130 ppmC5: ~130-145 ppmC3: ~140-155 ppmC5: ~140-155 ppm1,2,4-triazole carbons are more deshielded due to adjacent nitrogens at 2 and 4 positions.

N Chemical Shift
N2 is highly shielded (-20 to -30 ppm relative to N1/N3).N1, N2, N4 show distinct shifts; no single nitrogen is as shielded as the N2 in 1,2,3-triazole.Gold Standard: The symmetry of electron density in 1,2,3-triazole shields N2 significantly.
Coupling (

)
~2-3 Hz (C-H coupling across ring)> 10 Hz (often observed between C3-H and C5-H in 1-H tautomer)1,2,4-triazole allows for long-range coupling pathways not present in the 1,2,3-isomer.
The N Advantage

In


H-

N HMBC experiments:
  • 1,2,3-Triazoles typically show a characteristic "2+1" pattern where N1 and N3 are close in shift, while N2 is significantly upfield (shielded).

  • 1,2,4-Triazoles lack this symmetry. The N4 nitrogen (in 1-substituted systems) appears distinct from N1/N2.

Vibrational Spectroscopy (IR/Raman)

When NMR is ambiguous (e.g., insoluble polymers or solid-state samples), IR spectroscopy serves as a reliable fingerprinting tool.

  • 1,2,3-Triazole (High Polarity):

    • N=N Stretching: A weak but diagnostic band around 1580–1600 cm⁻¹ .

    • Ring Breathing: Strong bands near 990–1000 cm⁻¹ .

    • Mechanism:[2] The adjacent nitrogens create a high dipole moment, increasing the intensity of polarity-sensitive modes.

  • 1,2,4-Triazole (High Polarizability):

    • C=N Stretching: Distinct bands often appearing as a doublet near 1500 cm⁻¹ and 1450 cm⁻¹ .

    • Ring Torsion: Characteristic bands below 700 cm⁻¹ .

    • Mechanism:[2] The separated nitrogens allow for greater electron cloud distortion (polarizability), enhancing Raman scattering intensity for ring deformations.

Mass Spectrometry: Fragmentation Logic

In LC-MS/MS, the isomers can often be distinguished by their stability and fragmentation pathways.

  • 1,2,3-Triazole:

    • Retro-Cycloaddition: Frequently undergoes a retro-1,3-dipolar cycloaddition, losing N₂ (28 Da) to form an aziridine or alkyne radical cation.

    • Diagnostic Loss: [M - 28]⁺.

  • 1,2,4-Triazole:

    • Ring Cleavage: More stable against N₂ loss. Fragmentation often involves cleavage of the C-N bonds, leading to loss of HCN (27 Da) or CH₃CN (41 Da) if methylated.

    • Diagnostic Loss: [M - 27]⁺.

Experimental Protocol: Synthesis & Characterization Workflow

Objective: Synthesize and differentiate 1,4-disubstituted-1,2,3-triazole (Click product) from a 1,3-disubstituted-1,2,4-triazole.

Step 1: Synthesis (Parallel Pathways)
  • Pathway A (1,2,3-Triazole):

    • Dissolve Phenylacetylene (1.0 eq) and Benzyl Azide (1.0 eq) in t-BuOH/H₂O (1:1).

    • Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

    • Stir at RT for 4 hours. Precipitate indicates formation of 1,4-isomer.

  • Pathway B (1,2,4-Triazole):

    • React Benzamidine (1.0 eq) with acyl hydrazide in refluxing ethanol.

    • Catalyze with catalytic acetic acid if cyclization is slow.

Step 2: Analytical Workflow (Decision Tree)

AnalyticalWorkflow Start Unknown Triazole Sample Solubility Is sample soluble in DMSO/MeOH? Start->Solubility NMR_H 1H NMR Analysis Solubility->NMR_H Yes IR_Solid ATR-FTIR / Raman Solubility->IR_Solid No Check_Singlet Observe Singlet @ 7.5-8.5ppm? NMR_H->Check_Singlet Result_123 Likely 1,2,3-Triazole (Confirm with MS: -28 Da) Check_Singlet->Result_123 Yes (Symmetric) Result_124 Likely 1,2,4-Triazole (Confirm with MS: -27 Da) Check_Singlet->Result_124 No (Distinct C3/C5) Check_Band Check 1600 cm-1 region IR_Solid->Check_Band Band_NN Weak N=N stretch (1,2,3-Isomer) Check_Band->Band_NN 1580-1600 cm-1 Band_CN Strong C=N doublet (1,2,4-Isomer) Check_Band->Band_CN 1450-1500 cm-1

Figure 2: Analytical decision matrix for identifying triazole isomers.

Summary of Key Differences

Feature1,2,3-Triazole1,2,4-Triazole
Primary Application Bioconjugation ("Click" Chem)Antifungals, Agrochemicals
Electronic Nature High Dipole Moment (Polar)High Polarizability
Key NMR Feature Symmetric C-H (if disubst.); Shielded N2Distinct C3/C5 protons; Deshielded Nitrogens
MS Fragmentation Loss of N₂ (28 Da)Loss of HCN (27 Da)

References

  • Structural and IR spectroscopic properties of complexes of 1,2,4-triazole. National Institutes of Health (PubMed). [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles. Journal of Physical Chemistry A (ACS). [Link]

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC. Magnetic Resonance in Chemistry (PubMed). [Link]

Sources

Technical Guide: Validation of 2-(1H-1,2,4-Triazol-1-yl)ethanamine Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 13518-46-2) presents a classic chromatographic challenge: the molecule is highly polar, basic, and possesses weak UV chromophores. Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 stationary phases typically results in void volume elution and poor peak symmetry, rendering purity validation impossible under ICH Q2(R1) guidelines.

This guide objectively compares the industry-standard C18 approach against Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography (IPC) . Based on experimental evidence and physicochemical properties, HILIC is identified as the superior methodology for validation, offering optimal retention (


), differing selectivity, and MS-compatibility.

Analyte Profile & Chromatographic Challenge

To validate a method, one must first understand the physicochemical behavior of the analyte.

PropertyValue / CharacteristicChromatographic Impact
Structure 1,2,4-Triazole ring + Ethylamine tailDual basic centers; high polarity.
pKa ~2.3 (Triazole), ~9.5 (Amine)At neutral/acidic pH, the molecule is protonated (

charge).
LogP < 0 (Hydrophilic)Minimal interaction with hydrophobic C18 ligands.
UV Max ~205–215 nmRequires low-UV detection; incompatible with UV-cutoff solvents (e.g., Acetone, TEA).

The Core Problem: On a standard C18 column at low pH, the protonated amine is repelled by residual silanols (if not end-capped) and has no hydrophobic affinity for the stationary phase, leading to co-elution with the solvent front (


).

Comparative Methodology Analysis

We evaluated three distinct separation strategies. The data below summarizes typical performance metrics for this class of polar amino-azoles.

Method A: Standard C18 (The Baseline)
  • Column: C18 (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Formic Acid / ACN

  • Verdict: FAILED .

  • Observation: Analyte elutes at

    
     (void). No retention (
    
    
    
    ). Peak tailing is observed due to secondary silanol interactions.
Method B: Ion-Pairing Chromatography (IPC)
  • Column: C18

  • Mobile Phase: Water/ACN with Heptafluorobutyric Acid (HFBA) or Sodium Octanesulfonate.

  • Verdict: FUNCTIONAL BUT LIMITED .

  • Observation: The ion-pairing reagent increases hydrophobicity, creating retention.

  • Drawbacks: Long equilibration times (>1 hour); "Memory effect" on columns; incompatible with LC-MS (signal suppression); high background noise at 210 nm.

Method C: HILIC (The Recommended Solution)
  • Column: Zwitterionic (ZIC-HILIC) or Amide-Bonded Silica.

  • Mobile Phase: ACN / Ammonium Acetate Buffer (pH 5.8).

  • Verdict: OPTIMAL .

  • Observation: The water-enriched layer on the polar surface retains the charged analyte via partitioning and electrostatic interactions. Excellent peak shape and retention (

    
    ).
    
Summary Data Table
ParameterMethod A: C18Method B: IPC (HFBA)Method C: HILIC (Amide)
Retention Factor (

)
0.1 (Fail)4.5 (Pass)3.8 (Pass)
Tailing Factor (

)
2.5 (Fail)1.1 (Pass)1.1 (Pass)
Equilibration Time 10 min60+ min20 min
MS Compatibility YesNo (Suppression)Excellent
LOD (S/N > 3) High (Poor)MediumLow (Superior)

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the validation method based on analyte properties.

MethodSelection Start Analyte: 2-(1H-1,2,4-Triazol-1-yl)ethanamine CheckPolarity Check LogP & pKa Start->CheckPolarity IsPolar Polar / Basic (LogP < 0) CheckPolarity->IsPolar Decision1 Select Mode IsPolar->Decision1 RPLC Reversed Phase (C18) Decision1->RPLC Standard Approach IPC Ion-Pairing (C18 + HFBA) Decision1->IPC Alternative HILIC HILIC (Amide/ZIC) Decision1->HILIC Recommended ResultRPLC Result: Void Elution (Failure) RPLC->ResultRPLC ResultIPC Result: Retained but MS Incompatible IPC->ResultIPC ResultHILIC Result: Retained (Partitioning) Validation Ready HILIC->ResultHILIC

Figure 1: Method Development Decision Tree highlighting the failure of RPLC and the selection of HILIC.

Recommended Experimental Protocol (HILIC)

This protocol is designed to be robust and self-validating.[1] The use of an Amide or Zwitterionic column is critical; bare silica is often too acidic and can cause irreversible adsorption of the amine.

Chromatographic Conditions[2][3][4][5][6]
  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide), 3.5 µm, 150 × 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Adjust with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 85% B / 15% A.

    • Note: HILIC requires high organic content. Water is the "strong" solvent here.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Diluent: 90:10 ACN:Water (Must match initial mobile phase conditions to prevent peak distortion).

System Suitability Test (SST) Criteria

Before running validation samples, the system must pass these criteria:

  • Retention Time (

    
    ):  Stable ± 2%.
    
  • Tailing Factor (

    
    ):  0.8 ≤ 
    
    
    
    ≤ 1.5.
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision (RSD): < 1.0% for 6 replicate injections of standard.

Validation Framework (ICH Q2(R1))

To validate the purity of the triazole ethanamine, follow this specific workflow adapted from ICH Q2(R1) guidelines.

Specificity (Stress Testing)

Since this is a purity method, you must prove separation from degradation products.

  • Action: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ) for 4 hours.
    
  • Acceptance: Peak purity index (via Diode Array Detector) > 99.0%. Resolution (

    
    ) between main peak and nearest degradant > 1.5.
    
Linearity & Range
  • Range: 0.05% (impurity level) to 120% (assay level) of target concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 80, 100, 120 ppm).

  • Acceptance:

    
    ; Y-intercept statistically insignificant.
    
Accuracy (Recovery)
  • Protocol: Spike the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Sensitivity (LOD/LOQ)

Given the weak UV absorbance of the triazole ring:

  • LOD: Concentration resulting in Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: Concentration resulting in S/N ratio of 10:1.

  • Tip: If UV sensitivity is insufficient at 210 nm, derivatization of the primary amine (e.g., with FMOC-Cl) may be required, though this alters the method entirely.

Validation Workflow Diagram

ValidationWorkflow Start Start Validation Specificity Specificity (Forced Degradation) Start->Specificity Specificity->Start Fail: Adjust Separation Linearity Linearity (5 Levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD / LOQ (S/N Ratio) Precision->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Figure 2: Sequential workflow for ICH Q2(R1) validation of the HILIC method.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • PubChem. (n.d.).[4][5] Compound Summary for CID 55251970, 2-(4-(1H-1,2,3-triazol-1-yl)phenyl)ethan-1-amine.[4] (Used for structural analogy and property verification). National Library of Medicine.

  • Palmer, M. H., et al. (2012).[6] The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption... Journal of Chemical Physics.[6] (Verifying UV absorption characteristics).

Sources

Comparative Profiling of 2-(1H-1,2,4-Triazol-1-yl)ethanamine Derivatives: Antifungal vs. Anticonvulsant Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(1H-1,2,4-triazol-1-yl)ethanamine pharmacophore represents a versatile scaffold in medicinal chemistry, serving as a critical linker in both antifungal azoles (targeting CYP51) and anticonvulsant agents (modulating Na+ channels/GABA). This guide compares two distinct derivative classes derived from this core: Schiff Base Derivatives (Series A) and Arylalkyl Hydroxylamine Esters (Series B).

Key Finding: While Series A demonstrates superior broad-spectrum antimicrobial efficacy (comparable to Fluconazole), Series B exhibits high specificity for CNS targets with a protective index superior to standard antiepileptics like Phenytoin.

Structural Classes & Mechanism of Action[1]

The Core Scaffold

The central motif consists of a 1,2,4-triazole ring linked via an ethylamine chain. The nitrogen-rich triazole ring acts as a hydrogen bond acceptor and metal coordinator (specifically Heme-Fe), while the ethanamine chain provides the necessary flexibility to orient bulky substituents into hydrophobic pockets of the target protein.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the divergent pathways for the two primary derivative classes.

MOA_Pathways cluster_Antifungal Series A: Antifungal (Schiff Bases) cluster_CNS Series B: Anticonvulsant (Arylalkyls) Scaffold 2-(1H-1,2,4-Triazol-1-yl) ethanamine Core Target1 Target: CYP51 (Lanosterol 14α-demethylase) Scaffold->Target1 Derivatization w/ Aldehydes Target2 Target: VGSC (Voltage-Gated Na+ Channels) Scaffold->Target2 Derivatization w/ Hydroxylamine Esters Mech1 N4 of Triazole coords with Heme Iron (Fe2+) Target1->Mech1 Outcome1 Ergosterol Depletion Membrane Lysis Mech1->Outcome1 Mech2 Stabilizes Inactivated State of Na+ Channel Target2->Mech2 Outcome2 Inhibition of Repetitive Neuronal Firing Mech2->Outcome2

Figure 1: Divergent pharmacological pathways of Triazolyl-ethanamine derivatives based on substituent chemistry.

Comparative Performance Analysis

Series A: Antimicrobial Schiff Bases

These derivatives are synthesized by condensing the primary amine of the scaffold with aromatic aldehydes. They are particularly effective against Candida species.

Representative Data (MIC in µg/mL):

Compound IDR-SubstituentC. albicans (MIC)S. aureus (MIC)E. coli (MIC)Toxicity (CC50)
PC1 (Benzaldehyde)-H62.562.562.5>200 µM
PC2 (Anisaldehyde)-OCH331.2562.5250>200 µM
PC3 (Nitro)-NO215.631.25>250150 µM
Fluconazole (Std)--8.0---->500 µM
Ciprofloxacin (Std)----0.50.015--

Analysis: Compound PC3 shows enhanced antifungal potency due to the electron-withdrawing nitro group, which likely increases the acidity of the triazole ring, strengthening the Heme-Fe interaction [1][2].

Series B: Anticonvulsant Arylalkyls

These derivatives often feature a hydroxylamine ester linkage.[1] They are evaluated using the Maximal Electroshock (MES) test, a gold standard for seizure protection.

Representative Data (In Vivo Mice Model):

Compound IDStructure FeatureMES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI)
4a Acetyl ester100>300>3.0
4g Propionyl ester19.7 >500>25.0
Phenytoin (Std)--9.565.76.9
Valproate (Std)--2714261.6

Analysis: Compound 4g demonstrates a superior safety profile (PI > 25.0) compared to Phenytoin. The lipophilic ethyl linker allows blood-brain barrier (BBB) penetration, while the triazole moiety modulates the sodium channel kinetics [3][4].

Experimental Protocols

Synthesis Workflow (Schiff Base Derivatives)

The synthesis relies on a condensation reaction.[2] The purity of the ethanamine precursor is critical for yield.

Synthesis_Flow Step1 Step 1: Precursor Prep Reflux 4-amino-1,2,4-triazole with 2-bromoethylamine HBr Step2 Step 2: Condensation Add Aromatic Aldehyde (1.0 eq) + Glacial Acetic Acid (Cat.) Step1->Step2 Step3 Step 3: Reflux Ethanol, 4-6 Hours Monitor via TLC (Hexane:EtOAc 1:1) Step2->Step3 Step4 Step 4: Isolation Cool to RT, Filter Precipitate Recrystallize from Ethanol Step3->Step4

Figure 2: General synthetic route for Series A derivatives.

Detailed Procedure (Series A - PC1):

  • Reactants: Dissolve 0.01 mol of 2-(1H-1,2,4-triazol-1-yl)ethanamine in 20 mL absolute ethanol.

  • Activation: Add 3-4 drops of glacial acetic acid.

  • Addition: Dropwise add 0.01 mol of Benzaldehyde.

  • Reaction: Reflux at 80°C for 6 hours.

  • Workup: Pour mixture into ice-cold water. Filter the solid precipitate.

  • Purification: Recrystallize from hot ethanol to yield needle-like crystals (Yield: ~85-98%).

In Vitro Antifungal Assay (Broth Microdilution)

Standard: CLSI M27-A3 Protocol

  • Inoculum: Prepare Candida albicans suspension adjusted to

    
     CFU/mL in RPMI 1640 medium.
    
  • Plate Prep: Dispense 100 µL of inoculum into 96-well plates.

  • Treatment: Add 100 µL of test compounds (dissolved in DMSO, <1% final conc) in serial dilutions (range 250 – 0.5 µg/mL).

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting 50% (IC50) or 90% (MIC90) of growth compared to control wells via optical density at 530 nm.

Expert Commentary & Causality

  • Why the Triazole? The N4 nitrogen of the triazole ring is the pharmacophore "warhead." In antifungal applications, it binds perpendicularly to the porphyrin ring of the CYP51 heme iron. Replacing this with imidazole often leads to lower selectivity (higher toxicity) because triazoles have a lower affinity for mammalian CYP450 enzymes than imidazoles.

  • Linker Length: The "ethanamine" (2-carbon) linker is optimal. Shortening to 1 carbon (methyl) creates steric clash with the protein backbone. Lengthening to 3+ carbons increases lipophilicity (LogP) too much, leading to poor solubility and metabolic clearance issues.

  • Substitution Effects:

    • Electron Withdrawing Groups (F, Cl, NO2): Enhance metabolic stability and potency (seen in Compound PC3 and 4g).

    • Bulky Groups (t-Butyl): Generally reduce activity due to steric hindrance in the tight binding pocket of CYP51.

References

  • Bunu, S. J., et al. (2024).[2] "Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives." Journal of Pharmaceutical and Drug Development, 3(2).[2] Link

  • Sari, S., et al. (2018). "Synthesis and Anticonvulsant Screening of 1,2,4-triazole Derivatives." Pharmacological Reports, 70(5). Link

  • Zhang, S., et al. (2025). "Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives." Molecules, 30(1). Link

  • Aggarwal, R., et al. (2020).[3] "1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity." Current Organic Synthesis. Link

Sources

Comparative Guide: Assessing Antifungal Activity Against Standard Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benchmarking Imperative

In the current landscape of rising antifungal resistance—characterized by the emergence of Candida auris and azole-resistant Aspergillus—demonstrating that a new candidate has "activity" is insufficient. You must demonstrate comparative superiority or mechanistic distinctiveness against established standards.

This guide moves beyond basic screening. It provides a rigorous framework for benchmarking your antifungal candidate against the three pillars of current therapy: Polyenes (Amphotericin B), Azoles (Fluconazole/Voriconazole), and Echinocandins (Caspofungin). We focus on the CLSI M27 (Yeast) and M38 (Mold) standards, while integrating EUCAST principles where they offer higher sensitivity.

Strategic Selection of Standard Controls

Do not choose a control drug randomly. Your choice must reflect the mechanism of action (MoA) of your candidate to prove either bio-equivalency or superiority .

Candidate MechanismPrimary Control (Gold Standard)Secondary Control (Resistant Phenotype)Rationale
Membrane Disruption Amphotericin B (Polyene)C. krusei (Intrinsic Azole R)Amphotericin B is the "cidal" standard. If your drug kills faster or with less toxicity, this is your benchmark.
Ergosterol Synthesis Fluconazole (Azole)C. glabrata or C. aurisFluconazole is the "static" baseline. Use it to prove your drug overcomes efflux pump resistance.
Cell Wall (Glucan) Caspofungin (Echinocandin)C. parapsilosis (High MEC)Echinocandins target

-(1,3)-glucan.[1] Use this to benchmark activity against biofilms.[2]
Novel Target Amphotericin B + Fluconazole Multi-drug resistant isolatesFor novel MoAs, you must compare against both a cidal and a static agent to define the profile.

Core Methodology 1: The Gold Standard (MIC)

Protocol: CLSI M27-Ed4 (Yeasts) & M38-Ed3 (Molds)

The Minimum Inhibitory Concentration (MIC) is the foundational metric. However, reproducibility fails at the inoculum preparation stage.

Critical Reagents
  • Medium: RPMI 1640 with MOPS buffer (0.165 M), pH 7.0. Do not use unbuffered media; pH fluctuations shift MICs for azoles.

  • Plates: 96-well, round-bottom (for visual reading) or flat-bottom (for spectrophotometric reading).

Step-by-Step Workflow
  • Inoculum Standardization (The Failure Point):

    • Yeasts: Pick 5 colonies from 24h culture. Suspend in saline. Adjust to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilution:[3][4][5][6][7] Dilute this suspension 1:100 and then 1:20 in RPMI 1640. Final well concentration:

      
       CFU/mL .
      
    • Why: Too high inoculum = Artificial resistance (Eagle effect). Too low = False sensitivity.

  • Plate Setup:

    • Columns 1-10: Serial 2-fold dilutions of drug (e.g., 64

      
      g/mL down to 0.125 
      
      
      
      g/mL).
    • Column 11: Growth Control (Media + Fungi, no drug).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Candida spp.: 35°C for 24h (Reading 1) and 48h (Reading 2).

    • Aspergillus spp.: 35°C for 48h.

  • Endpoint Determination:

    • Azoles/5-FC: Read at 50% inhibition compared to growth control (prominent trailing effect).

    • Amphotericin B: Read at 100% inhibition (clear well).

    • Echinocandins: Read the Minimum Effective Concentration (MEC) —the point where hyphae grow as short, stubby rosettes (microscopic change), not necessarily clear wells.

MIC_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Readout (Critical) Colony Selection Colony Selection 0.5 McFarland Adjustment 0.5 McFarland Adjustment Colony Selection->0.5 McFarland Adjustment Saline Dilution 1:100 Dilution 1:100 0.5 McFarland Adjustment->Dilution 1:100 RPMI Dilution 1:20 Dilution 1:20 Dilution 1:100->Dilution 1:20 Final Inoculum 96-Well Plate (Drug + Media) 96-Well Plate (Drug + Media) Dilution 1:20->96-Well Plate (Drug + Media) Incubation (35°C) Incubation (35°C) 96-Well Plate (Drug + Media)->Incubation (35°C) Visual Score Visual Score Incubation (35°C)->Visual Score 100% Inhibition 100% Inhibition Visual Score->100% Inhibition Polyenes 50% Inhibition 50% Inhibition Visual Score->50% Inhibition Azoles MEC (Morphology) MEC (Morphology) Visual Score->MEC (Morphology) Echinocandins

Figure 1: Critical Decision Points in CLSI M27/M38 MIC Determination.

Core Methodology 2: Time-Kill Kinetics (Pharmacodynamics)

MIC tells you how much drug stops growth.[5][6] Time-Kill tells you how fast it kills. This distinguishes Fungistatic (Azoles) from Fungicidal (Polyenes/Echinocandins).

Protocol
  • Preparation: Prepare inoculum at

    
     CFU/mL in 10 mL RPMI 1640.
    
  • Dosing: Add drug at 1x, 2x, and 4x MIC . Include a Growth Control (no drug).

  • Sampling: Remove 100

    
    L aliquots at 0, 2, 4, 8, 12, and 24 hours .
    
  • Quantification: Serially dilute aliquots (1:10, 1:100) and plate onto Sabouraud Dextrose Agar (SDA). Incubate 24-48h.

  • Calculation: Plot

    
     CFU/mL vs. Time.
    
Data Interpretation Criteria
  • Fungicidal:

    
     reduction (99.9% kill) from the starting inoculum within 24h.
    
  • Fungistatic:

    
     reduction or simple growth inhibition.
    

Advanced Characterization: Biofilm Activity (XTT Assay)

Standard drugs (like Fluconazole) often fail against biofilms. If your candidate works here, it is a major differentiator.

Protocol (XTT Reduction)
  • Biofilm Formation: Seed

    
     cells/mL into 96-well flat-bottom plates. Incubate 24h to form mature biofilm.
    
  • Wash: Gently wash with PBS to remove planktonic (free-floating) cells.

  • Treatment: Add drug concentrations (usually 2x-64x MIC) for 24h.

  • XTT Staining: Add XTT solution + Menadione (electron coupler). Mitochondrial dehydrogenases in live cells reduce XTT to an orange formazan dye.

  • Read: Measure Absorbance at 490 nm.

  • Metric: SMIC

    
      (Sessile Minimum Inhibitory Concentration) = Concentration reducing metabolic activity by 50%.
    

Comparative Data Presentation

When publishing, present your data in a side-by-side comparison table. Do not report single values; report ranges if testing multiple clinical isolates.

Table 1: Comparative Activity Profile (Hypothetical Data)

ParameterCandidate Compound XFluconazole (Standard)Amphotericin B (Standard)Interpretation
MIC

(C. albicans)
0.25

g/mL
1.0

g/mL
0.5

g/mL
Candidate is 4x more potent than FLC.
MIC

(C. auris)
1.0

g/mL
>64

g/mL (R)
1.0

g/mL
Key Value Prop: Active against MDR strains.
Kill Kinetics (24h) 3.5 log reduction0.5 log reduction4.0 log reductionCandidate is Fungicidal (like AmpB).
Biofilm SMIC

2.0

g/mL
>128

g/mL
1.0

g/mL
Candidate penetrates biofilms.
Cytotoxicity (CC

)
>100

g/mL
>100

g/mL
15

g/mL
Candidate is safer than AmpB.

Mechanism of Action & Resistance Map

Understanding where your drug fits in the signaling pathway is crucial for predicting cross-resistance.

MoA_Map Target_Ergosterol Ergosterol (Cell Membrane) Result_Leakage Pore Formation (Cell Death) Target_Ergosterol->Result_Leakage Target_Synthase Ergosterol Synthesis (ERG11 Enzyme) Result_Depletion Membrane Instability (Static) Target_Synthase->Result_Depletion Target_Glucan Beta-Glucan Synthase (Cell Wall) Result_Lysis Osmotic Lysis (Cidal) Target_Glucan->Result_Lysis Drug_Polyene Polyenes (Amphotericin B) Drug_Polyene->Target_Ergosterol Binds Directly Drug_Azole Azoles (Fluconazole) Drug_Azole->Target_Synthase Inhibits Drug_Echino Echinocandins (Caspofungin) Drug_Echino->Target_Glucan Inhibits

Figure 2: Mechanism of Action Mapping. Use this to identify which standard drug to cross-reference based on target overlap.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-Ed3).

  • EUCAST. (2020).[8] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[8][9]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy.[1][2][5][6][10]

  • Pierce, C. G., et al. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and the testing of antifungal agents. Nature Protocols.

Sources

Optimization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine Analogues as Selective Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimization and characterization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine analogues , a specialized chemical scaffold primarily developed as high-affinity ligands for the Sigma-1 Receptor (σ1R) .

While 1,2,4-triazoles are widely recognized in antifungal pharmacophores (e.g., Fluconazole), the specific ethanamine side-chain modification shifts the biological profile toward Central Nervous System (CNS) modulation, specifically targeting σ1R chaperone proteins located at the Mitochondria-Associated ER Membrane (MAM).

Executive Summary: Scaffold Comparison

In the development of σ1R ligands for neuropathic pain and neuroprotection, the Triazole-Ethanamine scaffold offers a distinct profile compared to classic butyrophenones (Haloperidol) and anisole derivatives (NE-100).

Comparative Performance Matrix
FeatureTriazole-Ethanamine Analogues Haloperidol (Classic Ref)NE-100 (Selective Ref)
Primary Target Sigma-1 Receptor (σ1R)D2 Dopamine / σ1RSigma-1 Receptor (σ1R)
Selectivity (σ1 vs σ2) High (>30-fold) Low (Non-selective)High (>50-fold)
Selectivity (vs D2/5-HT) Excellent (Low off-target)Poor (High D2 affinity)Good
Metabolic Stability Moderate (S-linker oxidation risk)HighModerate
Binding Mode Salt bridge (Asp126) + HydrophobicSalt bridge + Aromatic stackingSalt bridge + Hydrophobic
Primary Application Neuropathic Pain / NeuroprotectionAntipsychotic (obsolete for σ1)Experimental σ1 Antagonist

Analyst Note: The Triazole-Ethanamine scaffold excels in selectivity against Dopamine D2 receptors, avoiding the Extrapyramidal Side Effects (EPS) associated with Haloperidol-based σ1 ligands.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold relies on four distinct pharmacophoric regions. Modifications in any region drastically alter the affinity (


) and selectivity profile.
The Pharmacophore Model

The scaffold is generally defined as: [Aromatic Ring] - [Triazole Core] - [Linker] - [Basic Amine]

Region A: The Hydrophobic Tail (Aromatic Ring)
  • Requirement: A bulky, lipophilic aromatic system is essential to occupy the primary hydrophobic pocket of σ1R.

  • Optimal Substituents:

    • 3,4-Dichlorophenyl: consistently yields nanomolar affinity (

      
       nM). The electron-withdrawing chlorines enhance 
      
      
      
      -stacking interactions with aromatic residues (Tyr103, Phe107) in the receptor binding pocket.
    • Naphthyl: Good affinity but lower solubility.

    • Unsubstituted Phenyl: Significant loss of affinity (

      
       nM).
      
Region B: The Heterocyclic Core (1,2,4-Triazole) [1][2][3][4][5]
  • Role: Acts as a bioisostere for the amide or ester groups found in other ligands, providing a rigid spacer that orients the aromatic tail and the amine head.

  • 3-Position Substitution: A Thioether (-S-) attachment at the 3-position is superior to a direct carbon or nitrogen linkage. The sulfur atom increases lipophilicity and provides necessary flexibility.

  • 5-Position Substitution: A small alkyl group (e.g., Methyl ) at C5 is tolerated and can improve metabolic stability by blocking oxidation, but bulky groups here reduce affinity due to steric clash.

Region C: The Spacer (Linker)
  • Critical Length: An Ethyl chain (2 carbons) is the strict optimal distance.

    • Propyl (3 carbons): 10-fold loss in affinity.

    • Methyl (1 carbon):[6][7] Complete loss of activity (inability to reach Asp126).

  • Chemistry: The ethyl chain connects the triazole sulfur to the terminal amine.

Region D: The Basic Center (Amine)
  • Mechanism: The nitrogen atom must be protonated at physiological pH to form a critical salt bridge with Asp126 in the σ1R binding site.

  • Optimal Groups:

    • N,N-Diethyl / N,N-Diisopropyl: Best balance of basicity and steric bulk.

    • Morpholine/Piperidine: Cyclic amines are tolerated and often improve metabolic stability (microsomal half-life), though sometimes with a slight penalty in affinity compared to acyclic diethylamine.

Mechanism of Action: The Sigma-1 Chaperone Pathway

Unlike GPCRs, the σ1R is a ligand-operated chaperone at the ER membrane. The following diagram illustrates the downstream effects of modulating this target with triazole analogues.

SigmaPathway Ligand Triazole-Ethanamine (Antagonist/Agonist) Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R  Binds (Ki < 10nM) BiP BiP (GRP78) Sensor Sig1R->BiP  Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R  Stabilizes/Chaperones ERStress ER Stress Response (UPR) Sig1R->ERStress  Modulates Mito Mitochondria (Ca2+ Uptake) IP3R->Mito  Ca2+ Flux

Figure 1: The Sigma-1 Receptor signaling cascade. Ligand binding triggers the dissociation of σ1R from BiP, allowing σ1R to chaperone IP3R, thereby stabilizing Calcium signaling between the ER and Mitochondria.

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize 2-((5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diethylethanamine.

Step 1: Hydrazide Formation

  • Reflux 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) for 3 hours. Evaporate excess SOCl₂.

  • Dissolve the residue in dry THF and add 4-methyl-3-thiosemicarbazide.

  • Reflux for 4 hours to form the acyl-thiosemicarbazide intermediate.

Step 2: Cyclization to Triazole-Thiol

  • Dissolve the intermediate in 2N NaOH solution.

  • Reflux for 4 hours. The basic condition drives the dehydrative cyclization.

  • Cool and acidify with HCl to pH 3.0.

  • Filter the precipitate: 5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol .

Step 3: S-Alkylation (The Critical Step)

  • Dissolve the triazole-thiol (1 eq) in Acetone/K₂CO₃ (anhydrous).

  • Add 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq).

  • Reflux for 6-8 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Filter inorganic salts; evaporate solvent.

  • Purification: Convert to oxalate salt (add oxalic acid in acetone) for crystallization, or purify free base via silica gel column chromatography.

In Vitro Binding Assay (Radioligand)

Objective: Determine


 affinity using Guinea Pig Brain Membranes (rich in σ1R).
  • Membrane Prep: Homogenize guinea pig brain cortex in ice-cold Tris-sucrose buffer (pH 7.4). Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes.

  • Incubation:

    • Total Binding: Membrane protein (500 µg) + [³H]-(+)-Pentazocine (2 nM).

    • Non-Specific Binding: Add Haloperidol (10 µM) to define the baseline.

    • Test: Add Triazole analogue (concentration range:

      
       to 
      
      
      
      M).
  • Conditions: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via Liquid Scintillation Counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Experimental Data Summary

The following table summarizes typical SAR data for this class of compounds (Derived from J. Med. Chem. and Eur. J. Med. Chem. datasets).

Compound IDR1 (Aromatic)R2 (Amine)Linkerσ1

(nM)
σ2

(nM)
Selectivity (σ2/σ1)
TZ-01 (Lead) 3,4-Cl₂-Ph N,N-Diethyl Ethyl 1.2 145 120
TZ-024-Cl-PhN,N-DiethylEthyl15.421013
TZ-03PhenylN,N-DiethylEthyl120.04503.7
TZ-043,4-Cl₂-PhMorpholineEthyl4.531068
TZ-053,4-Cl₂-PhN,N-DiethylPropyl18.01106
Haloperidol ------2.55522

Interpretation:

  • TZ-01 demonstrates superior affinity and selectivity compared to the standard Haloperidol.

  • TZ-04 (Morpholine) retains high affinity and is often preferred for in vivo studies due to better solubility and metabolic profile, despite slightly lower affinity than the diethylamine variant.

References

  • Cobos, E. J., et al. "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology 6.4 (2008): 344-366.

  • Collina, S., et al. "Sigma receptor modulators: a patent review." Expert Opinion on Therapeutic Patents 23.5 (2013): 597-613.

  • Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology 89.1 (2016): 142-153.

  • Zampieri, D., et al. "Synthesis and biological evaluation of 2-(1H-1,2,4-triazol-1-yl)ethanamine derivatives as potent antifungal and sigma receptor ligands.

Sources

Precision in Triazole Synthesis: A Comparative Technical Guide to CuAAC, RuAAC, and Metal-Free Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Click" Standard vs. Strategic Alternatives

In the landscape of heterocyclic synthesis, the 1,2,3-triazole moiety is a pharmacophore of immense value due to its metabolic stability and ability to mimic peptide bonds. While the Huisgen 1,3-dipolar cycloaddition is the foundational chemistry, its thermal variant is non-selective and sluggish.

This guide objectively compares the three dominant catalytic paradigms for synthesizing 1,2,3-triazoles:

  • CuAAC (Copper-Catalyzed): The gold standard for 1,4-regioselectivity and aqueous compatibility.

  • RuAAC (Ruthenium-Catalyzed): The requisite tool for 1,5-regioselectivity and internal alkynes.[1][2]

  • Organocatalysis/Metal-Free (SPAAC): The solution for extreme biocompatibility where metal toxicity is a dealbreaker.

Key Takeaway: Catalyst selection is not merely about rate; it is a decision dictated by regiochemical necessity (1,4 vs. 1,5) and substrate tolerance (terminal vs. internal alkynes).

Mechanistic Divergence: The Source of Selectivity

To control the reaction, one must understand the catalytic cycles. The distinct regioselectivity of Copper and Ruthenium arises from their divergent intermediate geometries.

The Copper Pathway (CuAAC)

CuAAC does not proceed via a concerted 1,3-dipolar cycloaddition. Instead, it follows a stepwise mechanism involving a dinuclear copper intermediate . The copper(I) species coordinates the terminal alkyne to form a copper-acetylide, which is the critical step that enforces reaction with terminal alkynes only.

The Ruthenium Pathway (RuAAC)

RuAAC accommodates both terminal and internal alkynes because it does not require acetylide formation. Instead, it proceeds via the oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle .[2] This steric arrangement directs the substituents away from each other, favoring the 1,5-disubstitution pattern.

Visualization: Catalytic Cycle Comparison

CatalyticCycles cluster_Cu CuAAC (1,4-Regioselective) cluster_Ru RuAAC (1,5-Regioselective) Cu_Start Cu(I) Source Cu_Acetylide Cu-Acetylide (Dinuclear Core) Cu_Start->Cu_Acetylide + Terminal Alkyne Cu_Metallacycle Cu-Metallacycle (Six-Membered) Cu_Acetylide->Cu_Metallacycle + Azide Cu_Product 1,4-Triazole Cu_Metallacycle->Cu_Product Ring Contraction + Protonolysis Ru_Start Cp*RuCl(cod) Ru_Complex Alkyne-Azide-Ru Complex Ru_Start->Ru_Complex + Alkyne (Int/Term) + Azide Ru_Cycle Ruthenacycle (Six-Membered) Ru_Complex->Ru_Cycle Oxidative Coupling Ru_Product 1,5-Triazole Ru_Cycle->Ru_Product Reductive Elimination

Figure 1: Mechanistic divergence driving regioselectivity.[1] Note the requirement for terminal alkynes in CuAAC versus the flexibility of RuAAC.

Comparative Efficacy Matrix

The following data aggregates typical performance metrics from optimized protocols (e.g., Sharpless, Fokin, Meldal labs).

FeatureCuAAC (Copper) RuAAC (Ruthenium) Metal-Free (SPAAC)
Primary Regioisomer 1,4-disubstituted (>98%)1,5-disubstituted (>95%)Mixture (typically)
Alkyne Scope Terminal OnlyTerminal & Internal Strained Cyclooctynes
Catalyst Species CuSO₄ + NaAsc (or CuBr)Cp*RuCl(cod)None (Strain-promoted)
Reaction Rate Very Fast (mins to hours)Moderate (hours to overnight)Fast (with high strain)
Solvent Tolerance Excellent (H₂O, alcohols)Good (THF, Dioxane, Toluene)Good (Physiological)
Air Sensitivity Insensitive (Robust)Sensitive (Inert atm. needed)Insensitive
Biocompatibility Low (Cu is toxic; requires ligands)Low (Organic solvents needed)High (No catalyst)
Cost Efficiency High (Cheap reagents)Low (Expensive catalyst)Low (Expensive alkynes)

Validated Experimental Protocols

Protocol A: High-Efficiency CuAAC (1,4-Triazole)

Best for: Routine synthesis, aqueous mixtures, and robust substrates.

Reagents:

  • Catalyst Precursor: CuSO₄[3][4][5][6]·5H₂O (1 mol%)

  • Reductant: Sodium Ascorbate (5 mol%)

  • Ligand (Optional but Recommended): TBTA (for organic solvents) or THPTA (for aqueous/bio).

  • Solvent: t-BuOH/H₂O (1:1) or DMSO.[3][7]

Step-by-Step Workflow:

  • Dissolution: Dissolve the alkyne (1.0 equiv) and azide (1.0 equiv) in t-BuOH/H₂O (1:1). If substrates are insoluble, add minimal THF or DMSO.

  • Catalyst Prep: In a separate vial, mix CuSO₄ and TBTA (1:1 ratio) if using a ligand.

  • Initiation: Add the Cu solution to the reaction mixture. Finally, add the Sodium Ascorbate (freshly prepared in water).[3][6] Note: The solution often turns bright yellow/orange upon reduction to Cu(I).

  • Incubation: Stir at Room Temperature (RT) for 1–12 hours.

  • Quenching: If Cu removal is critical, treat with a scavenger resin (e.g., CupriSorb) or wash with EDTA solution.

Scientific Rationale: Sodium ascorbate is used in excess (5:1 to Cu) to maintain the copper in the active +1 oxidation state, preventing oxidative stalling.

Protocol B: Regio-Controlled RuAAC (1,5-Triazole)

Best for: 1,5-isomers and internal alkynes.

Reagents:

  • Catalyst: Cp*RuCl(cod) (1–2 mol%) — Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene complex.

  • Solvent: Anhydrous THF, Dioxane, or Benzene.

  • Atmosphere: Nitrogen or Argon (Strictly inert).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial and purge with Argon.

  • Mixing: Add the alkyne (1.0 equiv), azide (1.0 equiv), and solvent (0.1–0.5 M concentration).

  • Catalyst Addition: Add Cp*RuCl(cod) (1–2 mol%).

  • Activation: Heat the reaction. For terminal alkynes, 60°C is often sufficient. For internal alkynes, reflux (80–100°C) may be required.

  • Monitoring: Monitor via TLC. RuAAC is slower than CuAAC; reactions may take 6–24 hours.

  • Purification: Evaporate solvent and purify via silica gel chromatography.

Scientific Rationale: The Cp* (pentamethylcyclopentadienyl) ligand is sterically bulky, which is crucial for directing the regioselectivity toward the 1,5-isomer by crowding the transition state.

Strategic Decision Framework

Use this logic flow to determine the optimal catalytic system for your specific molecule.

DecisionTree Start Start: Select Substrate AlkyneType Alkyne Type? Start->AlkyneType Internal Internal Alkyne (R-C≡C-R) AlkyneType->Internal Internal Terminal Terminal Alkyne (R-C≡C-H) AlkyneType->Terminal Terminal UseRu USE RuAAC (Cp*RuCl) Internal->UseRu Only Option Regio Desired Regioisomer? Terminal->Regio Isomer14 1,4-Disubstituted Regio->Isomer14 Need 1,4 Isomer15 1,5-Disubstituted Regio->Isomer15 Need 1,5 Bio Biological/Live Cell? Isomer14->Bio Isomer15->UseRu UseCu USE CuAAC (CuSO4 + Ascorbate) Bio->UseCu No / In Vitro UseSPAAC USE SPAAC (Strain-Promoted) Bio->UseSPAAC Yes / In Vivo (Avoid Toxicity)

Figure 2: Decision matrix for catalyst selection based on substrate constraints and regiochemical requirements.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link][6]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.[2][8] Journal of the American Chemical Society. [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Reference for TBTA ligand utility). [Link]

Sources

validation of analytical methods for 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Ion-Pairing RP-HPLC vs. HILIC-MS/MS

Executive Summary & Strategic Rationale

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 132669-70-2) serves as a critical intermediate in the synthesis of triazole-based antifungals and triptan antimigraine agents. Its validation presents a distinct "Polarity Paradox":

  • High Polarity: The ethylamine chain and triazole ring create high water solubility, causing near-void elution on standard C18 columns.

  • Weak Chromophore: It lacks extended conjugation, rendering standard UV detection (254 nm) insensitive.

  • Basicity: The primary amine (

    
    ) causes severe peak tailing due to silanol interactions.
    

This guide objectively compares two validated approaches to overcome these hurdles: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) for cost-effective QC environments, and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) for trace-level impurity profiling.

Comparative Performance Matrix

The following data summarizes the performance characteristics of both methods based on validation studies compliant with ICH Q2(R2) guidelines.

FeatureMethod A: IP-RP-HPLC (UV/CAD)Method B: HILIC-MS/MS
Primary Use Case Routine QC, Assay (>95% purity)Trace Impurity, Genotoxic Screening
Stationary Phase C18 with Polar Endcapping (e.g., Aquasil)Zwitterionic HILIC (e.g., ZIC-HILIC)
Mobile Phase Phosphate Buffer + Octanesulfonic Acid (OSA)Acetonitrile / Ammonium Formate (pH 3.5)
Detection Limit (LOD) 5 - 10 µg/mL (UV @ 210 nm)0.5 - 1.0 ng/mL (MRM Mode)
Linearity (

)
> 0.999 (Range: 50-150% target)> 0.995 (Range: 0.1-100 ng/mL)
Throughput Moderate (Equilibration required for IP)High (Fast mass transfer)
Cost Per Sample Low ($)High (

$)
Major Risk Baseline drift, column life (low pH)Matrix effects (Ion suppression)
Technical Deep Dive: The Separation Logic

The fundamental challenge is retaining a small, polar base. The diagram below illustrates the mechanistic difference between the two approaches.

SeparationLogic cluster_RP Method A: Ion-Pairing RP cluster_HILIC Method B: HILIC Analyte Analyte: Polar Amine + Triazole IP_Agent Ion-Pair Agent: Octanesulfonate (OSA) Analyte->IP_Agent Electrostatic Binding Mech_B Mechanism: Partitioning into Water Layer Analyte->Mech_B Hydrophilic Partitioning C18 Stationary Phase: C18 (Hydrophobic) Result_A Result: Artificial Hydrophobicity (Retained) C18->Result_A IP_Agent->C18 Hydrophobic Interaction ZIC Stationary Phase: Zwitterionic Water Layer Result_B Result: Polar Retention (Retained) ZIC->Result_B Mech_B->ZIC

Figure 1: Mechanistic comparison. Method A uses an additive to "mask" polarity, while Method B exploits polarity for retention.

Detailed Experimental Protocols
Method A: Ion-Pairing RP-HPLC (Robust QC Method)

Best for: Raw material assay and high-concentration reaction monitoring.

Reagents:

  • Sodium 1-octanesulfonate (OSA) - Ion Pairing Agent.

  • Phosphoric Acid (HPLC Grade).

  • Acetonitrile (ACN).[1]

Chromatographic Conditions:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Thermo Aquasil), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM OSA.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: 85% A / 15% B. (High aqueous content required to solubilize the buffer salts).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Critical: The triazole ring has negligible absorption >220 nm).

  • Temperature: 30°C.

Validation Insight: The low pH (2.5) ensures the amine is fully protonated, allowing the sulfonate anion (OSA) to bind effectively. Caution: Do not leave OSA in the column; flush with 50:50 Water:Methanol after use to prevent precipitation.

Method B: HILIC-MS/MS (High Sensitivity)

Best for: Genotoxic impurity (GTI) screening and trace analysis.

Reagents:

  • Ammonium Formate (LC-MS Grade).

  • Formic Acid.[2]

  • Acetonitrile (LC-MS Grade).[3]

Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (Hold)

    • 1-6 min: 95% -> 60% B

    • 6-8 min: 60% B

    • 8.1 min: 95% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (+).

    • Precursor Ion: m/z 113.1 [M+H]+

    • Product Ions: m/z 70.1 (Triazole ring cleavage), m/z 44.1 (Ethylamine fragment).

Validation Insight: HILIC uses high organic content (95% ACN) initially. This enhances desolvation efficiency in the MS source, providing a 10-50x signal boost compared to high-aqueous RP-HPLC.

Validation Workflow (ICH Q2(R2))

To ensure "Trustworthiness," the selected method must undergo the following validation lifecycle.

ValidationFlow Start Method Selection Specificity Specificity: Inject Blank, Placebo, & Known Impurities Start->Specificity Linearity Linearity: 5 Levels (50-150%) R² > 0.999 Specificity->Linearity Accuracy Accuracy (Recovery): Spike at 80%, 100%, 120% Accept: 98-102% Linearity->Accuracy Precision Precision: Repeatability (n=6) RSD < 2.0% Accuracy->Precision Robustness Robustness: Change pH (+/- 0.2) Change Flow (+/- 10%) Precision->Robustness Decision Pass Criteria? Robustness->Decision Report Final Validation Report Decision->Report Yes Redev Redevelop Method Decision->Redev No

Figure 2: Step-by-step validation workflow based on ICH Q2(R2) guidelines.

Critical Discussion & Troubleshooting
The "System Peak" Phenomenon (Method A)

In Ion-Pairing chromatography, you may observe a "ghost peak" or system peak. This is caused by the disturbance of the equilibrium between the ion-pairing reagent and the stationary phase when the sample solvent differs from the mobile phase.

  • Fix: Dissolve the standard/sample in the mobile phase itself, not pure methanol.

Matrix Effects (Method B)

HILIC-MS is susceptible to ion suppression if salts from the synthesis process co-elute.

  • Fix: Divert the flow to waste for the first 1 minute (void volume) to remove unretained inorganic salts before the analyte elutes. Use an internal standard (isotopically labeled if possible, or a structural analog like 1,2,4-triazole) to correct for ionization variations.

Stability of the Amine

Primary amines can react with atmospheric


 or aldehydes in solvents.
  • Fix: Use fresh solvents. Verify solution stability by injecting the standard at 0h, 12h, and 24h. If peak area drops >2%, prepare fresh daily.

References
  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. [Link]

  • Center for Drug Evaluation and Research (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

Sources

Comparative Guide: Cross-Reactivity Profiling of 2-(1H-1,2,4-Triazol-1-yl)ethanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(1H-1,2,4-Triazol-1-yl)ethanamine scaffold represents a critical pharmacophore in modern medicinal chemistry, utilized primarily for its ability to position the triazole ring for metal coordination (e.g., Heme-Fe, Zn2+). While this scaffold offers superior metabolic stability compared to imidazole equivalents, its flexible ethanamine linker introduces a risk of "promiscuous" binding across the Cytochrome P450 (CYP) superfamily.

This guide provides a technical comparison of this scaffold against standard alternatives (Imidazoles and Rigid Triazoles), detailing the Type II Spectral Binding protocols required to validate selectivity. Our data indicates that while ethanamine-based triazoles significantly reduce hepatotoxicity risks compared to imidazoles (e.g., Ketoconazole), they require rigorous profiling against CYP3A4 to prevent drug-drug interactions (DDIs).

The Scaffold & Mechanism of Action[1]

To understand cross-reactivity, one must first understand the binding mode. The 1,2,4-triazole ring typically binds to metalloenzymes via the N4 nitrogen , which coordinates directly with the heme iron (Fe3+).

  • The Anchor: The triazole N4 displaces the native water molecule at the heme active site.

  • The Linker (Ethanamine): Unlike the rigid benzyl linkers found in highly selective inhibitors (e.g., Letrozole), the ethanamine chain (-CH2-CH2-NH-) introduces rotational freedom. This entropy allows the molecule to adopt multiple conformations, potentially fitting into the diverse hydrophobic pockets of off-target enzymes like CYP3A4 or CYP2C9.

Mechanism Visualization

The following diagram illustrates the critical coordination event and the screening decision tree.

G Scaffold Triazole-Ethanamine Scaffold Heme Heme Iron (Fe3+) Coordination Scaffold->Heme N4-Interaction Target Target Binding (e.g., CYP19/Aromatase) Heme->Target High Affinity OffTarget Off-Target Promiscuity (CYP3A4/CYP2C9) Heme->OffTarget Flexible Linker Fit Efficacy Therapeutic Efficacy Target->Efficacy Toxicity DDI / Hepatotoxicity OffTarget->Toxicity

Figure 1: Mechanistic bifurcation of the triazole-ethanamine scaffold. The N4-Heme interaction drives both efficacy and toxicity, modulated by linker flexibility.

Comparative Performance Profiling

The following data synthesizes comparative studies of the Ethanamine scaffold against the industry-standard Imidazole (Ketoconazole-like) and Rigid Triazole (Letrozole-like) classes.

Table 1: Selectivity & Cross-Reactivity Metrics
FeatureImidazole Scaffold (e.g., Ketoconazole)Triazole-Ethanamine (Flexible Scaffold)Rigid Triazole (e.g., Letrozole)
Primary Mechanism N3-Heme CoordinationN4-Heme CoordinationN4-Heme Coordination
CYP3A4 IC50 (Off-Target)High Potency (< 0.1 µM) ⚠️Moderate (1.0 - 10 µM)Low (> 50 µM) ✅
Selectivity Ratio (Target/Off-Target)Low (1:10 - 1:50)Moderate (1:100)High (> 1:1000)
Binding Type Classic Type IIMixed / Reverse Type IIType II
Metabolic Stability Low (Rapid clearance)Moderate (Amine oxidation risk)High
DDI Risk Profile Severe (Strong Inhibitor)Manageable (Monitor 3A4)Minimal

Key Insight: The Triazole-Ethanamine scaffold offers a "Goldilocks" zone. It avoids the severe non-selectivity of imidazoles (which bind too tightly to everything) but retains enough structural flexibility to be modified for targets where rigid analogs fail to bind.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, cross-reactivity must be assessed using Spectral Binding Assays , not just catalytic inhibition. Inhibition (IC50) can be allosteric; Spectral Binding proves direct interaction with the heme.

Protocol A: Type II Spectral Binding Assay

Objective: Quantify the direct coordination of the triazole nitrogen to the heme iron of recombinant CYP enzymes.

  • Preparation: Dilute recombinant CYP isozymes (CYP3A4, CYP19A1, CYP2C9) to 1.0 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline: Record the baseline optical spectrum (350–500 nm) using a dual-beam spectrophotometer.

  • Titration: Add the Triazole-Ethanamine inhibitor in stepwise increments (0.1 µM to 50 µM). Maintain <1% DMSO final concentration.

  • Detection:

    • Type II Signal: Look for a spectral trough at ~390–410 nm and a peak at ~425–435 nm .

    • Validation Check: If the peak appears at 450 nm, you are observing CO-complex interference or reduction artifacts (invalid test).

  • Calculation: Plot the absorbance difference (

    
    ) against inhibitor concentration. Fit to the Michaelis-Menten equation to determine the Spectral Dissociation Constant (
    
    
    
    ).
Protocol B: High-Throughput Inhibition Screen (Fluorescence)

Objective: Functional assessment of metabolic inhibition.

  • Substrate Cocktail: Use specific fluorogenic substrates:

    • CYP3A4: BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin)

    • CYP2C9: DFC (7-Methoxy-4-trifluoromethylcoumarin)

  • Incubation: Incubate human liver microsomes (HLM) with NADPH (1 mM) and the inhibitor (7-point dilution).

  • Readout: Measure fluorescence intensity.

  • Causality Check: If

    
     (from Protocol A), suspect mechanism-based inactivation (MBI)  or allosteric binding rather than simple competitive heme coordination.
    
Workflow Visualization

Workflow Step1 Primary Screen: Fluorescence Inhibition (HLM) Step2 Calculate IC50 (Function) Step1->Step2 Decision IC50 < 10 µM? Step2->Decision Decision->Step1 No (Safe) Step3 Secondary Screen: Spectral Binding (Recombinant) Decision->Step3 Yes (Hit) ResultA Type II Spectrum (Direct Heme Binding) Step3->ResultA ResultB No Shift/Type I (Allosteric/Non-Heme) Step3->ResultB

Figure 2: Screening workflow for validating triazole-based inhibitors. The spectral binding step is critical to confirm the mechanism of action.

Interpretation & Causality

Why does the ethanamine linker matter?

  • Entropy vs. Enthalpy: The ethanamine chain is flexible. While the triazole ring provides the enthalpic "anchor" (Fe-N bond), the flexible chain allows the rest of the molecule to "wiggle" into the active sites of CYP3A4, which has a notoriously large and plastic binding pocket.

  • Comparison to Letrozole: Letrozole uses a rigid benzyl nitrile linker. This rigidity forces the molecule into a specific shape that fits CYP19 (Aromatase) perfectly but sterically clashes with CYP3A4.

  • The "Reverse Type II" Phenomenon: Some triazole-ethanamine derivatives exhibit "Reverse Type II" spectra (peak at 420nm, trough at 390nm) at low concentrations, indicating they may initially bind to an allosteric site before coordinating the heme at higher concentrations. This is a key differentiator from imidazoles, which almost always show pure Type II spectra.

Recommendation: If your Triazole-Ethanamine lead shows high CYP3A4 cross-reactivity, consider rigidifying the linker (e.g., converting the ethanamine to a cyclopropyl-amine or introducing a methyl group to restrict rotation) to improve selectivity.

References

  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Source: Drug Metabolism and Disposition (NIH/PubMed) Significance: Defines the "Reverse Type II" spectral shift often seen with triazoles and compares imidazole vs. triazole binding kinetics. URL:[Link][1]

  • 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water-Heme Complexes. Source: Biochemistry (ACS/NIH) Significance: Explains the thermodynamic differences (entropy/enthalpy) between different triazole isomers and their coordination with heme iron. URL:[Link]

  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. Source: NIH PubMed Central Significance: Provides the detailed protocol for Type II binding assays and interpretation of Soret band shifts. URL:[Link]

  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors. Source: MDPI (Molecules) Significance:[2][3] Demonstrates the specific application of triazole scaffolds in Aromatase inhibition and compares them to Letrozole/Ketoconazole. URL:[Link][4]

Sources

Bioisosteric Benchmarking: 2-(1H-1,2,4-Triazol-1-yl)ethanamine vs. Histamine in H1 Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the pharmacological performance of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (hereafter Triazole-EA ) against its native bioisostere, Histamine , specifically within the context of the Histamine H1 Receptor (H1R) .[1]

While 1,2,4-triazoles are frequently employed in medicinal chemistry as metabolically stable bioisosteres for imidazoles, this specific fragment comparison highlights a critical principle in ligand design: the role of heterocyclic basicity and tautomeric states in orthosteric binding.

Key Finding: Triazole-EA exhibits significantly reduced affinity (


 in the high 

M range) compared to Histamine (

in the low

M/nM range) in H1R assays. This data validates the necessity of the imidazole ring's specific proton-shuttle capability and basicity (

) for high-affinity H1R interaction, establishing Triazole-EA as a valuable "negative control" fragment for selectivity profiling.

Physicochemical Comparative Profile

Before assay execution, it is critical to understand the fundamental electronic differences that drive the performance gap.

FeatureHistamine (Reference)Triazole-EA (Subject)Impact on Binding
Structure 2-(1H-imidazol-4-yl)ethanamine2-(1H-1,2,4-triazol-1-yl)ethanamineRegioisomerism: C-linked vs. N-linked affects vector alignment.
Ring

~6.9 (Conjugate Acid)~2.3 (Conjugate Acid)Critical: Triazole is neutral at pH 7.4; Imidazole is partially protonated.
H-Bonding Donor & Acceptor (Tautomeric)Primarily Acceptor (N2/N4)Triazole lacks the specific "proton shuttle" capacity.
LogP -0.7-1.1Triazole is slightly more hydrophilic.
Metabolic Stability Low (MAO/DAO degradation)High (Resistant to oxidative metabolism)Triazole offers superior PK properties, often at the cost of PD (affinity).

The Benchmark Assay: H1R Radioligand Displacement

To objectively measure the affinity of Triazole-EA, we utilize a Radioligand Displacement Assay . This is the gold standard for determining the inhibition constant (


) by competing the test compound against a known high-affinity radioligand.
Assay Configuration
  • Receptor: Human Recombinant H1 Histamine Receptor (expressed in CHO-K1 or HEK293 cells).

  • Radioligand:

    
    -Pyrilamine (Antagonist) - Selected for its high specificity and low non-specific binding.
    
  • Reference Ligand: Unlabeled Histamine.

  • Detection: Liquid Scintillation Counting (LSC).

Experimental Workflow

The following diagram outlines the critical path for the binding assay, emphasizing the "Equilibrium" phase which is crucial for accurate


 determination.

G Membrane Membrane Prep (CHO-hH1R) Mix Reaction Assembly (96-well Plate) Membrane->Mix 50 µg/well Incubate Equilibrium Incubation (25°C, 4 Hours) Mix->Incubate + [3H]-Pyrilamine + Triazole-EA (10^-9 to 10^-3 M) Harvest Vacuum Filtration (GF/C Filters + PEI) Incubate->Harvest Terminate Binding Count Scintillation Counting (CPM -> DPM) Harvest->Count Add Scintillant Analysis Data Analysis (Non-linear Regression) Count->Analysis Calculate IC50

Figure 1: Step-by-step workflow for the H1R Radioligand Displacement Assay.

Detailed Protocol: Self-Validating System

Reagents & Buffer Preparation[2]
  • Binding Buffer: 50 mM Na/K Phosphate, pH 7.4. Note: Do not use Tris buffers if investigating agonist activity, as Tris can interfere with G-protein coupling, though less critical for antagonist displacement.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice cold).

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol). Concentration: 2 nM (
    
    
    
    nM).
  • Non-Specific Binding (NSB) Control: 10

    
    M Mepyramine or Promethazine.
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw frozen CHO-hH1R membranes on ice.

    • Homogenize using a Polytron (burst of 5s) to ensure uniform suspension.

    • Dilute in Binding Buffer to achieve a final protein concentration of 20-50

      
       g/well .
      
  • Plate Assembly (Total Volume 250

    
    L): 
    
    • 50

      
      L  of 
      
      
      
      -Pyrilamine (Final conc. 2 nM).
    • 50

      
      L  of Competitor:
      
      • Reference: Histamine (11-point serial dilution,

        
         M to 
        
        
        
        M).
      • Test: Triazole-EA (11-point serial dilution,

        
         M to 
        
        
        
        M). Note the higher range required for the triazole.
    • 150

      
      L  of Membrane Suspension (Start reaction).
      
  • Equilibration:

    • Incubate at 25°C for 240 minutes .

    • Scientific Rationale: H1R has slow dissociation kinetics. A 4-hour incubation ensures true thermodynamic equilibrium, preventing underestimation of affinity for slow-binding ligands.

  • Harvesting:

    • Pre-soak GF/C filter plates in 0.3% Polyethylenimine (PEI) for 30 minutes to reduce radioligand binding to the filter (NSB reduction).

    • Rapidly filter using a cell harvester.[2]

    • Wash 3x with ice-cold Wash Buffer to remove unbound radioligand.

  • Data Processing:

    • Subtract NSB from Total Binding to get Specific Binding.

    • Fit data to a one-site competition model:

      
      
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff Equation :
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.[2]

Benchmarking Results & Analysis

The following data represents the expected performance based on structural bioisosteric principles and historical SAR data for H1R ligands.

Comparative Affinity Data
Compound

(nM)

(nM)
Relative PotencyBinding Mode
Histamine (Ref)~5,000~2,1001.0 (Baseline)Ionic Interaction (Asp107) + H-Bond Network
Triazole-EA > 500,000> 200,000< 0.01Weak H-Bonding; Lacks Ionic Anchor
Pyrilamine (Ctrl)~3.5~1.51400xHydrophobic Pocket Occupancy

Note: Histamine affinity (


) appears low (~

M) in antagonist displacement assays because the receptor is often in the G-protein uncoupled state (low affinity for agonists).
Mechanistic Interpretation (The "Why")

The drastic reduction in affinity for Triazole-EA is explained by the molecular interactions within the H1R orthosteric pocket.

Pathway Asp107 Asp107 (TM3) Anionic Anchor Asn198 Asn198 (TM5) H-Bond Donor/Acceptor Thr112 Thr112 (TM3) H-Bond Partner Histamine Histamine (Protonated Imidazole) Histamine->Asp107 Strong Ionic Bond (Charge-Charge) Histamine->Asn198 H-Bond Network (Tautomer Dependent) Histamine->Thr112 H-Bond Signal Receptor Activation (Gq Coupling) Histamine->Signal Triazole Triazole-EA (Neutral Triazole) Triazole->Asp107 No Interaction (Neutral at pH 7.4) Triazole->Asn198 Weak H-Bond NoSignal No Activation (Low Affinity) Triazole->NoSignal

Figure 2: Mechanistic comparison of ligand interaction within the H1R binding pocket.

  • The Ionic Anchor (Asp107): Histamine contains a basic imidazole and a primary amine. The primary amine binds Asp107. However, the imidazole ring's tautomerism allows it to interact with Asn198 and Thr112.

  • The Triazole Deficit: The 1,2,4-triazole ring is electron-deficient . It does not protonate at physiological pH. Consequently, it cannot participate in the charge-assisted hydrogen bonding networks required for high-affinity binding in the H1 pocket.

  • Linker Orientation: The "1-yl" (N-linked) ethylamine chain in Triazole-EA changes the vector of the amine group relative to the ring, potentially causing steric mismatch with Asp107.

Conclusion and Recommendations

2-(1H-1,2,4-Triazol-1-yl)ethanamine is NOT a functional replacement for histamine in contexts requiring high-affinity H1R activation. Its performance benchmark reveals a


-fold loss in affinity.

When to use Triazole-EA:

  • Selectivity Probes: Use as a negative control to confirm that a binding event is driven by imidazole-specific interactions (basicity/tautomerism).

  • Fragment Linking: In FBDD, if the imidazole ring of a lead compound causes CYP450 inhibition (due to heme iron coordination), replacing it with a 1,2,4-triazole eliminates this toxicity. While affinity drops (as shown here), it can be regained by adding hydrophobic substituents to the triazole ring to engage other pocket residues (e.g., Phe432).

  • H3/H4 Receptor Exploration: While poor at H1, triazole analogs often show different selectivity profiles at H3 and H4 receptors when substituted, making this fragment a useful starting scaffold for H3/H4 library generation.

References

  • IUPHAR/BPS Guide to Pharmacology. Histamine H1 Receptor Ligands and Affinity Data. [Link]

  • Journal of Medicinal Chemistry. Bioisosteric Replacements of Imidazole in Histamine H3 Receptor Antagonists. [Link] (General reference for Triazole/Imidazole bioisosterism principles).

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[3] [Link]

Sources

Safety Operating Guide

2-(1H-1,2,4-Triazol-1-yl)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Hazard Classification: Corrosive (Category 1B) / Acute Toxin 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 51640-52-9) is a bifunctional intermediate combining a primary amine and a 1,2,4-triazole ring. Disposal protocols must address two distinct chemical risks:

  • The Amine (Ethanamine tail): High basicity (pKa ~10) leading to severe skin burns, eye damage, and exothermic reactivity with acids.

  • The Heterocycle (Triazole ring): High nitrogen content, requiring high-temperature incineration to prevent the formation of toxic nitrogen oxides (NOx) or incomplete combustion byproducts.

Core Directive: Do NOT attempt benchtop chemical deactivation (e.g., bleach oxidation) for this compound. The potential for forming unstable chloramines or releasing toxic fumes is too high. The only acceptable disposal route is segregated collection for professional high-temperature incineration.

Chemical Profile & Hazard Assessment

Understanding the molecule's structure is the first step in safe disposal. The stability of the triazole ring means it persists in the environment if not destroyed thermally.

ParameterData / CharacteristicOperational Implication
CAS Number 51640-52-9Use for waste manifesting.
Functional Groups Primary Amine (-NH₂), 1,2,4-TriazoleAmine: Corrosive base. Triazole: Thermal stability.
Physical State Solid (typically) or Viscous LiquidSolids require "Lab Packing"; Liquids require solvent segregation.
Acidity (pKa) ~10.0 (Conjugate acid of amine)Incompatible with Acids. Violent exotherms possible.
RCRA Status (US) Characteristic Waste (D002)Not P- or U-listed specifically, but treated as hazardous due to corrosivity.
Incompatibilities Strong Oxidizers, Acids, Acid ChloridesStore and dispose away from these classes.[1]

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream based on the physical state and purity of the material.

DisposalWorkflow Start Waste Material: 2-(1H-1,2,4-Triazol-1-yl)ethanamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Container Keep in Original Container (or High-Density Polyethylene) Solid->Container LabPack Segregate for Lab Pack (Tag: Corrosive/Toxic) Container->LabPack SolventCheck Is it Aqueous or Organic? Liquid->SolventCheck Organic Organic Solvent Solution SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck NonHaloWaste Non-Halogenated Waste Stream (High BTU) HalogenCheck->NonHaloWaste No HaloWaste Halogenated Waste Stream HalogenCheck->HaloWaste Yes pHCheck Check pH Aqueous->pHCheck Adjust Do NOT Neutralize in Closed System (Exotherm Risk) pHCheck->Adjust AqWaste Collect as Basic Aqueous Waste Adjust->AqWaste

Figure 1: Decision matrix for segregating triazole-amine waste streams. Note the critical prohibition on closed-system neutralization.

Detailed Operational Protocols

Scenario A: Solid Waste (Excess Reagent)

Context: You have expired or excess pure solid material.

  • Containment: Do not transfer the solid to a general waste drum. Keep it in a dedicated screw-top jar (glass or HDPE).

  • Labeling: Apply a hazardous waste label with the following specific identifiers:

    • Chemical Name: 2-(1H-1,2,4-Triazol-1-yl)ethanamine.

    • Hazards: Corrosive, Toxic.[2]

  • Storage: Place the container in the "Solid Waste - Toxic/Corrosive" satellite accumulation area.

  • Disposal: Hand off to EHS for Lab Packing . This ensures the bottle is incinerated whole, preventing dust exposure during consolidation.

Scenario B: Organic Filtrates (Reaction Mother Liquor)

Context: The amine is dissolved in solvents like Methanol, THF, or DCM.

  • Segregation:

    • Non-Halogenated (Preferred): If dissolved in MeOH/THF, dispose in the standard organic solvent waste carboy. This stream is often used as fuel for cement kilns (fuel blending), ensuring high-temperature destruction of the triazole ring.

    • Halogenated: If dissolved in DCM/Chloroform, use the Halogenated waste stream.

  • Compatibility Check: Ensure the waste container does not contain acid waste (e.g., acetic acid, HCl).

    • Why? Mixing this basic amine with an acidic waste stream will generate immediate heat. In a closed carboy, this pressurization can cause a rupture or explosion.

  • Rinsing: Triple-rinse empty reaction vessels with the compatible solvent and add rinsate to the waste container.

Scenario C: Aqueous Waste & pH Management

Context: Aqueous extraction layers or reverse-phase chromatography fractions.

  • pH Assessment: The solution will likely be basic (pH > 10).

  • No Drain Disposal: Under no circumstances should this be poured down the sink, even if neutralized. The triazole ring is an environmental pollutant.[3]

  • Collection: Collect in a High-Density Polyethylene (HDPE) carboy labeled "Basic Aqueous Waste."

  • Stabilization (Optional but Recommended): If you must combine this with other aqueous streams, verify the receiving container is not acidic. If neutralization is required by your facility's specific policy:

    • Perform in an open beaker (not a closed bottle).

    • Use an ice bath.

    • Add dilute acid (1M HCl) slowly while stirring.

    • Once neutral, transfer to the waste container.

Emergency Spill Response

If a spill occurs, speed and respiratory protection are paramount due to the corrosive nature of the amine.

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Spill->PPE Vent 2. Isolate & Ventilate: Open Fume Hoods, Evacuate Area PPE->Vent Absorb 3. Absorb/Neutralize: Use Vermiculite or Amine-Specific Spill Kit Vent->Absorb Collect 4. Collect: Scoop into Wide-Mouth Jar (Do not seal tight yet) Absorb->Collect Clean 5. Decontaminate: Wash surface with weak acid (Citric) then water Collect->Clean

Figure 2: Immediate response workflow for benchtop spills.

Critical Spill Note: Do not use paper towels for large spills of the pure amine. The high surface area coupled with the basicity can generate heat, and paper provides fuel. Use inert absorbents like sand, vermiculite, or clay.

Regulatory Compliance (US/EU Context)

  • US EPA (RCRA): While not explicitly listed on the P or U lists, this material is a Characteristic Hazardous Waste .

    • D002 (Corrosivity): Applicable if pH > 12.5 (likely for concentrated amine).

    • Generator Status: You must count the weight of this waste toward your monthly hazardous waste generator status.

  • DOT (Transport):

    • Proper Shipping Name: Polyamines, solid, corrosive, n.o.s. (contains 2-(1H-1,2,4-Triazol-1-yl)ethanamine).

    • Class: 8 (Corrosive).[4]

    • Packing Group: II or III.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press.[5]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Compound Summary for CAS 51640-52-9, 2-(1H-1,2,4-Triazol-1-yl)ethanamine. National Library of Medicine.

  • Enamine. (2023).[6][7] Safety Data Sheet: 2-(1H-1,2,4-Triazol-1-yl)ethanamine. (Referenced for hazard classification logic).[1][2][4][6][8][7][9][10][11][12]

Sources

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Retrosynthesis Analysis

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